molecular formula H4N.O3V<br>H4NO3V B3417646 Ammonium metavanadate CAS No. 11115-67-6

Ammonium metavanadate

Cat. No.: B3417646
CAS No.: 11115-67-6
M. Wt: 116.978 g/mol
InChI Key: UNTBPXHCXVWYOI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410°F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating.

Properties

IUPAC Name

azanium;oxido(dioxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTBPXHCXVWYOI-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[O-][V](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N.O3V, H4NO3V
Record name AMMONIUM METAVANADATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.978 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER.
Record name AMMONIUM METAVANADATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vanadate (VO31-), ammonium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium metavanadate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3666
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMMONIUM VANADIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04
Record name AMMONIUM METAVANADATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM VANADIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

2.326 g/cu cm, 3.0 g/cm³
Record name AMMONIUM METAVANADATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM VANADIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

10 ppm total metallic impurities /in high-purity grade/.
Record name AMMONIUM METAVANADATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or slightly yellow, crystalline powder, White crystals

CAS No.

7803-55-6, 11115-67-6
Record name AMMONIUM METAVANADATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium metavanadate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium vanadate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadate (VO31-), ammonium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium trioxovanadate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ammonium vanadium oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM METAVANADATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMMONIUM METAVANADATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM VANADIUM OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

200 °C (with decomposition)
Record name AMMONIUM METAVANADATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) metavanadate (NH₄VO₃) is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and analytical chemistry. Its utility as a precursor for vanadium pentoxide (V₂O₅), a crucial industrial catalyst, and other vanadium compounds underscores its importance.[1][2] This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and experimental characterization of ammonium metavanadate, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure

This compound possesses a polymeric structure characterized by infinite chains of corner-sharing VO₄ tetrahedra.[1][2][3] These [VO₃]⁻ chains are arranged in parallel and are interconnected with ammonium (NH₄⁺) ions through a network of hydrogen bonds.[3][4] The crystal system is orthorhombic, and the space group has been determined to be Pbcm.[4][5] A high-resolution redetermination of the crystal structure has provided precise crystallographic data.[5][6]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

ParameterValueReference
Crystal SystemOrthorhombic[4][5]
Space GroupPbcm[4][5]
a (Å)5.833[5]
b (Å)11.789[5]
c (Å)4.903[5]
α (°)90[5]
β (°)90[5]
γ (°)90[5]
Unit Cell Volume (ų)337.2[5]
Z4[7]
Density (calculated) (g/cm³)2.326[3][8]
Bond Lengths and Angles

The structure consists of VO₄ tetrahedra linked at the corners to form chains. The key interatomic distances and angles are presented below.

BondLength (Å)AngleAngle (°)
V-O11.803O1-V-O2110.4
V-O21.663O1-V-O3108.8
V-O31.799O2-V-O3110.2

Note: Data is derived from representative crystallographic studies. Exact values may vary slightly between different refinements.

A visualization of the crystal structure is provided below.

G v1 V o1 O v1->o1 o2 O v1->o2 o3 O v1->o3 o4 O v1->o4 nh4 NH₄⁺ nh4->o1 nh4->o2

Representation of a single VO₄ tetrahedron and its interaction with an ammonium ion.

Physicochemical Properties

This compound is a white to slightly yellowish crystalline powder.[5][8] Its properties are summarized in the tables below.

General Properties
PropertyValueReference
Molecular FormulaNH₄VO₃[2][8]
Molar Mass116.98 g/mol [2][3]
AppearanceWhite to slightly yellowish crystalline powder[5][8]
Density2.326 g/cm³[3][8]
Melting PointDecomposes at ~200 °C (392 °F)[3][8]
pH of solution (5.1 g/L at 20°C)7[8]
Solubility in Water
Temperature (°C)Solubility ( g/100 mL)Reference
150.52[9]
200.48[1]
300.84[1]
321.0[9]
401.32[1]
501.6[9]
602.42[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of vanadium pentoxide with an ammonium salt in an aqueous solution.[2][3]

G V2O5 V₂O₅ Dissolution Dissolution in basic aqueous solution V2O5->Dissolution NH4Cl Ammonium Salt (e.g., NH₄Cl) Precipitation Precipitation NH4Cl->Precipitation Water Water Water->Dissolution Dissolution->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying AMV This compound (NH₄VO₃) Drying->AMV

General workflow for the synthesis of this compound.

Protocol:

  • Dissolution of V₂O₅: Dissolve vanadium pentoxide in a hot basic aqueous solution, such as sodium carbonate or ammonium hydroxide, to form vanadate (B1173111) ions in solution.[2][3]

  • Precipitation: Add a solution of an ammonium salt (e.g., ammonium chloride) to the vanadate solution. This compound will precipitate out of the solution as a colorless to pale yellow solid. This process can be slow.[2][3]

  • Filtration and Washing: Filter the precipitate and wash it with cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound crystals at a low temperature (e.g., 40-60 °C) to avoid decomposition.

X-ray Diffraction (XRD) Analysis

Objective: To confirm the crystal structure and phase purity of the synthesized this compound.

Protocol:

  • Sample Preparation: Finely grind the this compound sample to a homogenous powder.

  • Instrument: A powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

  • Scan Parameters:

    • 2θ Range: 10-80°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the JCPDS database) to identify the characteristic peaks and confirm the crystal structure.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹

  • Data Analysis: Identify the characteristic absorption bands. Key vibrational modes for this compound include:[3][12]

    • ~3150-2800 cm⁻¹: N-H stretching vibrations of the ammonium ion.

    • ~1400 cm⁻¹: N-H bending vibrations of the ammonium ion.

    • ~950-650 cm⁻¹: V=O and V-O-V stretching vibrations of the metavanadate chain. A strong absorption peak around 711 cm⁻¹ is characteristic of V-related vibrations.[12]

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and decomposition behavior of this compound.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Instrument: A simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC).

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), with a constant flow rate (e.g., 50 mL/min).

    • Temperature Range: Typically from room temperature to around 500 °C.

  • Data Analysis: The thermal decomposition of this compound typically occurs in multiple steps.[13][14] The final product upon heating in an oxidizing atmosphere is vanadium pentoxide (V₂O₅).[10]

    • Step 1 (around 200 °C): Loss of ammonia (B1221849) and water to form intermediate ammonium vanadates.

    • Step 2 (higher temperatures): Further decomposition to vanadium pentoxide.

The decomposition pathway can be represented as follows:

G AMV NH₄VO₃ Intermediate Intermediate Ammonium Vanadates AMV->Intermediate Heat Heat1 ~200°C Gases1 + NH₃ + H₂O V2O5 V₂O₅ Intermediate->V2O5 Heat Heat2 >300°C Gases2 + NH₃ + H₂O

Simplified thermal decomposition pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound, along with standardized protocols for its synthesis and characterization. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and professionals working with this versatile vanadium compound. A thorough understanding of its fundamental characteristics is essential for its effective application in catalysis, materials synthesis, and other advanced fields.

References

Chemical formula and molecular weight of ammonium metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on ammonium (B1175870) metavanadate, focusing on its fundamental chemical properties.

Chemical Identity and Properties

Ammonium metavanadate is an inorganic compound with the chemical formula NH₄VO₃.[1][2] It is a white, crystalline solid, though it can sometimes appear slightly yellow.[1] The molecular weight of this compound is approximately 116.98 g/mol .[2][3] Other sources report the molecular weight with more precision as 116.977 g/mol and 116.9782 g/mol .[1][4][5]

Below is a summary of the key quantitative data for this compound.

ParameterValue
Chemical FormulaNH₄VO₃
Molecular Weight116.98 g/mol [2][3]
Alternate Molecular Weight116.977 g/mol [1]
Alternate Molecular Weight116.9782 g/mol [4][5]

Structural Representation

The following diagram illustrates the elemental composition of this compound.

This compound This compound Ammonium (NH₄⁺) Ammonium (NH₄⁺) This compound->Ammonium (NH₄⁺) Cation Metavanadate (VO₃⁻) Metavanadate (VO₃⁻) This compound->Metavanadate (VO₃⁻) Anion Nitrogen (N) Nitrogen (N) Ammonium (NH₄⁺)->Nitrogen (N) Hydrogen (H) Hydrogen (H) Ammonium (NH₄⁺)->Hydrogen (H) Vanadium (V) Vanadium (V) Metavanadate (VO₃⁻)->Vanadium (V) Oxygen (O) Oxygen (O) Metavanadate (VO₃⁻)->Oxygen (O)

Caption: Elemental composition of this compound.

References

Synthesis of ammonium metavanadate from vanadium pentoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Ammonium (B1175870) Metavanadate from Vanadium Pentoxide

Introduction

Ammonium metavanadate (NH₄VO₃) is a crucial inorganic compound that serves as a primary precursor in the synthesis of various vanadium oxides (e.g., V₂O₅, VO₂) and other vanadium-based materials.[1][2] These materials are of significant interest for applications in catalysis, energy storage (particularly in Li-ion and other multivalent-ion batteries), electrochromic devices, and sensors.[1][3][4] The synthesis of high-purity this compound from vanadium pentoxide (V₂O₅) is a fundamental step in vanadium chemistry and materials science.

This technical guide provides a comprehensive overview of the principal methods for synthesizing this compound from vanadium pentoxide. It details various experimental protocols, presents quantitative data for comparison, and illustrates the workflows and chemical pathways using diagrams. The content is tailored for researchers, scientists, and professionals in chemistry and drug development who require a practical and in-depth understanding of these synthetic routes.

Aqueous Leaching and Precipitation Method

This is a conventional and widely used method, particularly for processing crude or impure vanadium pentoxide. The process involves two main stages: leaching V₂O₅ in an alkaline solution (typically sodium carbonate) to form a soluble vanadate, followed by the precipitation of this compound upon the addition of an ammonium salt, most commonly ammonium chloride.[5][6]

Chemical Pathway

The overall reaction can be simplified as follows:

  • Leaching: V₂O₅ + Na₂CO₃ → 2NaVO₃ + CO₂[7]

  • Precipitation: NaVO₃ + NH₄Cl → NH₄VO₃(s) + NaCl[7][8]

cluster_leaching Leaching Stage cluster_precipitation Precipitation Stage V2O5 Vanadium Pentoxide (V₂O₅) Leach Leaching at RT or elevated temp. V2O5->Leach Na2CO3 Sodium Carbonate (Na₂CO₃) Solution Na2CO3->Leach Filter1 Filtration Leach->Filter1 NaVO3_sol Sodium Metavanadate Solution (NaVO₃) Precipitate Precipitation NaVO3_sol->Precipitate Impurities Insoluble Impurities Filter1->NaVO3_sol Filtrate Filter1->Impurities Residue NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Precipitate Filter2 Filtration & Washing Precipitate->Filter2 Product This compound (NH₄VO₃) Filter2->Product Solid Waste Barren Solution (contains NaCl) Filter2->Waste Filtrate

Caption: Workflow for the aqueous leaching and precipitation method.
Experimental Protocol

The following protocol is synthesized from procedures described in the literature.[6][7]

  • Preparation of Leach Solution: Prepare an aqueous solution of sodium carbonate. The concentration can be varied, but a typical starting point is to maintain a specific weight ratio of V₂O₅ to Na₂CO₃.

  • Leaching: Add V₂O₅ powder to the sodium carbonate solution under agitation. For V₂O₅ concentrations up to 50 g/L, the dissolution can occur at room temperature. For higher concentrations (e.g., 100 g/L), heating the solution to boiling for about one hour is necessary to achieve efficient dissolution.[6]

  • Filtration: After leaching, filter the slurry to remove any insoluble impurities or unreacted V₂O₅.

  • Precipitation: Add solid ammonium chloride to the clear filtrate at room temperature while stirring. The mixture is stirred for approximately 15 minutes.

  • Crystallization: Allow the slurry to settle for an extended period (e.g., 24 hours) to ensure complete precipitation of this compound.[6] Cooling the solution can further decrease the solubility of NH₄VO₃ and improve the yield.[7]

  • Isolation and Washing: Filter the precipitate under vacuum. Wash the collected solid several times with cold deionized water and then with ethanol (B145695) to remove soluble impurities like sodium chloride.[7]

  • Drying: Dry the final product in an oven or under reduced pressure at a moderate temperature.

Data Presentation
ParameterValue / RangeNotesReference
V₂O₅ Concentration10 - 100 g/LHigher concentrations improve precipitation efficiency.[6]
V₂O₅/Na₂CO₃ Ratio (w/w)0.2 - 1.5Higher ratios (less excess Na₂CO₃) favor higher yields.[6]
NH₄Cl/V₂O₅ Ratio (w/w)0.4 - 10The theoretical ratio is ~0.59. An excess drives precipitation.[6]
Leaching TemperatureRoom Temp. to BoilingHigher temperatures needed for high V₂O₅ concentrations.[6]
Vanadium DissolutionUp to 97%For crude V₂O₅ under optimized conditions.[5]
Precipitation EfficiencyUp to 99%Achieved with high V₂O₅ concentration and minimal excess Na₂CO₃.[5][6]
Final Product PurityHigh PurityThe process is effective for purifying crude V₂O₅.[5]

Direct Synthesis with Organic Ammonium Salts

A more recent, one-step approach involves the direct reaction of V₂O₅ with an organic ammonium salt in a suitable solvent at room temperature. This method is advantageous as it avoids the need for pH control and the use of strong acids or oxidants.[1]

Reaction Mechanism

The proposed mechanism involves the intercalation of solvent molecules into the V₂O₅ layers, causing exfoliation. Subsequently, ammonium cations are drawn into the layers, leading to the formation and precipitation of this compound.[1]

V2O5 Vanadium Pentoxide (V₂O₅) Start Mixture Preparation V2O5->Start Solvent Solvent (e.g., Formamide, Water) Solvent->Start OrgSalt Organic Ammonium Salt (e.g., Ammonium Formate) OrgSalt->Start Reaction Agitation & Reaction (12h at RT) Start->Reaction Centrifuge Centrifugation Reaction->Centrifuge White Precipitate Forms WashDry Washing (Ethanol) & Drying Centrifuge->WashDry Solid Product NH₄VO₃ Crystals (Nano/Micro) WashDry->Product

Caption: Workflow for direct synthesis using organic ammonium salts.
Experimental Protocol

The following protocol is based on the method described by Czaplicka et al.[1]

  • Solution Preparation: Prepare a 1.25 mol/L solution of an organic ammonium salt (e.g., ammonium formate (B1220265) or ammonium acetate) in a suitable solvent (e.g., water or formamide).

  • Reaction: Add 50 mg of V₂O₅ to 50 mL of the prepared salt solution.

  • Agitation and Incubation: Agitate the mixture for several minutes at room temperature (RT) and then leave it undisturbed for 12 hours. A white solid will precipitate from the initially yellow solution.

  • Separation: Separate the white precipitate by centrifugation (e.g., 14,000 rpm for 2 minutes).

  • Washing: Wash the collected product several times with ethanol.

  • Drying: Dry the white crystalline product overnight at room temperature under reduced pressure (e.g., 0.01 bar).

Data Presentation
Reagents & SolventProduct MorphologyNotesReference
Ammonium Formate / FormamideNanoflowersFormamide acts as an effective delaminating agent for V₂O₅.[1]
Ammonium Acetate / FormamideNanorodsThe choice of salt influences crystal morphology.[1]
Ammonium Formate / WaterMicro-sized prismsWater as a solvent leads to larger crystal sizes.[1]
Ammonium Acetate / WaterMicro-sized prismsSimilar to ammonium formate in water.[1]
Parameter Value
Reaction TemperatureRoom TemperatureEliminates the need for heating.[1]
Reaction Time12 hours[1]

Hydrothermal Synthesis

Hydrothermal methods involve carrying out the synthesis in an aqueous medium under elevated temperature and pressure in a sealed vessel (autoclave). This technique can produce highly crystalline and morphologically controlled products.

Chemical Pathway

The reaction involves the direct conversion of V₂O₅ with an ammonium source in water at high temperatures.

V₂O₅ + 2NH₄OH (or (NH₄)₂CO₃) --(Heat, Pressure)--> 2NH₄VO₃ + H₂O (or H₂O + CO₂)

V2O5 Vanadium Pentoxide (V₂O₅) Mix Prepare Slurry V2O5->Mix AmmoniaSource Ammonium Source (NH₄OH or (NH₄)₂CO₃) AmmoniaSource->Mix Water Water Water->Mix Autoclave Teflon-lined Autoclave Mix->Autoclave Hydrothermal Hydrothermal Reaction (120°C, 2h) Autoclave->Hydrothermal Cool Cool to RT Hydrothermal->Cool Separate Filter, Wash, & Dry Cool->Separate Product Alkali- & Chloride-Free NH₄VO₃ Separate->Product

Caption: Workflow for hydrothermal synthesis of NH₄VO₃.
Experimental Protocol

This protocol is adapted from a method developed for preparing alkali- and chloride-free this compound.[9]

  • Reactant Preparation: Place V₂O₅ and an ammonium source (e.g., ammonium hydroxide (B78521) or ammonium carbonate) in a Teflon-lined stainless steel autoclave.

  • Hydrothermal Reaction: Seal the autoclave and heat it to 120°C for 2 hours.

  • Cooling and Isolation: After the reaction, allow the autoclave to cool down to room temperature.

  • Purification: Filter the resulting product, wash it with deionized water, and dry it to obtain pure this compound.

Data Presentation
Ammonium SourceReaction Temp.Reaction TimeYieldNotesReference
Ammonium Hydroxide120 °C2 h78%Produces alkali- and chloride-free product.[9]
Ammonium Carbonate120 °C2 h82%Yield is slightly higher with ammonium carbonate.[9]

Conclusion

The synthesis of this compound from vanadium pentoxide can be accomplished through several effective routes, each with distinct advantages.

  • The Aqueous Leaching and Precipitation Method is robust, scalable, and particularly suitable for purifying industrial-grade or crude V₂O₅, achieving high recovery and purity.[5][6]

  • The Direct Synthesis with Organic Ammonium Salts offers a simple, low-energy, one-step process at room temperature that allows for morphological control of the resulting NH₄VO₃ crystals by varying the reagents and solvent.[1]

  • Hydrothermal Synthesis provides a direct route to high-purity, alkali- and chloride-free product with good yields and crystallinity under controlled temperature and pressure conditions.[9]

The choice of method depends on the desired product purity, morphology, scale of production, and the available starting materials and equipment. For applications requiring high-purity and morphologically controlled precursors, the newer direct synthesis and hydrothermal methods are particularly promising.

References

Solubility of ammonium metavanadate in water and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) metavanadate (NH₄VO₃) in water and other solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in various fields, including catalyst preparation, synthesis of vanadium-based materials, and potential pharmaceutical research. This document presents quantitative solubility data, detailed experimental protocols, and visualizations of the dissolution process and experimental workflows.

Quantitative Solubility Data

The solubility of ammonium metavanadate is influenced by several factors, most notably temperature and the chemical nature of the solvent.

Solubility in Water

This compound is slightly soluble in cold water, with its solubility increasing significantly with a rise in temperature.[1][2] The dissolution of this compound in water results in a solution with a pH of less than 7.0, indicating a moderately acidic nature.[3][4]

Temperature (°C)Solubility ( g/100 mL)Solubility (g/L)
150.52[3][5][6]5.2
200.48[7]4.8[8]
20-5.1[3][9]
300.84[7]8.4
321.0[3][5][6]10
3210.4[3][5][6]104
401.32[7]13.2
501.6[3][5][6]16
602.42[7]24.2
96-69.5[9]
Solubility in Other Solvents

This compound exhibits varied solubility in other common solvents and aqueous solutions. It is generally insoluble in organic solvents like ethanol (B145695) and ether.[1][2][3] However, its solubility is enhanced in dilute ammonium hydroxide (B78521) solutions.[3][7] The presence of other salts, such as ammonium chloride, ammonium sulfate, sodium bicarbonate and ammonium carbonate can decrease its solubility.[10][11]

Solvent/SolutionSolubility
Hot EthanolSlightly Soluble[3][7]
EtherSlightly Soluble[3][7]
Dilute Ammonium HydroxideSoluble[3][7]
Saturated Ammonium Chloride (NH₄Cl) SolutionInsoluble[1][2]
EthanolInsoluble[1][2][12]

Factors Influencing Solubility

The solubility of this compound is not static and can be influenced by several physicochemical parameters:

  • pH: As an acidic salt, its solubility can be affected by the pH of the medium. It is more soluble in dilute ammonia (B1221849) solutions.[3][5][6]

  • Common Ion Effect: The presence of ammonium ions from other salts, such as ammonium chloride or ammonium sulfate, can decrease the solubility of this compound due to the common ion effect.[10]

  • Temperature: As demonstrated in the data, temperature is a critical factor, with solubility in water showing a steep increase with rising temperature.[13]

Experimental Protocols

A standard method for determining the solubility of an inorganic salt like this compound is the isothermal saturation method.[14] This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Isothermal Saturation Method

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., deionized water)

  • Constant temperature water bath or incubator

  • Stirrer (magnetic or mechanical)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Drying oven

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The container is placed in a constant temperature bath and stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: After equilibration, the stirring is stopped, and the solid is allowed to settle.

  • Sampling: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pipette. To avoid including any undissolved solid, the sample is immediately filtered.

  • Analysis: A precisely measured volume or weight of the filtered saturated solution is taken.

  • Solvent Evaporation: The solvent is evaporated from the sample, typically by heating in a drying oven at a temperature that does not cause decomposition of the salt (decomposition starts at 70°C).[4]

  • Mass Determination: The mass of the remaining dry salt is determined using an analytical balance.

  • Calculation: The solubility is calculated as the mass of the dissolved salt per unit volume or mass of the solvent.

Visualizations

Dissolution Process of this compound in Water

DissolutionProcess cluster_solid Solid Phase cluster_solution Aqueous Phase s1 NH₄VO₃(s) s2 NH₄⁺(aq) + VO₃⁻(aq) s1->s2 Dissolution (H₂O) s2->s1 Precipitation

Caption: Dissolution and precipitation equilibrium of this compound in water.

Experimental Workflow for Solubility Determination

SolubilityWorkflow start Start step1 Add excess NH₄VO₃ to solvent start->step1 step2 Equilibrate at constant temperature with stirring step1->step2 step3 Allow solid to settle step2->step3 step4 Withdraw and filter supernatant step3->step4 step5 Measure precise volume/ weight of saturated solution step4->step5 step6 Evaporate solvent step5->step6 step7 Weigh dry salt step6->step7 step8 Calculate solubility step7->step8 end_node End step8->end_node

Caption: A typical experimental workflow for determining solubility.

References

The Thermal Decomposition of Ammonium Metavanadate to Vanadium Pentoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) metavanadate (NH₄VO₃) to produce vanadium pentoxide (V₂O₅), a critical precursor in various industrial and pharmaceutical applications. The synthesis of high-purity V₂O₅ is paramount, and understanding the nuances of the thermal decomposition process is essential for achieving desired product characteristics. This document outlines the key decomposition pathways, intermediate products, and influential experimental parameters, supported by quantitative data and detailed experimental methodologies.

Introduction

Ammonium metavanadate is a white, crystalline solid that serves as a common starting material for the synthesis of various vanadium compounds.[1] Its thermal decomposition is a widely employed method for producing vanadium pentoxide, a material of significant interest in catalysis, energy storage, and as a precursor for vanadium-based active pharmaceutical ingredients.[1] The decomposition process, however, is not a simple, single-step reaction but rather a complex series of transformations involving several intermediate species. The reaction pathway and the nature of these intermediates are highly dependent on the experimental conditions, particularly the temperature, heating rate, and the composition of the surrounding atmosphere.[2]

The Decomposition Pathway

The thermal decomposition of this compound to vanadium pentoxide generally proceeds through a multi-stage process, characterized by the sequential loss of ammonia (B1221849) (NH₃) and water (H₂O).[3] While the overall reaction can be summarized as:

2NH₄VO₃(s) → V₂O₅(s) + 2NH₃(g) + H₂O(g)

The actual mechanism is more intricate and involves the formation of one or more stable intermediates. There is some debate in the scientific literature regarding the precise identity of these intermediates, with different species being reported under varying experimental conditions.

The initial stage of decomposition begins at temperatures as low as 70°C.[4] A significant event occurs around 225°C, where the elimination of ammonia and water in a 2:1 molar ratio leads to the formation of a key intermediate.[5][6] One of the most frequently cited intermediates is ammonium hexavanadate, (NH₄)₂V₆O₁₆.[7][8] Other proposed intermediates include (NH₄)₂·O·V₂O₅, (NH₄)₂V₄O₁₁, and NH₄V₃O₈.[2][5]

The decomposition process can be visualized as a branching pathway, influenced primarily by the reaction atmosphere. In a non-reducing atmosphere (e.g., air or oxygen), the final product is typically vanadium pentoxide. However, in a reducing or inert atmosphere, or under conditions where the evolved ammonia can react with the solid products, lower vanadium oxides such as V₂O₄ or even V₂O₃ may be formed.[2][7]

Below is a generalized logical diagram of the decomposition process:

DecompositionPathway NH4VO3 This compound (NH₄VO₃) Intermediate1 Intermediate(s) (e.g., (NH₄)₂V₆O₁₆) NH4VO3->Intermediate1 ~70-225°C - NH₃, - H₂O V2O5 Vanadium Pentoxide (V₂O₅) Intermediate1->V2O5 > 225°C (Oxidizing Atmosphere) LowerOxides Lower Vanadium Oxides (V₂O₄, V₂O₃) Intermediate1->LowerOxides > 225°C (Reducing/Inert Atmosphere)

Figure 1: Generalized thermal decomposition pathway of this compound.

Quantitative Data Summary

The thermal decomposition of this compound has been extensively studied using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize key quantitative data reported in the literature.

Table 1: Decomposition Temperatures and Corresponding Events

Temperature Range (°C)EventGaseous ProductsSolid Product(s)Reference(s)
> 70Onset of decompositionNH₃, H₂O-[4]
100 - 200Formation of a new intermediate compoundNH₃, H₂OComplex ammonium-vanadyl compound[9]
~225Formation of a stable intermediateNH₃, H₂O(NH₄)₂·O·V₂O₅ or (NH₄)₂V₆O₁₆[3][5][6]
260 - 325Endothermic decomposition of intermediateGaseous productIntermediate product[3]
~375Exothermic reactionGaseous productVanadium oxide[3]
> 350Formation of final vanadium oxideNH₃, H₂OV₂O₅ (in air/O₂), Lower oxides (in N₂)[6]
410 (210°C)Decomposition temperature (Fahrenheit to Celsius conversion)Toxic fumesVanadium oxides[4][10]

Table 2: Reported Activation Energies for Decomposition Steps

Decomposition StepAtmosphereActivation Energy (kJ/mol)Reference(s)
Initial Decomposition (uncapped cell)Nitrogen~125[11]
Initial Decomposition (capped cell)Nitrogen~115[11]
Formation of NH₄V₃O₈Air131[11]
Isothermal Decomposition (Pre-equilibrium model)-E₁ ~ 170, E₂ ~ 45, E₃ ~ 85[2]

Experimental Protocols

The successful synthesis of vanadium pentoxide with desired purity and morphology via thermal decomposition of this compound hinges on precise control of experimental parameters. Below are generalized protocols for thermal decomposition and subsequent characterization.

Thermal Decomposition of this compound

This protocol describes a typical laboratory-scale thermal decomposition process in a controlled atmosphere.

Materials and Equipment:

  • This compound (NH₄VO₃), high purity

  • Tube furnace with temperature controller

  • Quartz or alumina (B75360) combustion boat

  • Gas flow controller (for N₂, O₂, or air)

  • Exhaust system for safe venting of gaseous products

Procedure:

  • Accurately weigh a desired amount of this compound into a combustion boat.

  • Place the combustion boat in the center of the tube furnace.

  • Purge the furnace tube with the desired gas (e.g., dry air or nitrogen) at a controlled flow rate (e.g., 50-100 mL/min) for at least 30 minutes to establish a stable atmosphere.

  • Program the furnace to heat the sample to the target decomposition temperature (e.g., 400-550°C) at a specific heating rate (e.g., 5-10°C/min).[12][13]

  • Hold the sample at the target temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition.

  • After the hold time, turn off the furnace and allow the sample to cool to room temperature under the same gas flow.

  • Once cooled, carefully remove the combustion boat containing the vanadium pentoxide product.

The following diagram illustrates the experimental workflow:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_decomp Thermal Decomposition cluster_analysis Product Analysis weigh Weigh NH₄VO₃ load Load into combustion boat weigh->load place Place in tube furnace load->place purge Purge with gas (N₂, Air, etc.) place->purge heat Heat to target temperature purge->heat hold Hold at temperature heat->hold cool Cool to room temperature hold->cool remove Remove V₂O₅ product cool->remove characterize Characterize (XRD, SEM, etc.) remove->characterize

Figure 2: Experimental workflow for the thermal decomposition of NH₄VO₃.

Product Characterization

To ensure the desired phase and purity of the final product, a suite of characterization techniques should be employed.

  • X-Ray Diffraction (XRD): To identify the crystalline phases present in the final product and confirm the formation of V₂O₅.

  • Scanning Electron Microscopy (SEM): To investigate the morphology and particle size of the synthesized V₂O₅.

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior of the starting material and to confirm the completion of the reaction.

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the absence of residual ammonium ions in the final product.

Influence of Experimental Parameters

The outcome of the thermal decomposition is highly sensitive to several experimental variables:

  • Atmosphere: As previously discussed, an oxidizing atmosphere (air, O₂) favors the formation of V₂O₅, while an inert (N₂) or reducing (NH₃) atmosphere can lead to the formation of lower vanadium oxides.[3] The presence of evolved ammonia can itself create a locally reducing environment.

  • Heating Rate: A slower heating rate generally allows for more defined decomposition steps and can influence the crystallinity and morphology of the final product.

  • Flow Conditions: The rate of removal of gaseous products (NH₃ and H₂O) from the reaction zone can affect the equilibrium of the decomposition reactions and the nature of the intermediates formed.[2] Restricted flow conditions can lead to reactions between the evolved ammonia and the solid products.[2]

Conclusion

The thermal decomposition of this compound is a complex yet versatile method for the synthesis of vanadium pentoxide. A thorough understanding of the multi-stage reaction pathway, the nature of the intermediate products, and the critical influence of experimental parameters such as temperature, atmosphere, and heating rate is essential for researchers and professionals seeking to produce V₂O₅ with tailored properties for applications in catalysis, materials science, and drug development. Careful control over the synthesis conditions and comprehensive characterization of the final product are paramount to achieving high purity and desired functionality.

References

The Core Mechanism of Ammonium Metavanadate in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) metavanadate (NH₄VO₃) serves as a versatile and efficient catalyst or catalyst precursor in a wide array of chemical transformations. Its efficacy stems from the ability of the vanadium center to cycle through multiple oxidation states, primarily V⁵⁺ and V⁴⁺, facilitating redox reactions that are crucial for both industrial processes and fine chemical synthesis. This technical guide provides an in-depth analysis of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Principle of Catalytic Action: The Vanadium Redox Cycle

The fundamental mechanism of action for ammonium metavanadate in catalysis lies in its role as an oxidizing agent and its ability to provide catalytically active vanadium pentoxide (V₂O₅) upon thermal decomposition.[1][2][3] The catalytic process is generally heterogeneous and often follows a Mars-van Krevelen mechanism. This mechanism involves two main stages:

  • Oxidation of the Substrate: The substrate is oxidized by reacting with the lattice oxygen of the vanadium oxide catalyst, during which the vanadium center is reduced (typically from V⁵⁺ to V⁴⁺).

  • Reoxidation of the Catalyst: The reduced vanadium catalyst is then reoxidized by an external oxidizing agent (commonly O₂), regenerating the active site for the next catalytic cycle.

The versatility of vanadium to exist in these different oxidation states is the cornerstone of its catalytic power.[4][5] Furthermore, when used on a support material (e.g., TiO₂, Al₂O₃, SiO₂), the support's properties can significantly influence the redox potential and structural nature of the active vanadia sites, thereby tuning the catalyst's activity and selectivity.[6][7][8]

Key Catalytic Applications and Mechanisms

This compound is a key player in several critical catalytic processes, ranging from large-scale industrial production to sophisticated organic synthesis.

Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)

Vanadium-based catalysts, often prepared from this compound precursors, are the industry standard for the selective catalytic reduction (SCR) of NOx from stationary sources like power plants and diesel engines.[6][7][9] The process uses ammonia (B1221849) (NH₃) as a reductant to convert NOx into harmless nitrogen (N₂) and water (H₂O).

The core of the SCR mechanism involves the V⁵⁺/V⁴⁺ redox couple.[10] The reaction proceeds through the adsorption of NH₃ onto Brønsted acid sites on the catalyst surface, followed by reaction with NOx.

Simplified SCR Reaction Cycle:

  • Adsorption of NH₃ on an active V⁵⁺-OH site.

  • Activation of NO and reaction with adsorbed NH₃ to form an intermediate.

  • Decomposition of the intermediate, releasing N₂ and H₂O, and reducing the vanadium center to V⁴⁺-OH.

  • Reoxidation of the V⁴⁺-OH site back to V⁵⁺-OH by gas-phase O₂.

The "Fast SCR" reaction, involving an equimolar mixture of NO and NO₂, can significantly enhance the reaction rate, especially at lower temperatures.[11]

Experimental Protocol: SCR of NOx over V₂O₅-WO₃/TiO₂ Catalyst

A typical experimental setup for evaluating SCR catalyst performance involves a fixed-bed quartz reactor.

  • Catalyst Preparation: A V₂O₅-WO₃/TiO₂ catalyst is prepared by incipient wetness impregnation of a TiO₂ (anatase) support with an aqueous solution of this compound (NH₄VO₃) and ammonium metatungstate hydrate, followed by drying and calcination at high temperatures (e.g., 500-600 °C).[12]

  • Reaction Conditions: The catalyst (e.g., 1.0 g) is placed in the reactor and heated to the desired temperature range (typically 150-450 °C).[13]

  • Gas Feed: A simulated exhaust gas mixture is introduced. A typical composition is: 500 ppm NO, 500 ppm NH₃, 5% O₂, 5% H₂O, with N₂ as the balance gas.[12][14] The total flow rate is controlled by mass flow controllers to achieve a specific gas hourly space velocity (GHSV), for example, 30,000 h⁻¹.

  • Analysis: The concentrations of NOx and NH₃ at the reactor outlet are continuously monitored using a chemiluminescence NOx analyzer and an FTIR spectrometer.

  • Data Calculation: The NOx conversion is calculated using the formula: NOx Conversion (%) = ([NOx]in - [NOx]out) / [NOx]in × 100.

Quantitative Data: Performance of V₂O₅-based SCR Catalysts

Catalyst SystemV₂O₅ Loading (wt%)Temperature (°C)NOx Conversion (%)Reference
V₂O₅-WO₃/TiO₂1.030091[12]
V₂O₅-WO₃/TiO₂3.0250 - 450>80[8]
V₂O₅-WO₃/TiO₂1.0 - 3.0350~95[14]

Diagram: Simplified SCR Catalytic Cycle

SCR_Mechanism V5_OH V⁵⁺=O (Active Site) V5_NH3 V⁵⁺-O···H-NH₃ (Ammonia Adsorption) V5_OH->V5_NH3 + NH₃ Intermediate Reduced Intermediate [V⁴⁺-OH + N₂ + H₂O] V5_NH3->Intermediate + NO V4_OH V⁴⁺-OH (Reduced Site) Intermediate->V4_OH - N₂, - H₂O V4_OH->V5_OH + ½ O₂ - H₂O SO2_Oxidation cluster_catalyst Catalyst Surface V2O5 V₂O₅ (V⁵⁺) V2O4 V₂O₄ (V⁴⁺) SO3_gas SO₃(g) V2O5->SO3_gas Product Desorption SO2_gas SO₂(g) SO2_gas->V2O5 Substrate Oxidation O2_gas O₂(g) O2_gas->V2O4 Catalyst Reoxidation Pyridine_Synthesis Reactants Aldehyde + β-Ketoester + Ammonium Acetate Reflux Reflux (10-20 min) Reactants->Reflux Catalyst NH₄VO₃ in Acetic Acid Catalyst->Reflux DHP_Intermediate 1,4-Dihydropyridine Intermediate Reflux->DHP_Intermediate Hantzsch Condensation Oxidation In-situ Oxidation (Catalyzed by V) DHP_Intermediate->Oxidation Product Substituted Pyridine Oxidation->Product

References

A Technical Guide to the Preparation and Characterization of Vanadium Oxidation States from Ammonium Metavanadate for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium, a transition metal with multiple accessible oxidation states, has garnered significant interest in the field of medicinal chemistry and drug development. Its compounds have demonstrated a range of biological activities, most notably as insulin-mimetic agents, making them potential therapeutic candidates for diabetes and other metabolic disorders. The ability to selectively prepare and characterize different oxidation states of vanadium is crucial for understanding their structure-activity relationships and mechanisms of action. This in-depth technical guide provides a comprehensive overview of the preparation of various vanadium oxidation states (+5, +4, +3, and +2) starting from the common precursor, ammonium (B1175870) metavanadate (NH₄VO₃). It includes detailed experimental protocols, quantitative data for characterization, and visualizations of relevant chemical and biological pathways.

Data Presentation: Properties of Aqueous Vanadium Ions

The distinct oxidation states of vanadium in aqueous acidic solutions are characterized by their vibrant colors and unique physicochemical properties. A summary of these key quantitative parameters is presented below for easy comparison.

Table 1: Redox Potentials and Colors of Vanadium Ions in Acidic Solution [1][2][3]

Oxidation StateIonic SpeciesColorStandard Redox Potential (E°)
+5VO₂⁺Yellow+1.00 V (for VO₂⁺/VO²⁺)
+4VO²⁺Blue+0.34 V (for VO²⁺/V³⁺)
+3V³⁺Green-0.26 V (for V³⁺/V²⁺)
+2V²⁺Violet-

Table 2: Spectroscopic Data for Vanadium Ions in Aqueous Solution

Oxidation StateIonic Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
+5VO₂⁺~350-400Low
+4VO²⁺~760-770~17-20[4][5]
+3V³⁺~400, ~600~8.5, ~6.5 (respectively)[4]
+2V²⁺~560, ~850~4.5, ~2.5 (respectively)[4]

Table 3: Electron Paramagnetic Resonance (EPR) Parameters for the Vanadyl Cation (VO²⁺) [6][7][8]

ParameterTypical Value
g-tensor (g∥)~1.93 - 1.95
g-tensor (g⊥)~1.97 - 1.99
Hyperfine Coupling (A∥)~180 - 200 x 10⁻⁴ cm⁻¹
Hyperfine Coupling (A⊥)~70 - 80 x 10⁻⁴ cm⁻¹

Experimental Protocols

The following protocols detail the preparation of vanadium in its various oxidation states from ammonium metavanadate.

Protocol 1: Preparation of a Vanadium(V) Stock Solution

This protocol describes the preparation of the initial V(V) solution from this compound.

Materials:

  • This compound (NH₄VO₃)

  • Sulfuric acid (H₂SO₄), 1 M

  • Distilled or deionized water

  • Volumetric flask

  • Stirring hotplate

Procedure:

  • To prepare a 0.1 M solution, dissolve 11.7 g of this compound in approximately 900 cm³ of 1 M sulfuric acid.[9]

  • Gently heat and stir the solution until the solid is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a 1 dm³ volumetric flask and dilute to the mark with deionized water. The resulting solution will be yellow, containing the dioxovanadium(V) ion (VO₂⁺).

Protocol 2: Reduction of Vanadium(V) to Vanadium(IV)

This protocol outlines the selective reduction of V(V) to V(IV).

Materials:

  • Vanadium(V) stock solution (from Protocol 1)

  • Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Erlenmeyer flask

  • Stirring bar and magnetic stirrer

Procedure:

  • Place a desired volume of the vanadium(V) stock solution into an Erlenmeyer flask with a magnetic stir bar.

  • While stirring, slowly add solid sodium sulfite or sodium bisulfite in small portions.

  • Continue adding the reducing agent until the solution turns a distinct blue color, indicating the formation of the vanadyl ion (VO²⁺).[10]

  • Gently warm the solution to ensure the reaction goes to completion. Avoid boiling.

Protocol 3: Stepwise Reduction of Vanadium(V) to V(IV), V(III), and V(II)

This protocol describes the sequential reduction of vanadium(V) to its lower oxidation states using a strong reducing agent.

Materials:

  • Vanadium(V) stock solution (from Protocol 1)

  • Granular zinc (amalgamated zinc can also be used but is more hazardous)

  • Erlenmeyer flask with a stopper fitted with a Bunsen valve or a cotton wool plug

  • Magnetic stir bar and stirrer

Procedure:

  • Place approximately 15 g of powdered zinc into a 1 dm³ conical flask.[9]

  • Add 500 cm³ of the vanadium(V) stock solution to the flask.[9] The solution will initially turn green due to the mixture of yellow V(V) and blue V(IV).

  • Stopper the flask with a Bunsen valve or cotton wool to allow for the escape of hydrogen gas produced from the reaction of zinc with the acid, while preventing the entry of air which can re-oxidize the lower vanadium states.

  • Stir the solution continuously. The color of the solution will progress through the following stages:

    • Yellow (V⁵⁺) → Blue (V⁴⁺): This change occurs relatively quickly.

    • Blue (V⁴⁺) → Green (V³⁺): This transition takes more time.

    • Green (V³⁺) → Violet (V²⁺): This is the final reduction step and may require vigorous stirring and sufficient time.

  • Samples of each oxidation state can be removed at the appropriate color stage for further analysis. It is important to handle the V(II) and V(III) solutions under an inert atmosphere if they are to be stored, as they are sensitive to air oxidation.

Mandatory Visualization

Chemical Transformations

The following diagram illustrates the stepwise reduction of vanadium from its +5 oxidation state, as derived from this compound.

Vanadium_Reduction V5 Vanadium(V) (VO₂⁺, Yellow) V4 Vanadium(IV) (VO²⁺, Blue) V5->V4 + e⁻ (e.g., SO₃²⁻) V3 Vanadium(III) (V³⁺, Green) V4->V3 + e⁻ (e.g., Zn) V2 Vanadium(II) (V²⁺, Violet) V3->V2 + e⁻ (e.g., Zn)

Stepwise reduction of vanadium oxidation states.
Signaling Pathway: Insulin-Mimetic Action of Vanadium

Vanadium compounds exert their insulin-mimetic effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. This inhibition leads to the enhanced phosphorylation of key proteins in the insulin (B600854) signaling pathway.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_channel GLUT4 Channel GLUT4_vesicle->GLUT4_channel Glucose_in Glucose Uptake GLUT4_channel->Glucose_in PI3K PI3K IRS1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates Vanadium Vanadium Compounds Vanadium->PTP1B Inhibits Glucose_out Glucose (extracellular) Glucose_out->GLUT4_channel

Vanadium's role in the insulin signaling pathway.
Experimental Workflow: In Vitro Screening of Vanadium Compounds

The following diagram outlines a typical workflow for the in vitro evaluation of vanadium compounds for their insulin-mimetic and PTP inhibitory activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Synthesize & Characterize Vanadium Compounds (V-Oxidation States) ptp_assay PTP1B Inhibition Assay (e.g., pNPP substrate) start->ptp_assay cell_viability Cell Viability Assay (e.g., MTT, MTS) start->cell_viability glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG in adipocytes) ptp_assay->glucose_uptake Active Compounds cell_viability->glucose_uptake Non-toxic Compounds western_blot Western Blot Analysis (p-IR, p-Akt) glucose_uptake->western_blot data_analysis Data Analysis (IC₅₀, EC₅₀, Dose-Response) western_blot->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Workflow for in vitro screening of vanadium compounds.

References

A Comprehensive Technical Guide to the Health and Safety Considerations for Handling Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of ammonium (B1175870) metavanadate (NH₄VO₃). The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and the compound's interaction with biological signaling pathways, tailored for a technical audience in research and development.

Toxicological Profile

Ammonium metavanadate is a highly toxic compound that can pose significant health risks if not handled properly. Exposure can occur through inhalation, ingestion, or skin and eye contact.

1.1. Acute and Chronic Health Effects

Exposure to this compound can lead to a range of health effects, from immediate irritation to long-term organ damage.

  • Acute Effects:

    • Inhalation: Fatal if inhaled.[1][2] It can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and wheezing.[1][3] High exposure may result in pulmonary edema, a medical emergency.[3]

    • Ingestion: Toxic if swallowed.[1][4] Ingestion can cause nausea, vomiting, abdominal pain, a metallic taste, and a characteristic greenish-black discoloration of the tongue.[3]

    • Skin Contact: Causes skin irritation.[1][5] Prolonged contact may lead to more severe skin damage.

    • Eye Contact: Causes serious eye irritation.[1][5]

  • Chronic Effects:

    • Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system, kidneys, and liver.[6][7][8]

    • There is evidence to suggest that this compound may be a possible mutagen and is suspected of causing genetic defects.[1][6]

    • It is also suspected of damaging fertility or the unborn child.[8][9]

1.2. Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

Toxicity DataValueSpeciesReference
Oral LD50 58.1 mg/kgRat[6]
25 mg/kgMouse[6]
Dermal LD50 2102 mg/kgRat[6]
Inhalation LC50 7.8 mg/m³ for 4 hoursRat[6]
NIOSH Recommended Exposure Limit (REL) 0.05 mg/m³ (as Vanadium dust and fume) (15-minute ceiling)N/A[3]

Safe Handling and Storage Protocols

Strict adherence to safety protocols is mandatory to minimize the risk of exposure when working with this compound.

2.1. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] Local exhaust ventilation is crucial to keep airborne concentrations below exposure limits.[6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

PPE ItemSpecificationReference
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[7] A full-face particle respirator or a supplied-air respirator may be necessary for higher-risk activities.[11]
Eye and Face Protection Chemical safety goggles and a face shield are necessary to protect against dust and splashes.[11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected before each use and disposed of properly.[11]
Body Protection A lab coat or a full protective suit should be worn to prevent skin contact.[6][9] Contaminated clothing must be removed immediately and laundered separately before reuse.[13]

2.3. Handling and Storage Procedures

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][14]

    • Store locked up, away from incompatible materials such as strong oxidizing agents and acids.[1][10]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1. First Aid Measures

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

3.2. Accidental Release Measures

  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, sealed container for disposal.[5]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Dike the spill if necessary and collect the material for disposal.[6]

3.3. Firefighting Measures

  • This compound is not flammable.[6]

  • Use extinguishing media appropriate for the surrounding fire.[5]

  • When heated to decomposition, it may emit toxic fumes of ammonia, vanadium oxides, and nitrogen oxides.[1][3] Firefighters should wear self-contained breathing apparatus (SCBA).[5]

Experimental Protocols for Toxicity Assessment

The toxicological data presented in this guide are typically derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity (OECD 420, 423, 425)

  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Methodology:

    • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[11]

    • Dosage: The test substance is administered orally by gavage in a single dose.[11][15] The dose levels are chosen based on a sighting study.

    • Procedure: The OECD guidelines offer several procedures:

      • Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The presence or absence of toxicity or mortality determines the subsequent dosing steps.[11]

      • Acute Toxic Class Method (OECD 423): A stepwise procedure using three animals per step. The outcome of each step determines the next dose level, allowing for classification of the substance into a toxicity class.[14]

      • Up-and-Down Procedure (OECD 425): Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for a more precise estimation of the LD50.[16]

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[16] Body weight is recorded weekly.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.[15]

4.2. Acute Inhalation Toxicity (OECD 403)

  • Objective: To determine the acute inhalation toxicity (LC50) of a substance.

  • Methodology:

    • Test Animals: Typically, rats are used.

    • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[2][4]

    • Procedure: Two main protocols are described:

      • Traditional LC50 Protocol: Groups of animals are exposed to at least three different concentrations of the test substance.[4]

      • Concentration x Time (CxT) Protocol: Animals are exposed to various concentrations for different durations.[4]

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[4] Body weight and clinical signs are monitored.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.[4]

Interaction with Cellular Signaling Pathways

Vanadium compounds, including this compound, are known to interact with several key cellular signaling pathways, primarily due to the vanadate (B1173111) ion's ability to act as a phosphate (B84403) mimic.[8] This interaction can lead to both therapeutic and toxicological effects.

5.1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

Vanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs).[8] By binding to the active site of these enzymes, vanadate prevents the dephosphorylation of tyrosine residues on proteins, thereby modulating various signaling cascades.[8]

5.2. Key Signaling Pathways Affected

The inhibition of PTPs and other phosphate-metabolizing enzymes by vanadate can impact several critical signaling pathways:

  • Insulin (B600854) Signaling Pathway: By inhibiting PTPs, vanadate can enhance the phosphorylation of the insulin receptor and downstream signaling molecules, leading to insulin-mimetic effects such as improved glucose uptake.[8][10]

  • MAPK/ERK Pathway: Vanadium compounds can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5]

  • PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can also be influenced by vanadium compounds.[5]

  • JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, involved in immune responses and cell growth, is another target of vanadium.[5]

  • NF-κB Pathway: Vanadium (IV) has been shown to modulate the NF-κB pathway, which plays a role in inflammation and cell survival.[5]

Below are diagrams illustrating a simplified overview of a generic safe handling workflow and the interaction of vanadate with a signaling pathway.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon Experiment complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Vanadate_Signaling_Pathway Vanadate Interaction with a Generic Signaling Pathway cluster_pathway Cellular Signaling cluster_inhibition Vanadate Action receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation response Cellular Response substrate->response vanadate Vanadate (Phosphate Mimic) ptp Protein Tyrosine Phosphatase (PTP) vanadate->ptp Inhibits ptp->substrate Dephosphorylates (Blocked)

Caption: Vanadate inhibits PTP, preventing dephosphorylation and altering cellular responses.

By understanding the significant health risks and implementing the detailed safety protocols outlined in this guide, researchers, scientists, and drug development professionals can handle this compound responsibly and minimize the potential for hazardous exposures.

References

Ammonium Metavanadate (NH4VO3): A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of ammonium (B1175870) metavanadate (NH4VO3), a versatile inorganic compound with significant applications in laboratory research and development. The information presented herein is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively and safely.

Core Physical and Chemical Properties

Ammonium metavanadate is a white to slightly yellowish crystalline powder.[1][2] It is an inorganic salt with the chemical formula NH4VO3.[3] The compound is composed of an ammonium cation (NH4+) and a metavanadate anion (VO3-).[4] Structurally, it consists of polymeric chains of corner-sharing VO4 tetrahedra, with ammonium ions situated between these chains.[2]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula NH4VO3[5][6][7][8]
Molar Mass 116.978 g/mol [5][6][7]
Appearance White to slightly yellow crystalline powder[1][2][9]
Density 2.326 g/cm³[2][5][9]
Melting Point 200 °C (decomposes)[2][9][10]
pH of Aqueous Solution < 7.0 (acidic)[1][5]

Table 2: Solubility Data

SolventSolubilityTemperature (°C)Reference(s)
Cold Water Slightly soluble, 5.1 g/L20[1][9]
Hot Water Soluble-[1][9]
Dilute Ammonium Hydroxide Soluble-[1][9]
Ethanol Insoluble/Slightly soluble in hot ethanol-[1][2][9]
Ether Insoluble-[1][2][9]

Key Chemical Reactions and Applications in the Laboratory

This compound serves as a crucial precursor and catalyst in various laboratory-scale syntheses and analytical procedures.

Thermal Decomposition to Vanadium Pentoxide

Upon heating, this compound decomposes to form vanadium pentoxide (V2O5), ammonia (B1221849), and water.[4] This reaction is a common and economical method for producing high-purity V2O5, a vital material in catalysis and materials science.[3] The decomposition process occurs in stages, with the initial loss of ammonia and water at lower temperatures, followed by the formation of intermediate ammonium vanadates and finally V2O5 at higher temperatures.[11][12][13]

Thermal_Decomposition NH4VO3 This compound (NH4VO3) Heat1 Heat (approx. 200°C) NH4VO3->Heat1 Intermediates Intermediate Ammonium Vanadates Heat1->Intermediates Heat2 Further Heating Intermediates->Heat2 Byproducts Ammonia (NH3) + Water (H2O) Intermediates->Byproducts V2O5 Vanadium Pentoxide (V2O5) Heat2->V2O5

Thermal Decomposition Pathway of NH4VO3 to V2O5.
Catalyst Preparation

This compound is widely used as a precursor for the synthesis of vanadium-based catalysts.[4][14] A prominent example is the preparation of V2O5/TiO2 catalysts, which are crucial for selective catalytic reduction (SCR) of nitrogen oxides (NOx) in flue gases.[15] The preparation typically involves impregnating a titanium dioxide (TiO2) support with an aqueous solution of this compound, followed by drying and calcination.[16]

Catalyst_Preparation cluster_solution Solution Preparation cluster_impregnation Impregnation and Drying cluster_calcination Calcination NH4VO3 This compound (NH4VO3) Solution Vanadium Precursor Solution NH4VO3->Solution Solvent Aqueous Solvent (e.g., water, oxalic acid solution) Solvent->Solution Impregnation Impregnation Solution->Impregnation TiO2 Titanium Dioxide Support (TiO2) TiO2->Impregnation Drying Drying (e.g., 100-120°C) Impregnation->Drying Calcination Calcination (e.g., 400-500°C) Drying->Calcination Catalyst V2O5/TiO2 Catalyst Calcination->Catalyst

Experimental Workflow for V2O5/TiO2 Catalyst Synthesis.
Analytical Reagent

In analytical chemistry, this compound is a key component of the Mandelin reagent, which is used for the presumptive identification of various alkaloids and other organic compounds.[1] The reagent is prepared by dissolving this compound in concentrated sulfuric acid.[5]

Experimental Protocols

Preparation of Vanadium Pentoxide (V2O5) via Thermal Decomposition

This protocol describes a general laboratory procedure for the synthesis of V2O5 from NH4VO3.

Materials:

  • This compound (NH4VO3)

  • Ceramic crucible

  • Muffle furnace

  • Fume hood

Procedure:

  • Place a known quantity of this compound powder into a ceramic crucible.

  • Place the crucible in a muffle furnace located inside a well-ventilated fume hood.

  • Slowly heat the furnace to approximately 200-220 °C and hold for 1-2 hours to drive off ammonia and water.

  • Gradually increase the temperature to 350-400 °C and maintain for 2-4 hours to ensure complete decomposition and formation of V2O5.

  • Allow the furnace to cool down to room temperature before removing the crucible.

  • The resulting product is vanadium pentoxide, which typically appears as a yellow-orange to reddish-brown powder.

Preparation of a V2O5/TiO2 Catalyst by Impregnation

This protocol outlines the synthesis of a V2O5/TiO2 catalyst, a common catalyst for selective catalytic reduction (SCR) of NOx.[15][16]

Materials:

  • This compound (NH4VO3)

  • Titanium dioxide (TiO2) support (e.g., P25)

  • Oxalic acid (optional, to aid dissolution)

  • Deionized water

  • Beaker

  • Magnetic stirrer and hotplate

  • Rotary evaporator (optional)

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare an aqueous solution of this compound. The concentration will depend on the desired vanadium loading on the catalyst. Dissolution can be aided by gentle heating and stirring. For improved dispersion, an oxalic acid solution can be used as the solvent.[14]

  • Add the TiO2 support to the this compound solution while stirring continuously.

  • Continue stirring the mixture for several hours to ensure uniform impregnation of the vanadium precursor onto the TiO2 support.

  • Remove the solvent by evaporation. This can be done using a rotary evaporator or by gentle heating on a hotplate with continuous stirring.

  • Dry the resulting solid in an oven at 100-120 °C overnight to remove residual water.[16]

  • Calcine the dried powder in a muffle furnace. A typical calcination procedure involves heating in air to 400-500 °C for several hours.[14] This step decomposes the this compound to vanadium pentoxide and anchors it to the TiO2 support.

  • After calcination, allow the catalyst to cool to room temperature. The resulting V2O5/TiO2 catalyst is ready for characterization and use.

Preparation of Mandelin Reagent

This protocol describes the preparation of the Mandelin reagent for qualitative analytical tests.[5]

Materials:

  • This compound (NH4VO3)

  • Concentrated sulfuric acid (95-98%)

  • Glass beaker or flask

  • Glass stirring rod

  • Fume hood

Procedure:

  • Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat) as concentrated sulfuric acid is highly corrosive.

  • Carefully measure 100 mL of concentrated sulfuric acid into a clean, dry glass beaker or flask.

  • Weigh out 0.5 to 1.0 gram of this compound.[5]

  • Slowly and carefully add the this compound powder to the concentrated sulfuric acid while stirring gently with a glass rod. The addition should be done in small portions to control the reaction.

  • Continue stirring until the this compound is fully dissolved. The resulting solution is the Mandelin reagent.

  • Store the reagent in a properly labeled, glass-stoppered bottle in a cool, dark, and dry place.

Safety and Handling

This compound is moderately toxic and should be handled with care.[1] It is an irritant to the skin, eyes, and respiratory system.[9] Inhalation of dust or fumes can be harmful.[5]

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a fume hood.[17][18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Avoid generating dust.[17] If dust is generated, use a suitable respirator.[18]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][17]

  • Keep away from strong acids and strong oxidizing agents.[2][9]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[17]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[17]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[17]

  • In all cases of exposure, seek medical attention.[17]

Conclusion

This compound is a valuable and versatile compound for a wide range of laboratory applications, from the synthesis of advanced materials like vanadium pentoxide and heterogeneous catalysts to its use in classical analytical chemistry. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

Methodological & Application

Application Notes and Protocols: Ammonium Metavanadate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) metavanadate (NH₄VO₃) is emerging as a versatile, cost-effective, and environmentally benign catalyst in organic synthesis. Its ability to act as a mild oxidizing agent and Lewis acid allows it to efficiently catalyze a variety of transformations, including the synthesis of biologically relevant heterocyclic compounds. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by ammonium metavanadate.

Hantzsch Synthesis of Pyridines and 1,4-Dihydropyridines

This compound has proven to be a highly efficient catalyst for the Hantzsch synthesis, a multi-component reaction used to generate pyridines and 1,4-dihydropyridines (1,4-DHPs).[1][2] These scaffolds are of significant interest in medicinal chemistry, with applications as calcium channel blockers and exhibiting various other therapeutic properties.[1] The use of this compound offers advantages such as high yields, broad functional group tolerance, and environmentally friendly reaction conditions.[1][2]

Application Note

This protocol outlines three related transformations catalyzed by this compound:

  • One-pot synthesis of substituted pyridines: A pseudo four-component reaction for the direct synthesis of the pyridine (B92270) core.

  • Synthesis of 1,4-dihydropyridines (1,4-DHPs): A modification of the Hantzsch reaction to isolate the intermediate 1,4-DHPs.

  • Oxidative aromatization of 1,4-DHPs: The conversion of synthesized 1,4-DHPs to their corresponding pyridines.

The catalytic action of this compound is attributed to its ability to activate the carbonyl group of the aldehyde and the methylene (B1212753) group of the β-ketoester, facilitating the condensation and cyclization steps.[3]

Quantitative Data Summary

Table 1: this compound Catalyzed One-Pot Synthesis of Pyridines

EntryAldehydeTime (h)Yield (%)
14-ClC₆H₄CHO595
24-MeOC₆H₄CHO692
34-NO₂C₆H₄CHO498
4PhCHO690
52-Furanaldehyde788

Table 2: this compound Catalyzed Synthesis of 1,4-Dihydropyridines

EntryAldehydeTime (h)Yield (%)
14-ClC₆H₄CHO396
24-MeOC₆H₄CHO493
34-NO₂C₆H₄CHO298
4PhCHO491
53-Pyridinecarboxaldehyde589

Table 3: this compound Catalyzed Oxidative Aromatization of 1,4-DHPs to Pyridines

Entry1,4-DHP Substrate (Substituent on Phenyl Ring)Time (h)Yield (%)
14-Cl1.597
24-MeO295
34-NO₂198
4H293
53-pyridyl2.590
Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of Pyridines [1]

  • A mixture of an aldehyde (1.0 mmol), ammonium acetate (B1210297) (2.0 mmol), ethyl acetoacetate (B1235776) (2.0 mmol), and this compound (117.0 mg) in 3.0 mL of acetic acid is stirred under reflux conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated by filtration.

  • The solvent is evaporated from the filtrate, and the crude product is recrystallized from diethyl ether to yield the pure pyridine derivative.

Protocol 2: General Procedure for the Synthesis of 1,4-Dihydropyridines [4]

  • A mixture of an aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), ethyl acetoacetate (2.0 mmol), and this compound (15.0 mg) in 3.0 mL of ethanol (B145695) is stirred under reflux conditions.

  • The reaction progress is monitored by TLC.

  • After completion, the catalyst is filtered off, washed with ethanol, and can be reused.

  • The solvent is evaporated from the filtrate, and the residue is recrystallized from ethanol to afford the pure 1,4-DHP.

Protocol 3: General Procedure for Oxidative Aromatization of 1,4-DHPs [1]

  • To a solution of the 1,4-DHP (1.0 mmol) in 3.0 mL of acetic acid, add this compound (117.0 mg).

  • The resulting mixture is refluxed for the appropriate time (monitored by TLC).

  • After completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The filtrate is evaporated, and the crude product is recrystallized from diethyl ether to give the pure pyridine.

Visualizations

Hantzsch_Pyridine_Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde (1 mmol) Reaction Reflux Aldehyde->Reaction AmmoniumAcetate Ammonium Acetate (2 mmol) AmmoniumAcetate->Reaction EthylAcetoacetate Ethyl Acetoacetate (2 mmol) EthylAcetoacetate->Reaction Catalyst NH₄VO₃ (117 mg) Acetic Acid (3 mL) Catalyst->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (Diethyl Ether) Evaporation->Recrystallization Product Pure Pyridine Recrystallization->Product

Caption: Workflow for the one-pot synthesis of pyridines.

Hantzsch_Mechanism cluster_intermediates Key Intermediates RCHO Aldehyde Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + EAA EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine + NH₃ NH4OAc Ammonium Acetate Cat NH₄VO₃ Cat->RCHO activates Cat->EAA activates Cyclization_Intermediate Cyclization Intermediate Knoevenagel->Cyclization_Intermediate + Enamine DHP 1,4-Dihydropyridine Cyclization_Intermediate->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation (NH₄VO₃)

Caption: Proposed mechanism for the Hantzsch pyridine synthesis.

Synthesis of Octahydroquinazolinone Derivatives

This compound also serves as an efficient catalyst for the one-pot synthesis of octahydroquinazolinone derivatives from the condensation of dimedone, an aldehyde, and urea (B33335) or thiourea (B124793).[1] This reaction is often performed under microwave irradiation in solvent-free conditions, aligning with the principles of green chemistry.[1] Octahydroquinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities.

Application Note

This protocol describes a rapid and efficient green synthesis of octahydroquinazolinones. The use of this compound under microwave-assisted, solvent-free conditions leads to high yields and short reaction times.

Quantitative Data Summary

Table 4: this compound Catalyzed Synthesis of Octahydroquinazolinones

EntryAldehydeR (in Urea derivative)Time (min)Yield (%)
14-ClC₆H₄CHOO594
24-MeOC₆H₄CHOO692
34-NO₂C₆H₄CHOO496
4PhCHOS690
52-NaphthylCHOO788
Experimental Protocol

Protocol 4: General Procedure for the Synthesis of Octahydroquinazolinones [1]

  • A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is placed in a flask.

  • The mixture is irradiated in a microwave oven at 600W for the specified time.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and triturated with ethanol.

  • The solid product is filtered, washed with ethanol, and recrystallized from ethanol to afford the pure octahydroquinazolinone derivative.

Visualization

Octahydroquinazolinone_Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde (1 mmol) Reaction Microwave Irradiation (600W, Solvent-free) Aldehyde->Reaction Dimedone Dimedone (1 mmol) Dimedone->Reaction Urea Urea/Thiourea (1.5 mmol) Urea->Reaction Catalyst NH₄VO₃ (10 mol%) Catalyst->Reaction Workup Ethanol Trituration & Filtration Reaction->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Product Pure Octahydroquinazolinone Recrystallization->Product Azlactone_Synthesis_Logical_Relationship cluster_inputs Inputs Aldehyde Aldehyde Condensation Condensation Reaction Aldehyde->Condensation HippuricAcid Hippuric Acid HippuricAcid->Condensation AceticAnhydride Acetic Anhydride AceticAnhydride->Condensation Catalyst NH₄VO₃ Catalyst->Condensation catalyzes Azlactone Azlactone Product Condensation->Azlactone Alcohol_Oxidation_Pathway Alcohol Primary Alcohol (R-CH₂OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation CatalyticSystem NH₄VO₃ / Mⁿ⁺ (Acidic Medium) Overoxidation Carboxylic Acid (R-COOH) Aldehyde->Overoxidation Over-oxidation (minimized) Desired Desired Product SideProduct Potential Side-Product

References

Application Notes and Protocols for the Preparation of Vanadium Oxide Thin Films from Ammonium Metavanadate (NH4VO3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of vanadium oxide thin films using ammonium (B1175870) metavanadate (NH4VO3) as a precursor. The methods covered include sol-gel synthesis followed by various coating techniques, spray pyrolysis, and dip coating. These protocols are intended to serve as a comprehensive guide for researchers in materials science and related fields.

Introduction

Vanadium oxides are a class of transition metal oxides that exhibit a rich variety of physical and chemical properties, making them highly attractive for a wide range of applications. Their multiple oxidation states (from V2+ to V5+) give rise to diverse crystal structures and functionalities. Vanadium pentoxide (V2O5), the most stable oxide, is particularly noted for its electrochromic, thermochromic, and catalytic properties. These characteristics make V2O5 thin films promising materials for smart windows, optical sensors, energy storage devices, and catalysts. The use of ammonium metavanadate as a precursor offers a cost-effective and convenient route to high-quality vanadium oxide thin films.

Experimental Protocols

This section details the methodologies for preparing vanadium oxide thin films from an this compound precursor using spray pyrolysis, sol-gel with spin coating, and dip coating techniques.

Protocol 1: Spray Pyrolysis

This method involves spraying a precursor solution onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of a thin film.

1. Precursor Solution Preparation:

  • Dissolve this compound (NH4VO3) in distilled water to achieve a 0.1 M concentration. This solution will have a pH of approximately 7.[1]

  • For a polycrystalline film with improved crystallinity, the pH of the precursor solution can be adjusted to ~3 by adding a few milliliters of nitric acid (HNO3). The solution should be heated to approximately 60°C for 10 minutes while stirring, followed by the addition of distilled water to reach the final 0.1 M concentration.[1]

2. Thin Film Deposition:

  • Preheat the substrate (e.g., glass slide) to the desired deposition temperature, typically 400°C.[1]

  • Maintain a distance of 35 cm between the spray nozzle and the substrate.[1]

  • Use compressed air as the carrier gas with a pressure of 3 kg/cm ².[1]

  • The spraying should be performed in cycles, for example, a 3-second spray followed by a 20-second interval to allow for solvent evaporation and precursor decomposition.[1]

3. Post-Deposition Treatment:

  • After deposition, allow the films to cool down to room temperature.

  • Annealing can be performed to improve crystallinity. For instance, annealing at temperatures between 250°C and 450°C can enhance the structural properties of the films.[2]

Protocol 2: Sol-Gel Synthesis with Spin Coating

This protocol describes the formation of a vanadium oxide sol-gel from NH4VO3, which is then deposited via spin coating.

1. V2O5 Sol-Gel Preparation (Generalized Method):

  • Dissolve this compound (NH4VO3) in distilled water with heating (e.g., 60°C) and stirring to create a saturated solution.

  • Slowly add hydrogen peroxide (H2O2) to the NH4VO3 solution. The solution will turn a reddish-brown color, indicating the formation of a peroxovanadic acid complex.

  • Continue stirring the solution at a controlled temperature until it transforms into a viscous, reddish-brown V2O5 gel. This process can take several hours.

  • The resulting gel can be aged for a specific period (e.g., 24-48 hours) to ensure homogeneity.

2. Thin Film Deposition by Spin Coating:

  • Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Dispense a small amount of the prepared V2O5 gel onto the center of the substrate.

  • Spin the substrate at a specific speed (e.g., 1200 rpm) for a set duration (e.g., 40 seconds) to spread the gel uniformly. The film thickness can be controlled by adjusting the spin speed and gel viscosity.

3. Drying and Annealing:

  • Dry the as-deposited films in air at a low temperature (e.g., 100°C) to remove residual solvent.

  • Anneal the dried films at higher temperatures (e.g., 300-500°C) in air to promote the formation of a crystalline V2O5 phase. The annealing temperature and duration significantly influence the film's crystallinity and properties.[2]

Protocol 3: Dip Coating

This method is suitable for coating larger or irregularly shaped substrates and involves immersing the substrate in the precursor solution and withdrawing it at a controlled speed.

1. Precursor Solution Preparation:

  • Prepare a V2O5 precursor solution as described in the sol-gel protocol or by dissolving NH4VO3 in an appropriate solvent system. For instance, a 0.06 M aqueous solution of NH4VO3 can be used for electrodeposition, which is a related liquid-phase deposition technique.[3]

2. Thin Film Deposition:

  • Immerse the cleaned substrate into the precursor solution for a specific duration (e.g., 30 seconds).

  • Withdraw the substrate from the solution at a constant, controlled speed. The film thickness is influenced by the withdrawal speed and the viscosity of the solution.

3. Post-Deposition Treatment:

  • Dry the coated substrates, for example, under an IR lamp.

  • Anneal the films in a furnace at a specific temperature (e.g., 400°C) for a set time (e.g., 3 hours) to achieve the desired crystalline phase and properties.[4]

Quantitative Data Summary

The following table summarizes key experimental parameters and resulting film properties from various studies on vanadium oxide thin films prepared from NH4VO3 and other precursors.

ParameterSpray PyrolysisSpin CoatingDip CoatingReference
Precursor & Concentration 0.1 M NH4VO3 in water0.14 M NH4VO3 in water0.06 M NH4VO3 in water[1][3]
Substrate Temperature 400°CRoom TemperatureRoom Temperature[1][3]
Annealing Temperature Not specified (post-deposition)250 - 450°C400°C[2][4]
Resulting Phase Amorphous (pH 7), V2O5/V4O7 (pH 3)Polycrystalline (Tetragonal)V2O5 (Orthorhombic)[1][4]
Crystallite Size ~72 nm (pH 3)Increases with annealing32 nm[1][5]
Optical Bandgap 1.91 eV (pH 7), 2.08 eV (pH 3)3.10 eV2.25 eV[1][4]
Transmittance >70% in visible range~85% in visible range-[1]

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of vanadium oxide thin films from an this compound precursor.

experimental_workflow cluster_solution Precursor Solution Preparation cluster_deposition Thin Film Deposition cluster_post_treatment Post-Deposition Treatment cluster_characterization Characterization precursor NH4VO3 Precursor solution Vanadium Precursor Solution / Sol-Gel precursor->solution solvent Solvent (e.g., Distilled Water) solvent->solution additives Additives (optional) (e.g., HNO3, H2O2) additives->solution spray Spray Pyrolysis solution->spray Deposition Method spin Spin Coating solution->spin dip Dip Coating solution->dip drying Drying spray->drying spin->drying dip->drying annealing Annealing drying->annealing final_film Vanadium Oxide Thin Film annealing->final_film analysis Structural & Optical Analysis (XRD, SEM, UV-Vis) final_film->analysis

Caption: Experimental workflow for vanadium oxide thin film preparation.

Signaling Pathways and Logical Relationships

The formation of vanadium oxide thin films from an this compound precursor involves a series of chemical and physical transformations. The logical relationship between the key steps is depicted below.

logical_relationship start Start: NH4VO3 Precursor dissolution Dissolution in Solvent start->dissolution gelation Sol-Gel Formation (with H2O2) dissolution->gelation Sol-Gel Route deposition Deposition on Substrate (Spray/Spin/Dip) dissolution->deposition Direct Solution Route gelation->deposition thermal_decomp Thermal Decomposition & Solvent Evaporation deposition->thermal_decomp amorphous Amorphous Vanadium Oxide Film thermal_decomp->amorphous crystallization Annealing: Crystallization & Phase Transformation amorphous->crystallization crystalline Crystalline Vanadium Oxide Film (e.g., V2O5) crystallization->crystalline

References

Application Notes and Protocols for Hydrothermal Synthesis of VO2 using Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Vanadium Dioxide (VO₂) nanoparticles via a hydrothermal method using ammonium (B1175870) metavanadate as the vanadium precursor. The protocols described herein are designed to be reproducible and scalable for various research and development applications.

Introduction

Vanadium dioxide is a thermochromic material that undergoes a reversible semiconductor-to-metal phase transition at approximately 68°C. This property makes it a material of significant interest for applications such as smart windows, optical switches, and energy storage devices. Hydrothermal synthesis is a versatile and cost-effective method for producing high-quality VO₂ nanostructures with controlled morphology and properties. This document outlines the synthesis of the metastable VO₂(D) phase and its subsequent conversion to the desired thermochromic VO₂(M) phase.

Experimental Workflow

The overall experimental process for the hydrothermal synthesis of VO₂(M) from ammonium metavanadate involves two main stages: the hydrothermal synthesis of the VO₂(D) precursor and the subsequent calcination to induce a phase transformation to VO₂(M).

G cluster_0 Stage 1: Hydrothermal Synthesis of VO2(D) cluster_1 Stage 2: Phase Conversion to VO2(M) A 1. Prepare Precursor Solution (this compound + Reducing Agent in DI Water) B 2. Adjust pH (e.g., with NaOH) A->B C 3. Hydrothermal Reaction (Teflon-lined Autoclave) B->C D 4. Cool, Filter, and Wash (DI Water and Ethanol) C->D E 5. Dry Product (VO2(D) Powder) D->E F 6. Annealing/Calcination (Under Inert Atmosphere, e.g., N2) E->F Transfer VO2(D) powder G 7. Characterization (XRD, SEM, DSC) F->G

Caption: Experimental workflow for the synthesis of VO₂(M).

Detailed Experimental Protocols

Materials and Equipment
  • This compound (NH₄VO₃, ≥99%)

  • Oxalic acid (C₂H₂O₄, ≥98%) or other reducing agents (e.g., hydrazine, citric acid)[1][2]

  • Polyvinylpyrrolidone (B124986) (PVP, optional surfactant)[3]

  • Sodium hydroxide (B78521) (NaOH, for pH adjustment)[3]

  • Deionized (DI) water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

  • Tube furnace with inert gas flow (e.g., Nitrogen)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter

Protocol for Hydrothermal Synthesis of VO₂(D) Nanoparticles

This protocol is a typical procedure for synthesizing VO₂(D) microparticles.[3]

  • Preparation of the Precursor Solution:

    • In a 100 mL beaker, dissolve 0.625 g of this compound and 2.52 g of oxalic acid in 50 mL of deionized water.

    • If a surfactant is used, add 0.5 g of polyvinylpyrrolidone (PVP).

    • Stir the mixture continuously until a green solution forms, which indicates the reduction of V⁵⁺ to V⁴⁺.

  • pH Adjustment:

    • Adjust the pH of the solution using a 1 M NaOH solution to achieve the desired morphology (see Table 1).[3]

  • Hydrothermal Reaction:

    • Transfer 27 mL of the resulting solution into a 45 mL Teflon-lined autoclave.

    • Seal the autoclave and heat it to 220°C for 24 hours.[3]

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at 60-80°C for several hours. The resulting powder is typically the VO₂(D) phase.

Protocol for Conversion of VO₂(D) to VO₂(M)
  • Calcination/Annealing:

    • Place the dried VO₂(D) powder in a ceramic boat.

    • Insert the boat into a tube furnace.

    • Heat the sample to a temperature between 350°C and 600°C under a nitrogen or other inert atmosphere for a specified duration (e.g., 2 hours).[3][4] The optimal temperature and time will depend on the desired crystallinity and particle size.

    • After annealing, allow the furnace to cool to room temperature under the inert atmosphere.

    • The resulting powder is the thermochromic VO₂(M) phase.

Phase Transformation Pathway

The hydrothermal synthesis of VO₂(M) from this compound is not a direct process. It involves the formation of intermediate phases, primarily VO₂(B) and VO₂(D), before the final stable VO₂(M) phase is obtained after calcination.[4]

G A This compound (NH4VO3 Solution) B Reduction of V5+ to V4+ & Nucleation A->B Hydrothermal Conditions C Intermediate Phase (e.g., VO2(B) nanosheets/nanorods) B->C D Phase Transformation (VO2(D) with various morphologies) C->D Self-assembly & Ostwald Ripening E Final Phase (Thermochromic VO2(M)) D->E Calcination

Caption: Phase transformation pathway in VO₂ synthesis.

Data Presentation

The parameters of the hydrothermal synthesis, particularly the pH of the precursor solution, have a significant impact on the morphology and properties of the resulting VO₂ particles.

Table 1: Influence of pH on VO₂(D) Morphology [3][5]

pH of Starting SolutionResulting Morphology of VO₂(D)Approximate Particle Size
< 2.5Flower-shapeNot specified
2.5Star-shape1 µm
6.9Homogeneous round balls~3 µm

Table 2: Synthesis Parameters and Resulting VO₂(M) Properties

Vanadium PrecursorReducing AgentHydrothermal Temp. (°C)Hydrothermal Time (h)Annealing Temp. (°C)Phase Transition Temp. (°C)Thermal Hysteresis (°C)Reference
NH₄VO₃Oxalic Acid160-220Not specified250-60041.06.6[4]
NH₄VO₃Oxalic Acid22024350 (under vacuum)61 ± 16[3]

Characterization

To confirm the successful synthesis of VO₂(M) and to characterize its properties, the following techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phase of the synthesized material (e.g., VO₂(D), VO₂(B), or VO₂(M)).

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the VO₂ nanostructures.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperature and thermal hysteresis of the VO₂(M) product.[3]

Safety Precautions

  • Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

  • Handle this compound and oxalic acid with care as they are toxic and corrosive, respectively.

  • The hydrothermal synthesis should be carried out in a well-ventilated area due to the high pressures and temperatures involved.

  • Ensure the autoclave is properly sealed and not filled beyond its recommended capacity.

  • The tube furnace operates at high temperatures and should be handled with appropriate caution.

References

Application Notes and Protocols: Ammonium Metavanadate as a Precursor for Lithium-Ion Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) metavanadate (NH₄VO₃) is a widely utilized and versatile precursor for the synthesis of various vanadium oxide-based cathode materials for lithium-ion batteries (LIBs). Its use is advantageous due to its cost-effectiveness and the relative ease with which it can be converted into electrochemically active materials such as vanadium pentoxide (V₂O₅) and lithium vanadium oxides (e.g., LiV₃O₈).[1][2][3] The morphology, crystallinity, and ultimately the electrochemical performance of the final cathode material are highly dependent on the synthesis methodology employed.[4]

This document provides detailed application notes and experimental protocols for the synthesis of vanadium-based cathode materials using ammonium metavanadate as a precursor. The protocols are based on established methodologies, including hydrothermal synthesis, solid-state reaction, and sol-gel methods.

I. Synthesis Methodologies and Experimental Protocols

A. Hydrothermal Synthesis of Vanadium Oxides

Hydrothermal synthesis is a prevalent method for producing nanostructured vanadium oxides with controlled morphologies.[2][5] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave.

Protocol 1: Synthesis of Layered V₃O₈(H₃O)₂ Nanoplatelets

This protocol is adapted from the synthesis of a novel 2D dioxonium (B1252973) vanadium oxide.[6]

1. Precursor Solution Preparation:

  • Dissolve 5.0 g of this compound (NH₄VO₃) in 40 mL of deionized water.

  • In a separate beaker, dissolve 4.4 g of oxalic acid (H₂C₂O₄) in a suitable amount of deionized water.

  • Add the oxalic acid solution to the this compound solution while stirring continuously at 400 rpm for 1 hour, which results in the formation of a brownish-yellow complex, (NH₄)₂[VO(C₂O₄)₂].[6]

2. Hydrothermal Reaction:

  • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180 °C for a predetermined duration (e.g., 12-24 hours) to allow for the formation of the desired vanadium oxide phase.

3. Product Recovery and Characterization:

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60-80 °C for 12 hours.

  • Characterize the synthesized material using X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe the morphology.[6]

B. Solid-State Synthesis of LiV₃O₈

The solid-state reaction method is a conventional and straightforward technique for preparing lithium vanadium oxides. It involves the high-temperature reaction of solid precursors.

Protocol 2: Low-Temperature Solid-State Synthesis of LiV₃O₈

This protocol is based on a low-heating solid-state method to synthesize LiV₃O₈ nanocrystallites.[4]

1. Precursor Mixture Preparation:

  • Thoroughly mix stoichiometric amounts of this compound (NH₄VO₃) and lithium hydroxide (B78521) monohydrate (LiOH·H₂O). The molar ratio should be adjusted to achieve the desired Li:V ratio in the final product.

  • Grind the mixture in a mortar and pestle to ensure homogeneity.

2. Calcination:

  • Place the precursor mixture in an alumina (B75360) crucible.

  • Calcine the mixture in a tube furnace under an air atmosphere. The calcination temperature significantly influences the crystallinity, size, and morphology of the final LiV₃O₈ product.[4] A typical temperature range is 300-500 °C for 6 hours.[4]

3. Product Characterization:

  • After calcination, allow the product to cool down to room temperature.

  • Characterize the synthesized LiV₃O₈ using XRD for phase identification and SEM for morphological analysis.[4]

C. Sol-Gel Synthesis of V₂O₅

The sol-gel method offers a low-temperature route to synthesize homogeneous and high-purity materials.[7][8] It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.

Protocol 3: Synthesis of V₂O₅ via Sol-Gel Method

This protocol describes a general procedure for synthesizing V₂O₅ nanoparticles.

1. Sol Formation:

  • Dissolve this compound in deionized water with the aid of a complexing agent, such as tartaric acid, to form a stable vanadium sol.[8]

  • Stir the solution at a controlled temperature (e.g., 60-80 °C) for several hours until a clear and homogeneous sol is obtained.

2. Gelation:

  • Continue heating the sol to evaporate the solvent, leading to the formation of a viscous gel.

3. Drying and Calcination:

  • Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the remaining solvent.

  • Calcine the dried gel at a temperature range of 300-500 °C in air to obtain the crystalline V₂O₅ phase. The calcination temperature and duration will affect the particle size and crystallinity.[7]

4. Characterization:

  • Analyze the final product using XRD to confirm the V₂O₅ crystal structure and Transmission Electron Microscopy (TEM) to observe the nanoparticle morphology.[7]

II. Electrochemical Characterization Protocol

To evaluate the performance of the synthesized cathode materials, standard electrochemical tests are conducted using coin cells.

1. Electrode Preparation:

  • Prepare a slurry by mixing the active material (synthesized vanadium oxide), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent like N-methyl-2-pyrrolidone (NMP).[9]

  • Coat the slurry onto an aluminum foil current collector.

  • Dry the coated electrode in a vacuum oven at 120 °C for 12 hours.

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm).

2. Coin Cell Assembly:

  • Assemble CR2032 coin cells in an argon-filled glovebox.

  • Use the prepared electrode as the cathode, a lithium metal foil as the anode, a polypropylene (B1209903) membrane as the separator, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a specific voltage window (e.g., 2.0-4.0 V vs. Li/Li⁺) to identify the redox peaks corresponding to lithium insertion/extraction.[4][10]

  • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various current densities (C-rates) within the same voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.[4][11]

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ion diffusion kinetics within the electrode.[4]

III. Data Presentation

The following tables summarize the quantitative data from various synthesis methods for easy comparison.

Table 1: Comparison of Electrochemical Performance of Vanadium Oxide Cathodes Synthesized from this compound.

Cathode MaterialSynthesis MethodCalcination Temperature (°C)Initial Discharge Capacity (mAh/g)Voltage Window (V)Current RateCycling PerformanceReference
LiV₃O₈Low Heating Solid-State3003421.8-3.8Not SpecifiedGood charge-discharge and cycle performance[4]
LiV₃O₈Low Heating Solid-State350313.51.8-4.030 mA/g218 mAh/g after 40 cycles[4]
LiV₃O₈Wet Chemical3702741.8-4.0Not Specified257 mAh/g after 15 cycles[11]
V₃O₈(H₃O)₂HydrothermalN/A150Not Specified100 mA/gImpressive cycling stability[6]
V₂O₅ElectrodepositionRoom Temperature286 F/g (Specific Capacitance)Not SpecifiedNot SpecifiedSatisfactory stability after 500 scans[12][13]

IV. Visualizations

Diagram 1: Experimental Workflow for Hydrothermal Synthesis

hydrothermal_workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery cluster_char Characterization A Dissolve NH4VO3 in Deionized Water C Mix and Stir (1 hr, 400 rpm) A->C B Dissolve Oxalic Acid in Deionized Water B->C D Transfer to Teflon-lined Autoclave C->D E Heat at 180°C D->E F Cool to Room Temp E->F G Filter and Wash (Water & Ethanol) F->G H Dry in Vacuum Oven G->H I XRD & SEM Analysis H->I

Caption: Workflow for hydrothermal synthesis of vanadium oxide cathodes.

Diagram 2: Logical Relationship in Solid-State Synthesis

solid_state_logic cluster_precursors Starting Materials cluster_process Synthesis Process cluster_product Final Product & Properties NH4VO3 This compound Mix Mixing & Grinding NH4VO3->Mix LiOH Lithium Hydroxide LiOH->Mix Calcination Calcination (300-500°C) Mix->Calcination LiV3O8 LiV3O8 Cathode Calcination->LiV3O8 Performance Electrochemical Performance LiV3O8->Performance

Caption: Logical flow of solid-state synthesis of LiV₃O₈.

References

Application Notes and Protocols for the Synthesis of 1,4-Dihydropyridines Catalyzed by Ammonium Metavanadate (NH4VO3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient and environmentally friendly synthesis of 1,4-dihydropyridines (1,4-DHPs) utilizing ammonium (B1175870) metavanadate (NH4VO3) as a catalyst. The described method is based on the Hantzsch condensation reaction, a multi-component reaction that offers a straightforward approach to this important class of heterocyclic compounds, which are known for their significant therapeutic properties, including their use as calcium channel blockers.[1][2]

Ammonium metavanadate serves as a cost-effective and mild catalyst for this one-pot, pseudo four-component synthesis.[3][4] The protocol is characterized by its operational simplicity, broad functional group tolerance, and good to excellent yields, making it a valuable method for synthetic and medicinal chemists.[3]

Experimental Protocols

This section details the optimized procedure for the synthesis of 1,4-dihydropyridines using this compound as a catalyst.

Materials and Reagents:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (B1235776) (2.0 mmol)

  • Ammonium acetate (B1210297) (2.0 mmol)

  • This compound (NH4VO3) (15.0 mg)

  • Ethanol (B145695) (3.0 mL)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator

General Procedure for the Synthesis of 1,4-Dihydropyridines:

  • A mixture of an aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), ethyl acetoacetate (2.0 mmol), and this compound (15.0 mg) in 3.0 mL of ethanol is prepared in a round-bottom flask.[3][4]

  • The reaction mixture is stirred under reflux conditions.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

  • Upon completion of the reaction, the catalyst (NH4VO3) is separated by filtration.[4] The recovered catalyst can be washed with ethanol and reused multiple times without a significant loss of activity.[4]

  • The solvent is removed from the filtrate by evaporation, and the crude product is purified by recrystallization from ethanol to afford the desired 1,4-dihydropyridine (B1200194).[4]

Data Presentation

The efficiency of the this compound catalyst was evaluated in the synthesis of various 1,4-dihydropyridine derivatives from different aromatic aldehydes. The optimized reaction conditions, including catalyst loading and solvent, are summarized below.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [3][4]

EntryCatalyst (mg)SolventTime (min)Yield (%)
15.0Ethanol4575
210.0Ethanol3585
315.0Ethanol2593
418.0Ethanol2593
523.0Ethanol2593
615.0Methanol4080
715.0Acetonitrile5070
815.0Dichloromethane6065
915.0Toluene6060
1015.0Water7050
11-Ethanol12020

Reaction conditions: 4-chlorobenzaldehyde (B46862) (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (2.0 mmol), solvent (3.0 mL) under reflux.[4]

Table 2: Synthesis of Various 1,4-Dihydropyridine Derivatives Catalyzed by NH4VO3 [3]

EntryAldehydeProductTime (min)Yield (%)
1C6H5CHO4a3090
24-Me-C6H4CHO4b3588
34-MeO-C6H4CHO4c4085
44-Cl-C6H4CHO4d2593
54-Br-C6H4CHO4e2594
64-F-C6H4CHO4f3092
74-NO2-C6H4CHO4g2095
83-NO2-C6H4CHO4h2096
92-NO2-C6H4CHO4i2594
102-Cl-C6H4CHO4j3092

Reaction conditions: Aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (2.0 mmol), NH4VO3 (15.0 mg), ethanol (3.0 mL) under reflux.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 1,4-dihydropyridines using this compound as a catalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Combine: - Aldehyde (1.0 mmol) - Ethyl Acetoacetate (2.0 mmol) - Ammonium Acetate (2.0 mmol) - NH4VO3 (15.0 mg) - Ethanol (3.0 mL) reflux Stir under Reflux reactants->reflux Heat tlc Monitor by TLC reflux->tlc Periodically sample filter Filter to remove NH4VO3 catalyst tlc->filter Reaction complete evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure 1,4-Dihydropyridine recrystallize->product

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.

Proposed Reaction Mechanism

The catalytic action of this compound is attributed to its ability to activate the carbonyl group of the aldehyde and the methylene (B1212753) group of the β-ketoester.[5] The proposed mechanism for the Hantzsch synthesis of 1,4-dihydropyridines catalyzed by NH4VO3 involves several key steps.[4]

reaction_mechanism cluster_activation Activation & Condensation cluster_enamine Enamine Formation cluster_cyclization Michael Addition & Cyclization aldehyde Aldehyde knoevenagel Knoevenagel Intermediate (I) aldehyde->knoevenagel ketoester1 Ethyl Acetoacetate (1) ketoester1->knoevenagel nh4vo3 NH4VO3 nh4vo3->aldehyde Activates nh4vo3->ketoester1 Activates michael_adduct Intermediate (III) nh4vo3->michael_adduct Facilitates cyclization knoevenagel->michael_adduct Michael Addition ketoester2 Ethyl Acetoacetate (2) enamine Imine Intermediate (II) ketoester2->enamine ammonium_acetate Ammonium Acetate ammonium_acetate->enamine enamine->michael_adduct dhp 1,4-Dihydropyridine michael_adduct->dhp Cyclization & Dehydration

Caption: Proposed mechanism for the NH4VO3-catalyzed Hantzsch synthesis.

References

Application Notes and Protocols: Preparation and Use of Mandelin Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mandelin reagent is a colorimetric spot-test used for the presumptive identification of a wide range of alkaloids and other chemical compounds.[1] Developed by German pharmacologist Karl Friedrich Mandelin, the reagent is composed of a solution of ammonium (B1175870) metavanadate in concentrated sulfuric acid.[1][2] It serves as a rapid, preliminary screening tool in forensic analysis, harm reduction, and chemical research. The reaction mechanism involves the oxidation of the analyte by the vanadate (B1173111) ion in a highly acidic medium, leading to the formation of colored transition metal complexes that are characteristic of the substance being tested.[2][3] These application notes provide detailed protocols for the preparation, safe handling, and application of the Mandelin reagent.

Quantitative Data Summary

Reagent Formulations

Several formulations for the Mandelin reagent have been documented. The choice of formulation may depend on specific laboratory protocols or historical precedent. The most commonly cited method is that of the United States Department of Justice.[1][2][4]

Formulation Reference Ammonium Metavanadate (NH₄VO₃) Concentrated Sulfuric Acid (H₂SO₄, 95-98%) Additional Solvents Notes
U.S. Dept. of Justice[1][2][4]0.5 g - 1.0 g100 mLNoneThis is the most frequently referenced protocol for general use.
1% Solution[3][5][6]1.0 g100 mLNoneOften described as a 1% solution.
Aqueous Dissolution Method[7]1.0 gq.s. to 100 mL1.5 mL WaterThis compound is first dissolved in water before adding acid.
Dilute Formulation[8]1 part (e.g., 0.5 g)200 parts (e.g., 100 mL)NoneA less concentrated formulation.
Physical and Chemical Properties
Property Value Reference
Appearance Yellow to deep red liquid.[1][9] May have natural sediment.[3][9][1][3][9]
Density ~1.79 g/cm³ at 20 °C[10]
Stability / Shelf Life ~6 months.[11] Can be extended by refrigeration/freezing.[9][12][9][11][12]
Signs of Degradation Color changes to green.[4][9][4][9]

Experimental Protocols

Protocol for Preparation of Mandelin Reagent (U.S. Dept. of Justice Method)

This protocol describes the preparation of 100 mL of Mandelin reagent. All procedures must be conducted in a certified fume hood while wearing appropriate personal protective equipment (PPE).

3.1.1 Materials and Equipment

  • This compound (NH₄VO₃), analytical grade

  • Concentrated sulfuric acid (H₂SO₄), 95-98%

  • 100 mL volumetric flask, borosilicate glass

  • 150 mL glass beaker, borosilicate glass

  • Glass stirring rod

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Amber glass storage bottle with a corrosion-resistant cap

3.1.2 Safety Precautions

  • Extreme Corrosive Hazard: Concentrated sulfuric acid is highly corrosive and hygroscopic. It causes severe burns on contact with skin and eyes.[10][13] The addition of acid to the solid or any residual moisture can generate significant heat.[10][14]

  • Toxicity: Vanadium compounds are toxic if inhaled or ingested.[13][15]

  • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) are mandatory.[10][13][14]

  • Handling: Perform all steps in a fume hood to avoid inhaling corrosive and toxic fumes.[10] An eye wash station and safety shower must be readily accessible.[14]

3.1.3 Preparation Procedure

  • Weighing: Accurately weigh 0.5 g to 1.0 g of this compound and place it into a clean, dry 150 mL glass beaker.[1]

  • Acid Measurement: Carefully measure 100 mL of concentrated (95-98%) sulfuric acid.

  • Mixing: Place the beaker containing the this compound on a magnetic stirrer (optional). Slowly and carefully add the concentrated sulfuric acid to the beaker in small increments.[1][2]

    • CRITICAL STEP: The addition of sulfuric acid is exothermic. Add the acid slowly to control the temperature increase.

  • Dissolution: Stir the mixture continuously with a glass stirring rod or magnetic stir bar until the this compound is completely dissolved. The solution will turn a distinct yellow to reddish color.[1][9] This may take some time.

  • Transfer and Storage: Once fully dissolved, carefully transfer the reagent to a clean, dry, and appropriately labeled amber glass storage bottle.[9]

  • Storage Conditions: Store the reagent in a cool, dark, and dry place, such as a designated acid cabinet.[9][11][12] For prolonged shelf life, refrigeration or freezing is recommended.[9][12] If frozen, allow the reagent to warm to room temperature before use.[9]

Protocol for Use in Presumptive Spot Testing

3.2.1 Materials

  • Mandelin Reagent

  • Test sample (a few milligrams or a small scraping)

  • White ceramic spot plate or glass test tube[6]

  • Spatula

3.2.2 Procedure

  • Place a small amount (1-2 mg) of the suspected substance onto a clean, dry spot plate.[7]

  • Add one to two drops of the Mandelin reagent directly to the substance.[6][16]

  • Observe any color change that occurs immediately and over the next 60 seconds.[12]

  • Compare the observed color change to a reference chart to make a presumptive identification.

Visualizations

Mandelin Reagent Preparation Workflow

start Start ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh 0.5-1.0g This compound ppe->weigh measure Measure 100 mL Conc. Sulfuric Acid ppe->measure mix Slowly Add Acid to Solid & Stir in Fume Hood weigh->mix measure->mix dissolve Ensure Complete Dissolution mix->dissolve transfer Transfer to Labeled Amber Glass Bottle dissolve->transfer store Store in Cool, Dark Place (Acid Cabinet) transfer->store end End store->end

Caption: Workflow for the safe preparation of Mandelin reagent.

Logical Flow of Presumptive Analysis

sample Obtain Unknown Sample (1-2 mg) reagent Add 1-2 Drops Mandelin Reagent sample->reagent On Spot Plate observe Observe Color Change (Immediate & over 60s) reagent->observe compare Compare to Reference Color Chart observe->compare result Presumptive Identification (or No Reaction) compare->result confirm Confirmatory Analysis (e.g., GC-MS, FTIR) result->confirm Required for Definitive ID

References

Application Notes and Protocols for the Selective Oxidation of Alcohols Using Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) metavanadate as an oxidant for the selective conversion of alcohols to corresponding carbonyl compounds. The protocols and data presented are compiled from various studies, offering insights into reaction kinetics, mechanisms, and the influence of catalysts.

Introduction

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. While various oxidizing agents are available, many suffer from drawbacks such as toxicity, high cost, and the production of hazardous waste. Ammonium metavanadate (NH₄VO₃) presents a viable alternative, particularly when used in catalytic systems, offering a greener and more economical approach to alcohol oxidation.[1][2] This document outlines the key principles, experimental protocols, and mechanistic insights for employing this compound in these transformations.

Reaction Principle

This compound, in an acidic medium, acts as an oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction rate and selectivity can be significantly enhanced by the use of transition metal co-catalysts such as Mn(II), Co(II), and Ni(II).[3][4] The general transformation is depicted below:

Primary Alcohol Oxidation: R-CH₂OH + [Oxidant] → R-CHO + [Reduced Oxidant]

Secondary Alcohol Oxidation: R₂-CHOH + [Oxidant] → R₂-C=O + [Reduced Oxidant]

The oxidation process is typically studied under first-order kinetic conditions with respect to the oxidant, and the progress of the reaction is often monitored by iodometric titration of the unreacted this compound.[2]

Experimental Protocols

The following are generalized protocols derived from kinetic studies on the this compound-mediated oxidation of alcohols. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Kinetic Study of Alcohol Oxidation

This protocol is designed to investigate the kinetics of the oxidation of an alcohol with this compound in an acidic medium.

Materials:

  • This compound (NH₄VO₃)

  • Alcohol substrate (e.g., 1-propanol (B7761284), 2-chloroethanol, nerol)[1][3][4]

  • Sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Transition metal salt (e.g., MnSO₄, CoSO₄, NiSO₄) (optional, for catalyzed reactions)

  • Distilled or deionized water

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of this compound in the desired concentration (e.g., 0.1 mol dm⁻³) in aqueous sulfuric acid.

    • Prepare a stock solution of the alcohol substrate in the desired concentration (e.g., 0.1 mol dm⁻³) in a suitable solvent (e.g., water, ethanol).

    • If using a catalyst, prepare a stock solution of the transition metal salt (e.g., 1 x 10⁻³ mol dm⁻³).

  • Reaction Setup:

    • In a thermostated reaction vessel (e.g., a conical flask in a water bath) maintained at a constant temperature (e.g., 303 K), place the required volumes of the alcohol solution and sulfuric acid.

    • If applicable, add the required volume of the catalyst solution.

    • Allow the mixture to attain thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the reaction by adding the required volume of the pre-thermostated this compound solution to the reaction vessel.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a known volume (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to an excess of potassium iodide solution.

    • The unreacted oxidant will liberate iodine from the potassium iodide.

    • Titrate the liberated iodine against a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis:

    • The concentration of the unreacted oxidant at different time points is calculated from the titration data.

    • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of log([Oxidant]t) versus time.

Protocol 2: Preparative Scale Oxidation of an Alcohol

This protocol is a general guideline for the synthesis of a carbonyl compound from an alcohol using this compound.

Materials:

  • This compound

  • Alcohol substrate

  • Sulfuric acid

  • Transition metal catalyst (e.g., Mn(II) salt)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Apparatus for extraction and distillation/chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol substrate in an appropriate volume of aqueous sulfuric acid.

    • Add a catalytic amount of the transition metal salt.

    • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Addition of Oxidant:

    • Dissolve the this compound in a minimal amount of hot aqueous sulfuric acid.

    • Add the oxidant solution dropwise to the heated alcohol solution over a period of time.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain the pure aldehyde or ketone.

Data Presentation

The following tables summarize kinetic and thermodynamic data from studies on the oxidation of various alcohols using this compound.

Table 1: Effect of Reactant Concentration on Reaction Rate [4]

Alcohol[Alcohol] (mol dm⁻³)[NH₄VO₃] (mol dm⁻³)k' x 10⁵ (s⁻¹)
2-Chloroethanol0.10.0054.6
0.20.0059.2
0.10.012.3
2-Butoxyethanol0.10.0053.8
0.20.0057.6
0.10.011.9
2-Phenoxyethanol0.10.0052.9
0.20.0055.8
0.10.011.45
Conditions: [H₂SO₄] = 0.1 mol dm⁻³, Temperature = 303 K

Table 2: Thermodynamic Activation Parameters for Alcohol Oxidation [3]

AlcoholEₐ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
Nerol55.252.7-149.297.9
Citronellol62.159.6-128.498.7
Geraniol68.365.8-109.899.3
Conditions: [Alcohol] = 0.1 mol dm⁻³, [H₂SO₄] = 0.1 mol dm⁻³

Table 3: Catalytic Efficiency of Transition Metal Ions [3]

AlcoholCatalyst (M(II))k' x 10⁵ (s⁻¹) at [M(II)] = 3.5 x 10⁻⁴ mol dm⁻³
NerolMn(II)12.8
Co(II)10.5
Ni(II)8.9
CitronellolMn(II)10.2
Co(II)8.7
Ni(II)7.1
GeraniolMn(II)8.5
Co(II)7.2
Ni(II)6.0
The general sequence of catalytic activity is Mn(II) > Co(II) > Ni(II) for primary alcohols.[3]

Mandatory Visualizations

Diagram 1: Proposed Mechanism for Transition Metal-Catalyzed Oxidation

G cluster_0 Catalytic Cycle S Alcohol (R-CH₂OH) Complex [Alcohol-M(II)] Complex S->Complex Step 1: Complex Formation M_II Catalyst (M(II)) M_II->Complex M_III Oxidized Catalyst (M(III)) M_II->M_III Oxidation P Aldehyde (R-CHO) Complex->P Step 2: Oxidation V_V Vanadate (B1173111) (V(V)) V_V->P V_IV Reduced Vanadate (V(IV)) V_V->V_IV Reduction M_III->M_II Step 3: Catalyst Regeneration V_IV->M_II

Caption: Proposed mechanism for the transition metal-catalyzed oxidation of alcohols.

Diagram 2: Experimental Workflow for Kinetic Analysis

G prep Prepare Stock Solutions (Alcohol, Oxidant, Acid, Catalyst) setup Thermostated Reaction Setup (Alcohol + Acid + Catalyst) prep->setup init Initiate Reaction (Add Oxidant Solution) setup->init sampling Aliquot Sampling at Regular Time Intervals init->sampling sampling->init t = 0, 1, 2... quench Quench Reaction (Add to KI solution) sampling->quench titrate Iodometric Titration (vs. Na₂S₂O₃) quench->titrate analyze Calculate Rate Constant (k') titrate->analyze

Caption: Workflow for the kinetic analysis of alcohol oxidation.

Discussion and Mechanistic Insights

The kinetics of the oxidation of alcohols by this compound in an acidic medium, particularly when catalyzed by transition metal ions, suggest a multi-step reaction mechanism.[4]

  • Formation of a Complex: The first step is believed to be the formation of a short-lived complex between the alcohol substrate and the transition metal ion catalyst (M(II)).[3][4]

  • Oxidation of the Complex: This complex then reacts with the active vanadate species (in its +5 oxidation state) in the acidic medium. This step involves the transfer of electrons, leading to the oxidation of the alcohol to the corresponding carbonyl compound and the reduction of the vanadium species. The catalyst is also transiently oxidized (e.g., M(II) to M(III)).

  • Catalyst Regeneration: The oxidized catalyst is then reduced back to its active M(II) state by the reduced vanadium species, thus completing the catalytic cycle.

The rate of oxidation is influenced by the structure of the alcohol. For instance, the oxidation rates for some primary alcohols follow the sequence: 1-propanol > 1-butanol (B46404) > isoamyl alcohol > isobutyl alcohol > 1-hexanol, which can be explained by factors such as chain length and steric hindrance.[2] Similarly, for certain perfumery alcohols, the sequence Nerol > Citronellol > Geraniol has been observed, attributed to their structural and isomeric features.[3]

The catalytic efficiency of the transition metal ions generally follows the order Mn(II) > Co(II) > Ni(II), which is related to the stability of the intermediate metal-alcohol complexes.[3]

Conclusion

This compound, especially in conjunction with transition metal catalysts, provides an effective system for the selective oxidation of alcohols. The reaction proceeds under relatively mild conditions and offers a greener alternative to traditional heavy metal oxidants. The provided protocols and data serve as a valuable resource for researchers in synthetic chemistry and drug development to explore and optimize these transformations for their specific applications. Further studies could focus on expanding the substrate scope, improving catalyst turnover, and developing heterogeneous catalytic systems for easier separation and recycling.

References

Illuminating the Chameleon of the d-Block: An Application Note on the Experimental Demonstration of Vanadium Redox States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the experimental demonstration and characterization of the multiple oxidation states of vanadium, a transition metal renowned for its vibrant and distinct color changes corresponding to its electronic configuration. The facile interconversion of these states is not only a fundamental concept in inorganic chemistry but also underpins applications in catalysis, materials science, and energy storage, most notably in Vanadium Redox Flow Batteries (VRFBs).[1][2][3] This document outlines protocols for the chemical generation of vanadium(V), (IV), (III), and (II) ions and their subsequent analysis using cyclic voltammetry, UV-Vis spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Chemical Generation and Visual Observation of Vanadium Redox States

The distinct colors of the four common vanadium oxidation states in aqueous solution provide a powerful visual demonstration of redox chemistry.[2][4] The following protocol describes the preparation of these states starting from a vanadium(V) precursor.

Experimental Protocol:

Materials:

  • Ammonium (B1175870) metavanadate (NH₄VO₃)[2][5]

  • Sulfuric acid (H₂SO₄), 1 M[5]

  • Zinc powder (Zn)[5][6]

  • Potassium permanganate (B83412) (KMnO₄) solution, 0.02 M

  • Deionized water

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Vanadium(V) solution: Dissolve a small amount of ammonium metavanadate in 1 M sulfuric acid to obtain a yellow solution of the dioxovanadium(V) ion, VO₂⁺.[5]

  • Reduction to Vanadium(IV): To the yellow vanadium(V) solution, add zinc powder. The solution will briefly turn green, a mixture of yellow V(V) and blue V(IV), before stabilizing to a blue solution containing the vanadyl ion, VO²⁺.[5]

  • Reduction to Vanadium(III): Continue adding zinc powder to the blue vanadium(IV) solution. The solution will gradually turn green, indicating the formation of the V³⁺ ion.[5]

  • Reduction to Vanadium(II): With the further addition of zinc powder and gentle warming, the green vanadium(III) solution will be reduced to a violet solution containing the V²⁺ ion.[4][5]

  • Re-oxidation: To demonstrate the reversibility of these redox reactions, add potassium permanganate solution dropwise to the vanadium(II) solution. The solution will cycle back through the colors of V(III) and V(IV) as the vanadium is oxidized.[5]

Visual Data Summary:
Vanadium IonOxidation StateColor
VO₂⁺+5Yellow
VO²⁺+4Blue
V³⁺+3Green
V²⁺+2Violet

Electrochemical Analysis by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. By scanning the potential of an electrode and measuring the resulting current, one can determine the formal reduction potentials of the different vanadium redox couples.[7][8]

Experimental Protocol:

Materials and Equipment:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, counter electrode)

  • Solutions of each vanadium oxidation state prepared as described above

  • Supporting electrolyte (e.g., 1 M H₂SO₄)

Procedure:

  • Assemble the three-electrode cell with the vanadium solution of interest containing the supporting electrolyte.

  • Set the parameters on the potentiostat, including the initial and final potentials, and the scan rate. The potential range should be set to encompass the expected redox transitions of the vanadium species.

  • Run the cyclic voltammogram and record the resulting plot of current versus potential.

  • Identify the anodic and cathodic peak potentials for each redox couple.

Expected Quantitative Data:

The following table summarizes the approximate standard electrode potentials for the vanadium redox couples. The experimentally determined values from CV may vary depending on the specific conditions.

Redox CoupleStandard Electrode Potential (E°) vs. SHE
VO₂⁺ / VO²⁺+1.00 V
VO²⁺ / V³⁺+0.34 V
V³⁺ / V²⁺-0.26 V

Spectroscopic Characterization

UV-Visible Spectroscopy

Each vanadium oxidation state exhibits a unique UV-Visible absorption spectrum due to d-d electronic transitions.[9][10][11] This allows for the identification and quantification of the different species in solution.

Experimental Protocol:

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Solutions of each vanadium oxidation state

Procedure:

  • Calibrate the spectrophotometer with a blank solution (e.g., 1 M H₂SO₄).

  • Record the absorbance spectrum of each vanadium solution over a suitable wavelength range (e.g., 300-900 nm).

  • Identify the wavelength of maximum absorbance (λmax) for each oxidation state.

Expected Quantitative Data:
Vanadium IonOxidation Stateλmax (nm)
VO₂⁺+5~320
VO²⁺+4~760
V³⁺+3~400, ~600
V²⁺+2~560, ~850
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons.[12] Of the common vanadium oxidation states, only vanadium(IV) (d¹) is EPR active under standard conditions, exhibiting a characteristic eight-line spectrum due to the hyperfine coupling with the ⁵¹V nucleus (I = 7/2).[13][14]

Experimental Protocol:

Materials and Equipment:

  • EPR Spectrometer

  • EPR sample tubes

  • Solution of vanadium(IV) (VO²⁺)

Procedure:

  • Prepare a dilute solution of the vanadium(IV) complex in a suitable solvent.

  • Transfer the solution to an EPR tube.

  • Place the sample in the EPR spectrometer and record the spectrum.

  • Analyze the spectrum to determine the g-factor and the hyperfine coupling constant (A).

Expected Quantitative Data:
ParameterTypical Value for VO²⁺ in aqueous solution
g-factor (isotropic)~1.96
Hyperfine coupling (Aiso)~117 G

Visualizing the Experimental Workflow and Redox Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experiments and the relationships between the different vanadium redox states.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start with This compound (V⁵⁺ source) v5 Vanadium(V) (Yellow Solution) start->v5 Dissolve in H₂SO₄ v4 Vanadium(IV) (Blue Solution) v5->v4 Add Zn powder cv Cyclic Voltammetry v5->cv uvvis UV-Vis Spectroscopy v5->uvvis v3 Vanadium(III) (Green Solution) v4->v3 Add more Zn powder v4->cv v4->uvvis epr EPR Spectroscopy v4->epr Paramagnetic (d¹) v2 Vanadium(II) (Violet Solution) v3->v2 Continue adding Zn v3->cv v3->uvvis v2->cv v2->uvvis

Caption: Experimental workflow for the preparation and analysis of vanadium redox states.

vanadium_redox_states V5 V⁵⁺ (Yellow) V4 V⁴⁺ (Blue) V5->V4 Reduction (+1.00 V) V3 V³⁺ (Green) V4->V3 Reduction (+0.34 V) V2 V²⁺ (Violet) V3->V2 Reduction (-0.26 V)

Caption: Relationship between the common oxidation states of vanadium and their standard reduction potentials.

References

Application Notes and Protocols: Ammonium Metavanadate in Ceramics and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) metavanadate (NH₄VO₃) is a crucial precursor in the formulation of various ceramic pigments and glazes.[1][2][3] Its primary function stems from its thermal decomposition to vanadium pentoxide (V₂O₅), a potent coloring agent in ceramic systems.[1][4] At elevated temperatures typical of ceramic firing, V₂O₅ can dissolve in the glaze matrix or react with other components like zirconium dioxide or tin oxide to form stable, colored crystalline structures.[5][6] This document provides detailed application notes and experimental protocols for the use of ammonium metavanadate in creating zirconium-vanadium yellow, zirconium-vanadium blue, and tin-vanadium yellow pigments.

Application in Zirconium-Vanadium Yellow Pigments and Stains

This compound is widely used to produce a range of yellow shades, from ivory to deep yellow, in ceramic glazes and body stains by forming a zirconium-vanadium complex.[1][5] The vanadium ions are incorporated into the zirconium dioxide (zirconia) lattice during calcination, resulting in a stable yellow pigment.

Data Presentation: Formulation of Zirconium-Vanadium Yellow Stain

ComponentProportion (by weight)Purpose
Zirconium Oxide (ZrO₂)80 - 99 partsHost lattice / Carrier
This compound (NH₄VO₃)1 - 20 partsVanadium source (chromophore)

Table 1: Composition for Zirconium-Vanadium Yellow Ceramic Stain. Data sourced from US Patent 2,438,335.[5]

Experimental Protocol: Synthesis of Zirconium-Vanadium Yellow Stain

This protocol is based on the method described in US Patent 2,438,335.[5]

1. Materials and Equipment:

  • Pure Zirconium Oxide (ZrO₂)
  • This compound (NH₄VO₃)
  • Ball mill or planetary mill for mixing and grinding
  • High-temperature furnace or kiln capable of reaching 1400°C (approx. 2550°F)
  • Ceramic crucible (e.g., alumina)
  • Leaching equipment (beakers, filter press)
  • Drying oven

2. Procedure:

  • Mixing: Intimately mix the desired proportions of zirconium oxide and this compound (see Table 1). This can be achieved by dry grinding the powders in a ball mill for several hours to ensure a homogeneous mixture.
  • Calcination: Place the mixed powder in an alumina (B75360) crucible and load it into a high-temperature furnace. Heat the mixture to approximately 1400°C (2550°F).[5] During this stage, the this compound decomposes, and the resulting vanadium oxide is absorbed by the zirconium oxide lattice.
  • Cooling: After the calcination is complete, allow the furnace to cool down to room temperature.
  • Grinding: The resulting calcined product, or "clinker," is then ground to a fine powder using a ball mill. The particle size is crucial for its performance as a pigment.
  • Leaching (Optional): To remove any soluble salts that may have formed, the ground powder can be washed (leached) with water.
  • Drying: After leaching, the pigment is filtered and dried in an oven. The final product is a stable yellow ceramic stain ready for addition to glazes or ceramic bodies.[5]

Diagram: Workflow for Zirconium-Vanadium Yellow Pigment Synthesis

G cluster_0 Raw Material Preparation cluster_1 Processing cluster_2 Finishing cluster_3 Final Product ZrO2 Zirconium Oxide (ZrO2) Mixing Intimate Mixing (Ball Mill) ZrO2->Mixing AMV This compound (NH4VO3) AMV->Mixing Calcination Calcination (~1400°C / 2550°F) Mixing->Calcination Grinding Fine Grinding Calcination->Grinding Leaching Leaching (Optional) Grinding->Leaching Drying Drying Leaching->Drying Pigment Zr-V Yellow Pigment Drying->Pigment

Caption: Workflow for Zr-V Yellow Pigment Synthesis.

Application in Zirconium-Vanadium Blue Pigments

A stable turquoise-blue pigment, known as vanadium-zircon blue (PB71), is synthesized by incorporating vanadium into a zircon (ZrSiO₄) crystal lattice.[7][8] this compound serves as the vanadium source. The presence of a mineralizer, such as sodium fluoride (B91410) (NaF), is crucial for promoting the formation of the zircon structure and achieving the desired blue color.[7]

Data Presentation: Typical Formulation for Zirconium-Vanadium Blue Pigment

ComponentMolar RatioPurpose
Zirconium Oxide (ZrO₂)1.0Zircon precursor
Silicon Dioxide (SiO₂)1.0Zircon precursor
This compound (NH₄VO₃)0.04 - 0.08Vanadium source (chromophore)
Sodium Fluoride (NaF)0.08 - 0.16Mineralizer

Table 2: Example composition for Zirconium-Vanadium Blue Pigment synthesis. Ratios can vary based on desired shade.

Experimental Protocol: Synthesis of Zirconium-Vanadium Blue Pigment

This protocol is a generalized method based on conventional ceramic synthesis routes.[7]

1. Materials and Equipment:

  • Monoclinic Zirconium Oxide (ZrO₂)
  • Amorphous Silicon Dioxide (SiO₂)
  • This compound (NH₄VO₃)
  • Sodium Fluoride (NaF)
  • Ball mill
  • High-temperature kiln
  • Alumina crucible with a lid

2. Procedure:

  • Milling: Weigh the raw materials according to the desired molar ratios (see Table 2). The components are typically wet-milled in a ball mill with water or ethanol (B145695) to ensure homogeneous mixing and reduce particle size.
  • Drying: Dry the resulting slurry to obtain a fine, mixed powder.
  • Calcination: Place the dried powder in a covered alumina crucible. The lid helps to maintain the atmosphere created by the mineralizer. Calcine the mixture at a temperature between 850°C and 1000°C. The precise temperature affects the final phase formation and color intensity.[7]
  • Cooling and Washing: After firing, allow the crucible to cool. The resulting pigment clinker is then crushed and washed thoroughly with hot water to remove the mineralizer and any other soluble by-products.
  • Final Milling and Drying: The washed pigment is wet-milled again to achieve the desired fine particle size for glaze applications, then filtered and dried.

Diagram: Role of Components in Zr-V Blue Pigment Formation

G cluster_0 Reactants cluster_1 Process cluster_2 Intermediate & Final Products ZrO2 ZrO2 Calcination High-Temp Calcination ZrO2->Calcination SiO2 SiO2 SiO2->Calcination AMV NH4VO3 AMV->Calcination NaF NaF NaF->Calcination  Mineralizer V2O5 V2O5 (from NH4VO3 decomp.) Calcination->V2O5 forms ZrSiO4 ZrSiO4 Lattice (Zircon) Calcination->ZrSiO4 forms Pigment V-ZrSiO4 (Blue Pigment) V2O5->Pigment V4+ incorporated into ZrSiO4->Pigment host lattice

Caption: Formation of Vanadium-Zircon Blue Pigment.

Application in Tin-Vanadium Yellow Pigments

Tin-vanadium yellow pigments are produced by calcining tin(IV) oxide (SnO₂) with a vanadium source. This compound decomposes to V₂O₅, which then reacts with the tin oxide. The resulting color is attributed to V⁴⁺ ions dissolved in the SnO₂ lattice and the formation of a thin layer of vanadium oxide on the surface of the tin oxide grains.[6]

Data Presentation: Formulation for Tin-Vanadium Yellow Pigment

ComponentProportion (by weight)Purpose
Tin(IV) Oxide (SnO₂)80 - 99%Host lattice
Vanadium Pentoxide (V₂O₅)*1 - 20%Chromophore

*Table 3: General composition for Tin-Vanadium Yellow Pigment.[9] Note: V₂O₅ is listed, which is formed from the decomposition of this compound during heating.

Experimental Protocol: Synthesis of Tin-Vanadium Yellow Pigment

1. Materials and Equipment:

  • Tin(IV) Oxide (SnO₂)
  • This compound (NH₄VO₃)
  • Ball mill or mortar and pestle
  • High-temperature kiln (1000°C - 1400°C)
  • Alumina crucible

2. Procedure:

  • Mixing: Thoroughly mix the tin oxide and this compound powders in the desired proportions (e.g., 95% SnO₂ to 5% NH₄VO₃).
  • Calcination: Place the mixture in an alumina crucible and fire in an oxidizing atmosphere at a temperature between 1200°C and 1300°C.[9] The exact temperature influences the final shade of yellow.
  • Cooling and Grinding: After firing, the material is cooled and then finely ground to produce the final pigment powder.

General Application in Ceramic Glazes

Beyond specific pigment synthesis, this compound or its decomposition product, V₂O₅, can be added directly to glaze formulations. In this context, it acts as both a flux and a colorant.[2][10]

  • As a Flux: It helps to reduce the melting temperature and viscosity of the glaze during firing.[2][10]

  • As a Colorant: The color produced depends heavily on the base glaze chemistry and firing atmosphere.[11]

    • In lead-based glazes, it can produce yellow to orange-yellow colors.

    • The presence of tin or zirconia in the glaze can stabilize the yellow color.[10][11]

    • The final color is a result of vanadium ions (often V⁴⁺ or V⁵⁺) dissolved within the silicate (B1173343) glass matrix.[11]

When used directly in glazes, additions typically range from 0.2% to 10%.[10][11] Higher amounts can cause surface irregularities.[10]

References

Application Notes and Protocols: Ammonium Metavanadate as an Analytical Reagent for Metal and Non-Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of ammonium (B1175870) metavanadate as a versatile analytical reagent in the quantitative determination of specific metal and non-metal ions. The protocols outlined below are intended for laboratory use by trained professionals.

Titrimetric Determination of Ferrous Iron (Fe²⁺)

Ammonium metavanadate serves as a primary standard and a stable oxidizing agent for the accurate determination of ferrous iron in various samples, including geological materials and metallurgical products. The method involves the oxidation of Fe²⁺ to Fe³⁺ by a standardized solution of this compound.

Principle

The analysis is a redox titration where a known excess of vanadate(V) ions from this compound is used to oxidize ferrous ions (Fe²⁺) in an acidic medium. The unreacted vanadate(V) is then back-titrated with a standard solution of ferrous ammonium sulfate (B86663) (FAS). The endpoint is detected using a redox indicator, such as barium diphenylamine (B1679370) sulfonate, which changes color from green to blue-violet. Phosphoric acid is added to complex the ferric ions (Fe³⁺) produced during the reaction, which sharpens the endpoint by preventing the formation of colored iron(III) complexes that could interfere with the indicator's color change.

Experimental Protocol

Reagent Preparation:

  • This compound (AMV) Solution (e.g., 0.02 N):

    • Accurately weigh 2.338 g of analytical grade this compound (NH₄VO₃).

    • In a fume hood, slowly add 25 mL of concentrated sulfuric acid (H₂SO₄) to 125 mL of deionized water in a beaker while stirring. Caution: This reaction is highly exothermic.

    • Once the sulfuric acid solution has cooled slightly, add the weighed this compound and stir until it is completely dissolved.

    • Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

  • Ferrous Ammonium Sulfate (FAS) Solution (e.g., 0.03 N):

    • Weigh approximately 12 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).

    • Dissolve the FAS in a solution prepared by adding 10 mL of concentrated sulfuric acid to 500 mL of deionized water.

    • Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix well. This solution should be standardized against a primary standard like potassium dichromate.

  • Indicator Solution (Barium Diphenylamine Sulfonate):

    • Weigh 0.1 g of barium diphenylamine sulfonate.

    • Dissolve it in 10 mL of concentrated sulfuric acid.

    • Carefully add this solution to approximately 50-100 mL of deionized water.

  • Phosphoric Acid Solution (1:3 v/v):

    • In a fume hood, carefully add one part of 85% phosphoric acid (H₃PO₄) to three parts of deionized water.

Analytical Procedure:

  • Accurately weigh a suitable amount of the sample containing ferrous iron and transfer it to a polyethylene (B3416737) beaker.

  • Add a precisely measured excess volume of the standard this compound solution (e.g., 20.0 mL) and 20.0 mL of 1:3 sulfuric acid solution to the beaker.

  • For silicate-containing samples that require digestion, carefully add 5 mL of 48% hydrofluoric acid (HF) in a fume hood and allow the sample to digest overnight on a hot plate at approximately 65°C.

  • After digestion and cooling, add 10 mL of 1:3 phosphoric acid solution.

  • Add 3-5 drops of the barium diphenylamine sulfonate indicator solution.

  • Titrate the excess this compound with the standardized ferrous ammonium sulfate (FAS) solution. The endpoint is reached when the solution color changes from blue-violet to green.

  • If the endpoint is overshot, back-titrate with the standard this compound solution until the blue-violet color is restored.

  • Perform a blank titration using the same procedure without the sample to determine the exact amount of AMV that reacts with the FAS.

Logical Relationship Diagram

Titrimetric_Determination_of_Fe2 cluster_reagents Reagent Preparation cluster_procedure Analytical Procedure cluster_reaction Core Reaction AMV This compound (NH₄VO₃) Solution Oxidation Fe²⁺ + V⁵⁺ → Fe³⁺ + V⁴⁺ AMV->Oxidation Excess V⁵⁺ FAS Ferrous Ammonium Sulfate (FAS) Solution BackTitration V⁵⁺ (excess) + Fe²⁺ → V⁴⁺ + Fe³⁺ FAS->BackTitration Titrant Indicator Barium Diphenylamine Sulfonate Indicator Endpoint Endpoint Detection (Green to Blue-Violet) Indicator->Endpoint H3PO4 Phosphoric Acid Solution Titration Back-Titration of excess AMV with FAS H3PO4->Titration Complexes Fe³⁺ SamplePrep Sample Preparation & Digestion SamplePrep->Oxidation Sample containing Fe²⁺ Calculation Calculate Fe²⁺ Concentration Endpoint->Calculation Volume of FAS used Oxidation->BackTitration Excess V⁵⁺ remains BackTitration->Endpoint Color Change

Caption: Workflow for the titrimetric determination of Fe²⁺.

Spectrophotometric Determination of Phosphate (B84403) (PO₄³⁻)

This compound is a key component of the vanadate-molybdate reagent used for the colorimetric determination of phosphate in various samples, particularly water. This method is valued for its simplicity and reliability for determining orthophosphate concentrations.

Principle

In an acidic medium, orthophosphate reacts with ammonium molybdate (B1676688) to form a yellow heteropoly acid, molybdophosphoric acid. The presence of this compound results in the formation of a more intensely colored yellow vanadomolybdophosphoric acid complex. The intensity of the yellow color is directly proportional to the concentration of phosphate and is measured spectrophotometrically at a specific wavelength, typically between 400 and 470 nm.

Experimental Protocol

Reagent Preparation:

  • Vanadate-Molybdate Reagent:

    • Solution A: Dissolve 20 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 400 mL of warm deionized water.

    • Solution B: Dissolve 1 g of this compound (NH₄VO₃) in approximately 300 mL of warm deionized water. After cooling, slowly and with stirring, add 140 mL of concentrated nitric acid (HNO₃).

    • Add Solution A to Solution B while stirring continuously.

    • Dilute the final solution to 1 L with deionized water and store in a polyethylene bottle. This reagent is stable for at least one month.

  • Standard Phosphate Solution (e.g., 100 µg PO₄³⁻/mL):

    • Dry a sufficient quantity of potassium dihydrogen phosphate (KH₂PO₄) at 105°C for one hour and cool in a desiccator.

    • Accurately weigh 0.1433 g of the dried KH₂PO₄, dissolve it in deionized water, and dilute to 1 L in a volumetric flask to obtain a stock solution of 100 µg/mL PO₄³⁻.

    • Prepare working standards by diluting the stock solution.

Analytical Procedure:

  • Pipette a known volume of the sample (e.g., 25.0 mL) into a 50 mL volumetric flask.

  • Prepare a series of standard solutions with known phosphate concentrations in separate 50 mL volumetric flasks. Also, prepare a blank using deionized water.

  • To each flask (sample, standards, and blank), add 10 mL of the vanadate-molybdate reagent.

  • Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for at least 10 minutes for full color development.

  • Set the spectrophotometer to the desired wavelength (e.g., 470 nm).

  • Use the blank solution to zero the spectrophotometer.

  • Measure the absorbance of each standard and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of phosphate in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary
ParameterValue
Wavelength (λmax)400 - 470 nm
Linearity RangeTypically 0.2 - 20 mg/L PO₄³⁻
Detection LimitDependent on instrument and path length, often < 0.1 mg/L
Color of ComplexYellow
StabilityColor is stable for several hours

Table 1: Typical performance characteristics for the spectrophotometric determination of phosphate using the vanadate-molybdate method.

Experimental Workflow Diagram

Spectrophotometric_Phosphate_Analysis cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagent Prepare Vanadate-Molybdate Reagent Mix Mix Sample/Standards with Vanadate-Molybdate Reagent Reagent->Mix Standards Prepare Standard Phosphate Solutions Standards->Mix Sample Prepare Sample Solution Sample->Mix Develop Allow 10 min for Color Development Mix->Develop Spectro Set Spectrophotometer to 470 nm Develop->Spectro Blank Zero with Blank Spectro->Blank Measure Measure Absorbance of Standards and Sample Blank->Measure CalCurve Construct Calibration Curve (Absorbance vs. Concentration) Measure->CalCurve Concentration Determine Sample Concentration CalCurve->Concentration

Caption: Workflow for spectrophotometric phosphate analysis.

Signaling Pathway in Phosphate Determination

The formation of the colored complex in the vanadate-molybdate method involves a series of chemical equilibria. The following diagram illustrates the conceptual pathway leading to the formation of the detectable species.

Phosphate_Detection_Pathway Phosphate PO₄³⁻ (in sample) Intermediate1 Molybdophosphoric Acid (Yellow) Phosphate->Intermediate1 Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->Intermediate1 Vanadate This compound (NH₄VO₃) FinalComplex Vanadomolybdophosphoric Acid (Intense Yellow) Vanadate->FinalComplex Enhances color Acid Acidic Medium (HNO₃) Acid->Intermediate1 Catalyzes formation Intermediate1->FinalComplex Detection Spectrophotometric Detection (470 nm) FinalComplex->Detection Absorbance is proportional to [PO₄³⁻]

Caption: Conceptual pathway for phosphate detection.

Application Notes and Protocols for the Synthesis of V2O5/TiO2 Photocatalyst via Wet Impregnation using NH4VO3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium pentoxide supported on titanium dioxide (V2O5/TiO2) has emerged as a promising photocatalyst for various applications, including environmental remediation and organic synthesis. The synergy between V2O5 and TiO2 enhances the photocatalytic efficiency, particularly under visible light irradiation. The wet impregnation method offers a straightforward and cost-effective approach for the synthesis of highly dispersed V2O5 on the TiO2 support, utilizing ammonium (B1175870) metavanadate (NH4VO3) as the vanadium precursor. This document provides detailed protocols for the synthesis, characterization, and photocatalytic evaluation of V2O5/TiO2 catalysts.

Experimental Protocols

Materials
  • Titanium dioxide (TiO2) support (e.g., P25, anatase)

  • Ammonium metavanadate (NH4VO3)

  • Deionized water

  • Ethanol

  • Nitric acid (optional, for pH adjustment)

  • Rotary evaporator

  • Drying oven

  • Muffle furnace

Synthesis of V2O5/TiO2 Photocatalyst

This protocol describes the preparation of a V2O5/TiO2 catalyst with a target V2O5 loading.

  • Preparation of the Impregnation Solution:

    • Calculate the required amount of this compound (NH4VO3) to achieve the desired weight percentage of V2O5 on the TiO2 support.

    • Dissolve the calculated amount of NH4VO3 in a specific volume of deionized water. Gentle heating and stirring may be required to facilitate complete dissolution.

  • Impregnation:

    • Disperse a known weight of TiO2 powder in the prepared NH4VO3 solution.

    • Stir the suspension continuously for a specified period (e.g., 2-4 hours) at room temperature to ensure uniform impregnation of the vanadium precursor onto the TiO2 surface.

  • Solvent Removal:

    • Remove the solvent (water) using a rotary evaporator under reduced pressure. This process should be continued until a paste or dry powder is obtained.

  • Drying:

    • Transfer the resulting material to a drying oven and dry overnight at a temperature of approximately 100-120 °C (373 K) to remove any residual water.[1]

  • Calcination:

    • Place the dried powder in a ceramic crucible and transfer it to a muffle furnace for calcination.

    • Heat the sample in air to a specific temperature, typically ranging from 400 °C to 550 °C (773 K), and maintain this temperature for a duration of 2-4 hours.[1] The calcination step is crucial for the decomposition of the this compound precursor to form vanadium pentoxide and for the crystallization of the catalyst.

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • The resulting V2O5/TiO2 photocatalyst is then ready for characterization and use.

Characterization of the Photocatalyst

To evaluate the physicochemical properties of the synthesized V2O5/TiO2 catalyst, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystalline phases of TiO2 (anatase, rutile) and to identify the presence of crystalline V2O5 phases.[1][2]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.[1]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy of the material.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation states of vanadium and titanium.[2]

  • Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and the dispersion of V2O5 on the TiO2 support.

Photocatalytic Activity Evaluation

The photocatalytic performance of the V2O5/TiO2 catalyst can be assessed by the degradation of a model organic pollutant, such as methylene (B1212753) blue, under visible or UV light irradiation.

  • Photoreactor Setup:

    • A batch reactor equipped with a light source (e.g., Xenon lamp with a UV cutoff filter for visible light studies), a magnetic stirrer, and a water jacket for temperature control.

  • Experimental Procedure:

    • Suspend a specific amount of the V2O5/TiO2 catalyst in an aqueous solution of the model pollutant with a known initial concentration.

    • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • Irradiate the suspension with the light source while maintaining constant stirring and temperature.

    • At regular time intervals, withdraw aliquots of the suspension and centrifuge or filter to remove the catalyst particles.

    • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Data Analysis:

    • The degradation efficiency can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

    • The reaction kinetics can often be described by a pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant.

Data Presentation

Table 1: Physicochemical Properties of V2O5/TiO2 Catalysts

V2O5 Loading (wt%)Calcination Temperature (°C)BET Surface Area (m²/g)Band Gap (eV)
145055.32.98
345052.12.85
545048.92.76
340053.52.88
350050.82.82

Note: The data presented in this table is illustrative and will vary depending on the specific synthesis conditions and the type of TiO2 support used.

Table 2: Photocatalytic Degradation of Methylene Blue

V2O5 Loading (wt%)Calcination Temperature (°C)Degradation Efficiency (%) (after 120 min)Apparent Rate Constant (k_app) (min⁻¹)
1450750.0115
3450920.0201
5450850.0158
3400880.0175
3500950.0230

Note: The data presented in this table is illustrative. The photocatalytic activity is influenced by various factors including the light source, catalyst dosage, and pollutant concentration.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_activity Photocatalytic Activity Test A Weigh NH4VO3 B Dissolve in Deionized Water A->B C Disperse TiO2 in Solution B->C Impregnation Solution D Wet Impregnation (Stirring) C->D E Solvent Removal (Rotary Evaporation) D->E F Drying (100-120 °C) E->F G Calcination (400-550 °C) F->G H V2O5/TiO2 Photocatalyst G->H I XRD H->I J BET H->J K UV-Vis DRS H->K L XPS H->L M TEM H->M N Catalyst Suspension in Pollutant Solution H->N O Adsorption-Desorption Equilibrium (Dark) N->O P Light Irradiation O->P Q Sample Analysis (UV-Vis) P->Q R Data Analysis Q->R

Caption: Experimental workflow for the synthesis and evaluation of V2O5/TiO2 photocatalyst.

photocatalytic_mechanism cluster_catalyst V2O5/TiO2 Photocatalyst cluster_process Photocatalytic Process V2O5 V2O5 (Valence Band) TiO2_CB TiO2 (Conduction Band) V2O5->TiO2_CB e⁻ transfer h h⁺ (hole) V2O5->h h⁺ generation TiO2_VB TiO2 (Valence Band) e e⁻ (electron) TiO2_CB->e Light Visible Light (hν) Light->V2O5 O2 O₂ e->O2 H2O H₂O h->H2O O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Pollutant Organic Pollutant OH_rad->Pollutant O2_rad->Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Proposed photocatalytic degradation mechanism of organic pollutants by V2O5/TiO2.

References

Application Notes and Protocols: Doping Cathode Materials with Vanadium from Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enhancement of cathode materials is a critical area of research for advancing lithium-ion battery (LIB) technology. Doping, the intentional introduction of impurities into a material, is a widely adopted strategy to improve the electrochemical performance, structural stability, and electronic conductivity of cathode materials. Vanadium has emerged as a promising dopant due to its ability to stabilize crystal structures, enhance lithium-ion kinetics, and improve cycling stability.[1][2] Ammonium (B1175870) metavanadate (NH₄VO₃) is a common and effective precursor for introducing vanadium into the crystal lattice of various cathode materials, including layered oxides like LiNiMnCoO₂ (NCM), olivines like LiFePO₄ (LFP), and spinels like LiNi₀.₅Mn₁.₅O₄.[3][4][5] This document provides detailed protocols for the synthesis of vanadium-doped cathode materials using ammonium metavanadate and summarizes the resulting performance improvements.

Experimental Protocols

Protocol 1: Synthesis of Vanadium-Doped Cathode Materials via Solid-State Reaction

This protocol is a generalized method for doping cathode materials such as Ni-rich NCM or LiNi₀.₅Mn₁.₅O₄ using a solid-state reaction, a common and scalable synthesis route.

Materials:

  • Host cathode precursors (e.g., Li₂CO₃ or LiOH, NiSO₄, CoSO₄, MnSO₄)

  • This compound (NH₄VO₃) as the vanadium source[4]

  • Deionized water

  • Chelating agent (e.g., Polyethylene glycol (PEG400))[6]

Equipment:

  • Ball mill or mortar and pestle

  • Tube furnace with controlled atmosphere capabilities

  • Crucibles (Alumina)

  • Magnetic stirrer and hotplate

Procedure:

  • Precursor Preparation: Stoichiometric amounts of the host cathode precursors and the desired amount of this compound are calculated. For example, to synthesize LiNi₀.₈₄Co₀.₁₀Mn₀.₀₆O₂, the corresponding metal salts are used.[1] For V-doping, a specific molar percentage (e.g., 0.05 mol%) of the transition metal is replaced by vanadium from NH₄VO₃.[1]

  • Mixing: The precursors are thoroughly mixed. This can be achieved by:

    • Wet Mixing: Dissolving the salts in deionized water, often with a chelating agent, followed by continuous stirring and heating (e.g., at 80°C) to evaporate the solvent and form a gel or slurry.[6]

    • Dry Mixing: Using a high-energy ball mill or a mortar and pestle to grind the powders together until a homogeneous mixture is obtained.

  • Pre-sintering/Calcination: The dried mixture is placed in an alumina (B75360) crucible and pre-sintered in air at a moderate temperature (e.g., 400-600°C) for several hours to decompose the precursors.

  • Final Sintering: The pre-sintered powder is ground again and then subjected to a final, high-temperature sintering step. The temperature and duration are critical and depend on the specific cathode material (e.g., 600°C for 3 hours for LiNi₀.₄₅V₀.₀₅Mn₁.₅O₄).[5] This step is typically performed under an air or oxygen atmosphere to achieve the desired crystal structure.

  • Cooling and Collection: The furnace is allowed to cool down naturally to room temperature. The resulting vanadium-doped cathode powder is then collected for characterization.

Protocol 2: Synthesis of Vanadium-Doped Cathode Materials via Sol-Gel/Hydrothermal Method

This method offers excellent control over particle size and homogeneity. It is suitable for synthesizing materials like V-doped Li₂FeSiO₄ and LiFePO₄.[7][8]

Materials:

  • Host cathode precursors (e.g., LiOH, FeSO₄·7H₂O, NH₄H₂PO₄)[8]

  • This compound (NH₄VO₃)

  • Solvent (e.g., deionized water, ethylene (B1197577) glycol)[9]

  • Chelating/complexing agent (e.g., citric acid)

  • Carbon source (e.g., starch, glucose) for in-situ carbon coating[7]

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Drying oven

  • Hydrothermal reactor (autoclave)

  • Tube furnace

Procedure:

  • Solution Preparation: The stoichiometric amounts of the starting materials, including this compound, are dissolved in the chosen solvent. A chelating agent is often added to ensure a homogeneous distribution of metal ions.

  • Gel Formation: The pH of the solution is adjusted to form a viscous sol or gel. This is typically achieved by slow evaporation of the solvent while stirring continuously on a hotplate.

  • Drying: The resulting gel is dried in an oven (e.g., 80-120°C) for several hours to remove the remaining solvent, yielding a precursor powder.

  • Hydrothermal Treatment (Optional): The precursor powder can be mixed with a solution (e.g., water/ethanol) and transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then heated (e.g., 150-200°C) for a specified time to promote crystallization.[8]

  • Calcination: The dried precursor powder (or hydrothermally treated product) is calcined in a tube furnace under an inert or reducing atmosphere (e.g., Argon, N₂/H₂). A carbon source is often added during this step to create a conductive carbon coating on the particles.[7] The temperature and duration are material-specific (e.g., 600-800°C for 4-12 hours).

  • Cooling and Collection: The furnace is cooled to room temperature under the protective atmosphere, and the final V-doped cathode material is collected.

Protocol 3: Electrode Preparation and Electrochemical Characterization

This protocol outlines the steps to fabricate a coin cell and test the electrochemical performance of the synthesized V-doped cathode material.

Materials & Equipment:

  • Synthesized V-doped cathode powder (active material)

  • Conductive agent (e.g., Super P carbon black)[10]

  • Binder (e.g., Polyvinylidene fluoride, PVDF)[10]

  • Solvent (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Aluminum foil (current collector)[10]

  • Lithium metal foil (anode)[10]

  • Separator (e.g., Celgard)

  • Electrolyte (e.g., 1M LiPF₆ in EC/DMC)

  • Coin cell components (CR2032)

  • Slurry coater, vacuum oven, electrode punch, coin cell crimper

  • Argon-filled glovebox[10]

  • Battery cycler, Electrochemical Impedance Spectroscopy (EIS) analyzer[1]

Procedure:

  • Slurry Preparation: A slurry is prepared by mixing the active material, conductive agent, and PVDF binder in a specific weight ratio (e.g., 96:2:2) with NMP as the solvent.[10] The mixture is stirred until a homogeneous slurry is formed.

  • Coating and Drying: The slurry is uniformly coated onto aluminum foil and dried in a vacuum oven at 100-120°C for 10-12 hours to remove the NMP solvent.[10]

  • Electrode Fabrication: The dried sheet is pressed to ensure good contact and then punched into circular electrodes of a specific diameter.

  • Coin Cell Assembly: Inside an argon-filled glovebox, a 2032-type coin cell is assembled. The cell consists of the prepared cathode, a separator soaked in electrolyte, and a lithium metal anode.[10]

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): To study the redox reactions and electrochemical reversibility.

    • Galvanostatic Charge-Discharge (GCD): To measure specific capacity, cycling stability, and coulombic efficiency at various C-rates.[1]

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the charge transfer resistance and ion diffusion kinetics. The frequency typically ranges from 1 MHz to 10 mHz.[1]

Data Presentation

The following tables summarize quantitative data from studies on vanadium-doped cathode materials using this compound as a precursor.

Table 1: Effect of Vanadium Doping on Electrochemical Performance of NCM and LFP Cathodes

Cathode MaterialV-Dopant LevelInitial Discharge CapacityCycling PerformanceRate CapabilityReference
LiNi₀.₈₄Co₀.₁₀Mn₀.₀₆O₂0.05 mol%204.4 mAh g⁻¹ at 0.1C88.1% retention after 80 cycles86.2% of 0.1C capacity at 2C[1]
LiFePO₄/C7 wt%~8.0 mAh/g at 0.5C~4.0 mAh/g at 4C-[8]
LiFePO₄/C3 wt%~4.2 mAh/g at 0.5C~1.0 mAh/g at 4C-[8]
Li₁₋ₓFe₁₋ₓVₓPO₄/Cx ≤ 0.1Higher than pure LFP-~100 mAh g⁻¹ at 10C[11]
LiMn₁₋ₓVₓPO₄x = 0.1, 0.15126 mAh g⁻¹ at 0.2CHigh cycling stability>60% capacity retention at 5C[9]

Table 2: Effect of Vanadium Doping on Electrical Conductivity

Cathode MaterialV-Dopant LevelElectrical Conductivity (S/cm)Reference
LiFePO₄/C0 wt%1.25 x 10⁻⁵[4]
LiFePO₄/C3 wt%2.02 x 10⁻⁵[4]
LiFePO₄/C5 wt%4.37 x 10⁻⁵[4]
LiFePO₄/C7 wt%5.69 x 10⁻⁵[4]

Visualizations: Workflows and Logical Diagrams

G cluster_prep Precursor Preparation & Mixing cluster_synthesis Synthesis cluster_product Final Product p1 Cathode Precursors (Li, Ni, Mn, Co, Fe, etc. salts) mix Homogeneous Mixing (Wet or Dry Method) p1->mix p2 Vanadium Precursor (this compound) p2->mix cal Calcination / Sintering (Controlled Temp. & Atmosphere) mix->cal e.g., Solid-State ht Optional Step: Sol-Gel / Hydrothermal mix->ht e.g., Sol-Gel final V-Doped Cathode Powder cal->final ht->cal G cluster_electrode Electrode Fabrication cluster_analysis Material & Cell Characterization powder V-Doped Powder slurry Mix with Binder & Conductive Carbon powder->slurry xrd Structural Analysis (XRD, SEM, XPS) powder->xrd coat Coat on Al Foil & Dry in Vacuum Oven slurry->coat punch Punch Electrodes coat->punch cell Assemble Coin Cell (in Glovebox) punch->cell electrochem Electrochemical Testing (GCD, CV, EIS) cell->electrochem G cluster_effects Mechanism of Improvement cluster_performance Performance Enhancement doping Vanadium Doping (using NH₄VO₃) s1 Stabilizes Crystal Structure doping->s1 s2 Suppresses Cation Mixing doping->s2 s3 Increases Li⁺ Diffusion Pathways doping->s3 s4 Enhances Electronic Conductivity doping->s4 p2 Better Rate Capability s1->p2 p3 Enhanced Cycling Stability s1->p3 p4 Reduced Voltage Decay s1->p4 s2->p2 s2->p3 s2->p4 s3->p2 s3->p3 s3->p4 p1 Improved Capacity s4->p1 s4->p2

References

Troubleshooting & Optimization

How to increase ammonium metavanadate solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the dissolution of ammonium (B1175870) metavanadate (NH₄VO₃) in aqueous solutions for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of ammonium metavanadate in water?

This compound is slightly soluble in cold water but demonstrates significantly higher solubility in hot water.[1][2][3] It is a white to slightly yellowish crystalline powder.[1][2] Upon dissolution in water, it forms a colorless solution.[4] It is important to note that it is insoluble in ethanol (B145695) and ether.[1]

Q2: How does temperature affect the solubility of this compound?

Temperature is a critical factor in dissolving this compound. Its solubility in water increases substantially with a rise in temperature.[1][5] For instance, the solubility is 5.1 g/L at 20°C and increases with heat.[2]

Q3: Can pH be adjusted to improve the solubility of this compound?

Yes, adjusting the pH can significantly enhance solubility. This compound dissolves more readily in dilute ammonium hydroxide (B78521) and other alkaline solutions.[1][2] While some protocols utilize acidic conditions to dissolve this compound, this can lead to the formation of different vanadium species.[6][7] The resulting solution in water will have a pH of less than 7.0.[8][9]

Q4: Are there any common laboratory reagents that can be used to increase the solubility of this compound?

Besides ammonium hydroxide, dissolving this compound in a dilute solution of sodium hydroxide is a viable method.[6] One protocol suggests dissolving 2g of this compound in 50mL of 1M sodium hydroxide solution before further dilution and acidification.[6]

Q5: What substances should be avoided when preparing aqueous solutions of this compound?

This compound is insoluble in saturated ammonium chloride solution.[1][3] The presence of excess ammonium salts can decrease its solubility due to the common ion effect, a principle often utilized for its precipitation from solution.[10][11][12] It is also incompatible with strong acids and strong oxidizing agents.[1][2]

Troubleshooting Guide

Issue: this compound is not dissolving completely in water at room temperature.

  • Solution 1: Increase the temperature. Gently heat the solution while stirring. This compound's solubility markedly increases in hot water.[1][2]

  • Solution 2: Adjust the pH. Add a small amount of dilute ammonium hydroxide or sodium hydroxide solution dropwise to the suspension.[1][6][13] The increase in alkalinity will facilitate the dissolution.

Issue: A precipitate forms in the this compound solution upon cooling or standing.

  • Cause: The solution was likely saturated at a higher temperature, and the decrease in temperature led to the precipitation of the solute.

  • Solution: Reheat the solution to redissolve the precipitate. If the experimental protocol allows, consider preparing a more dilute solution or maintaining the solution at an elevated temperature.

Issue: The solution color is yellow instead of colorless.

  • Cause: The yellowish tint of the solid this compound can be due to the presence of vanadium pentoxide (V₂O₅) impurities.[1]

  • Solution: For most applications, minor impurities may not interfere. However, for high-purity requirements, using a higher grade of this compound is recommended.

Quantitative Data: Solubility in Water

Temperature (°C)Solubility ( g/100 mL)
150.52
200.51
321.04
501.6
966.95

Data compiled from multiple sources.[2][3][8]

Experimental Protocols

Protocol 1: Dissolution in Hot Water

  • Weigh the desired amount of this compound.

  • Heat the required volume of deionized water to near boiling (e.g., 80-90°C).

  • Slowly add the this compound powder to the hot water while stirring continuously.

  • Continue to stir and maintain the temperature until the solid is completely dissolved.

  • Allow the solution to cool to the desired working temperature. Be mindful of potential precipitation if the solution is close to saturation.

Protocol 2: Dissolution using a Basic Solution

  • Prepare a dilute solution of ammonium hydroxide or sodium hydroxide.

  • Add the weighed this compound to the basic solution at room temperature.

  • Stir the mixture until the solid is fully dissolved. Gentle heating can be applied to expedite the process.[13]

Visual Troubleshooting Guide

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: Undissolved This compound q1 Is the solution being heated? start->q1 a1_yes Increase temperature further (up to boiling) with stirring q1->a1_yes Yes a1_no Heat the solution (e.g., 60-80°C) with stirring q1->a1_no No q2 Is the solid still undissolved? a1_yes->q2 a1_no->q2 a2_yes Add dilute NH4OH or NaOH dropwise while stirring q2->a2_yes Yes end End: Ammonium Metavanadate Dissolved q2->end No q3 Is the solid still undissolved? a2_yes->q3 a3_yes Consider preparing a more dilute solution or using a different solvent system if protocol allows. q3->a3_yes Yes q3->end No

Caption: A flowchart for troubleshooting this compound solubility issues.

References

Optimizing calcination temperature for ammonium metavanadate decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal decomposition of ammonium (B1175870) metavanadate (AMV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the calcination of AMV to produce vanadium oxides.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of ammonium metavanadate (AMV) thermal decomposition?

A1: The thermal decomposition of this compound is a multi-step process.[1] In a non-reducing atmosphere (like air), it generally proceeds in three main stages associated with the elimination of ammonia (B1221849) (NH₃) and water (H₂O).[2] The process begins with the decomposition of AMV into intermediate ammonium polyvanadates, such as ammonium hexavanadate ((NH₄)₂V₆O₁₆), before finally forming vanadium pentoxide (V₂O₅) at higher temperatures.[3][4] The exact intermediates can vary depending on experimental conditions.[5]

Q2: What is the optimal calcination temperature to obtain pure vanadium pentoxide (V₂O₅)?

A2: The optimal temperature for forming V₂O₅ from AMV depends on factors like heating rate and desired crystallinity. Generally, the formation of V₂O₅ is complete at temperatures above 350°C.[2] Some studies suggest calcination temperatures between 510-560°C to ensure complete decomposition and obtain crystalline V₂O₅.[6] However, excessively high temperatures can lead to changes in the material's morphology. One study optimized the calcination temperature to be as high as 900°C for a specific application requiring a layered structure.[7]

Q3: How does the heating rate affect the decomposition process?

A3: The heating rate significantly influences the thermal decomposition of AMV. Higher heating rates can decrease the resolution between the different decomposition steps, making it harder to isolate intermediate compounds.[5] Slower heating rates, such as 3°C per minute, allow for a more controlled decomposition and better-defined intermediate stages.[8]

Q4: What is the effect of the furnace atmosphere on the final product?

A4: The atmosphere during calcination is critical. In an inert atmosphere like nitrogen, the final product may be a reduced form of vanadium oxide due to reactions with ammonia.[8] An oxidizing atmosphere, such as air or oxygen, is necessary to ensure the complete conversion to stoichiometric V₂O₅.[8] The presence of evolved gases like ammonia can also react with the V₂O₅ formed, leading to reduced final products.[5]

Q5: Why is my final product black or dark-colored instead of the expected yellow-orange V₂O₅?

A5: A black or dark-colored final product typically indicates the presence of reduced vanadium oxides (e.g., V₆O₁₃, V₃O₇, V₂O₄).[9][10] This can be caused by several factors:

  • Inert Atmosphere: Calcination in an inert atmosphere like nitrogen can lead to reduction by ammonia.[8]

  • Restricted Gas Flow: In a closed or poorly ventilated system, the evolved ammonia can accumulate and react with the V₂O₅, causing reduction.[5]

  • Incomplete Decomposition: Insufficient temperature or time may lead to incomplete removal of ammonia and the formation of intermediate, dark-colored compounds.

To obtain pure V₂O₅, ensure calcination is performed in an oxidizing atmosphere (e.g., flowing air) with adequate ventilation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Final product is not pure V₂O₅ (contains intermediates) Calcination temperature is too low or duration is too short.Increase the final calcination temperature to at least 350-400°C and hold for a sufficient duration (e.g., 2-4 hours) to ensure complete reaction. For higher crystallinity, temperatures up to 550°C may be used.[6]
High heating rate is merging decomposition steps.Use a slower heating rate (e.g., 3-5 °C/min) to allow for complete decomposition at each stage.[8]
Final product is dark/black (reduced vanadium oxides) Calcination was performed in an inert (e.g., Nitrogen) or reducing atmosphere.Perform the calcination in an oxidizing atmosphere, such as flowing air or oxygen, to prevent the reduction of V₂O₅ by ammonia.[8]
Poor ventilation is trapping evolved ammonia, leading to secondary reactions.Ensure adequate airflow through the furnace to remove gaseous byproducts like ammonia and water.[5]
Inconsistent results between batches Variations in sample mass, packing density, or furnace atmosphere.Standardize the sample mass, packing density, and ensure a consistent and controlled gas flow rate for all experiments.[5]
Inhomogeneous starting material.Ensure the starting this compound is of high purity and has a uniform particle size.
Low yield of V₂O₅ Mechanical loss of fine powder during gas flow.Use a covered crucible or a system to capture any entrained powder.
Incomplete conversion of AMV.Verify the calcination temperature and duration are sufficient for complete decomposition.

Data Presentation

Table 1: Key Temperature Ranges for AMV Decomposition Stages

Decomposition StageTemperature Range (°C)Evolved GasesSolid Product(s)Reference(s)
Stage 1 ~150 - 225NH₃, H₂OAmmonium Polyvanadates (e.g., (NH₄)₂V₆O₁₆)[2][11]
Stage 2 ~225 - 350NH₃, H₂OFurther decomposition of intermediates[2][8]
Stage 3 > 350(traces of NH₃, N₂O)V₂O₅[2][5]

Table 2: Influence of Experimental Conditions on Final Product

ParameterConditionEffect on ProductReference(s)
Atmosphere Air / OxygenFormation of V₂O₅[8]
Nitrogen / InertFormation of reduced vanadium oxides (e.g., V₆O₁₃, V₂O₄)[8][10]
Heating Rate Low (e.g., < 5 °C/min)Better separation of decomposition steps[5]
High (e.g., > 10 °C/min)Overlapping decomposition stages[5]
Gas Flow Restricted / Capped CellCan lead to reduced products due to NH₃ reaction[5]
Open / Flowing GasPromotes complete removal of byproducts[5]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of AMV Decomposition

  • Instrument Setup:

    • Use a simultaneous TGA/DSC (Differential Scanning Calorimetry) instrument.

    • Calibrate the instrument for temperature and mass loss.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound powder into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Set a constant flow of the desired gas (e.g., dry air or nitrogen) at a rate of 50-100 mL/min.

    • Heating Program: Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 5 °C/min).

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the temperature ranges of mass loss, corresponding to the different decomposition stages.

    • Analyze the DSC curve to identify endothermic and exothermic events associated with the decomposition.

Protocol 2: Lab-Scale Calcination of AMV to V₂O₅

  • Sample Preparation:

    • Place a known quantity (e.g., 5-10 g) of this compound in a ceramic or porcelain crucible.

  • Furnace Setup:

    • Place the crucible in a programmable muffle furnace equipped with a gas inlet and outlet for controlled atmosphere.

    • Ensure the furnace is placed in a well-ventilated fume hood.

  • Calcination Procedure:

    • Begin flowing dry air through the furnace at a controlled rate.

    • Program the furnace to heat from room temperature to a target temperature (e.g., 400°C) at a slow heating rate (e.g., 5 °C/min).

    • Hold at the target temperature for a set duration (e.g., 2-4 hours) to ensure complete conversion.

  • Cooling and Collection:

    • After the hold time, turn off the furnace and allow it to cool down to room temperature naturally.

    • Once cooled, carefully remove the crucible containing the final V₂O₅ product.

  • Characterization:

    • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to observe the morphology.

Visualizations

Decomposition_Pathway General Decomposition Pathway of AMV in Air AMV This compound (NH₄VO₃) Intermediate Ammonium Polyvanadate Intermediates (e.g., (NH₄)₂V₆O₁₆) AMV->Intermediate ~150-225°C Gases1 NH₃ + H₂O AMV->Gases1 V2O5 Vanadium Pentoxide (V₂O₅) Intermediate->V2O5 ~225-350°C Gases2 NH₃ + H₂O Intermediate->Gases2

Caption: Decomposition pathway of AMV in an oxidizing atmosphere.

Experimental_Workflow Experimental Workflow for AMV Calcination and Analysis cluster_prep Preparation cluster_calcination Calcination cluster_analysis Analysis Start Start: AMV Powder Weigh Weigh Sample Start->Weigh Crucible Place in Crucible Weigh->Crucible Furnace Place in Furnace (Controlled Atmosphere) Crucible->Furnace Heat Heat to Target Temp (e.g., 400°C @ 5°C/min) Furnace->Heat Hold Hold for 2-4 hours Heat->Hold Cool Cool to Room Temp Hold->Cool Collect Collect Product Cool->Collect XRD XRD Analysis Collect->XRD SEM SEM Analysis Collect->SEM End End: Characterized V₂O₅

Caption: Workflow for calcination and subsequent material analysis.

Troubleshooting_Logic Troubleshooting Logic for Undesired Product Color Start Product is Black/Dark? Atmosphere Inert Atmosphere? Start->Atmosphere Ventilation Poor Ventilation? Atmosphere->Ventilation No Solution1 Use Oxidizing Atmosphere (e.g., Air) Atmosphere->Solution1 Yes Solution2 Ensure Adequate Gas Flow Ventilation->Solution2 Yes Success Obtain Yellow/Orange V₂O₅ Ventilation->Success No, check temp/time Solution1->Success Solution2->Success

Caption: Logic for troubleshooting off-color V₂O₅ product.

References

Technical Support Center: Ammonium Metavanadate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurities during the precipitation of ammonium (B1175870) metavanadate (NH₄VO₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in ammonium metavanadate precipitates?

A1: Common impurities in crude this compound include phosphates, silicates, arsenates, and sodium salts such as sodium polyvanadate.[1][2] These impurities can co-precipitate with the this compound, affecting its purity. The presence of vanadium pentoxide (V₂O₅) impurities can also result in a yellow coloration of the typically white salt.

Q2: How does pH influence the purity of the this compound precipitate?

A2: The pH of the solution is a critical factor in determining the purity of the precipitate. A weakly basic pH range of 7.5 to 8.5 is often used for precipitating this compound.[3] However, if the pH is too low (pH 8 or less), sodium polyvanadate may precipitate, leading to contamination.[4] Conversely, a higher pH can increase the decomposition of ammonium ions.[4] In some purification methods, the pH is adjusted to acidic conditions (pH 2-3) to convert this compound to ammonium polyvanadate, leaving silica (B1680970) impurities in the solution, and then readjusted to pH 7-9 to re-precipitate purer this compound.[5]

Q3: What is the effect of temperature on the precipitation and purity of this compound?

A3: Temperature significantly affects the solubility of this compound and the kinetics of precipitation. Lower temperatures generally favor a higher recovery yield due to the decreased solubility of this compound.[4] However, the precipitation rate increases with temperature up to about 35°C, above which the effect is less significant.[4][6] High temperatures can also lead to the decomposition of the product.[7]

Q4: Can solvent extraction be used to produce high-purity this compound?

A4: Yes, solvent extraction is a robust method for purifying vanadium-containing liquors before precipitation. A common process involves using a tertiary amine extractant, such as Alamine 336, to produce a high-purity ammonium decavanadate (B1236424) solution.[8][9] This solution can then be treated with ammonia (B1221849) to precipitate high-purity this compound. This process is effective at removing a range of impurities.[8]

Troubleshooting Guides

Issue 1: The precipitated this compound is yellow instead of white.
Possible Cause Troubleshooting Step
Presence of V₂O₅ impuritiesEnsure complete dissolution of the vanadium source and proper pH control during precipitation. Roasting conditions of the precursor material should be optimized to prevent the formation of V₂O₅.
Co-precipitation of other colored impuritiesAnalyze the starting material for colored metal ion impurities. Consider a pre-purification step like solvent extraction or the use of selective flocculants.[1][8]
Issue 2: The purity of the this compound is lower than expected, with significant phosphate, silicate, or arsenate contamination.
Possible Cause Troubleshooting Step
Impurities in the initial vanadium solutionUtilize a purification method before precipitation. One effective method is the selective precipitation of impurities using an inorganic flocculant like polyaluminum sulfate (B86663) (PAS).[1][2]
Incorrect pH during precipitationCarefully control the pH of the solution. For selective flocculation with PAS, an optimal pH should be maintained to precipitate impurities while keeping vanadate (B1173111) in the solution. Subsequently, adjust the pH to the optimal range for this compound precipitation (typically 8-9).[1]
Inefficient washing of the precipitateWash the final precipitate thoroughly with deionized water or a dilute ammonium chloride solution to remove any remaining soluble impurities.[10]
Issue 3: Low yield of precipitated this compound.
Possible Cause Troubleshooting Step
High precipitation temperatureConduct the precipitation at a lower temperature to decrease the solubility of this compound and improve the recovery yield.[4]
Sub-optimal ammonium salt concentrationEnsure an adequate concentration of the ammonium salt (e.g., ammonium chloride) is used to drive the precipitation to completion. An excess may be required.[11][12]
Incorrect pHOptimize the pH to maximize the precipitation of the desired vanadate species. A pH that is too high or too low can lead to the formation of more soluble vanadium species.[4][13]

Experimental Protocols

Protocol 1: Purification using Selective Flocculation

This protocol describes the removal of phosphate, silicate, and arsenate impurities from a crude vanadate solution using polyaluminum sulfate (PAS) as a flocculant prior to this compound precipitation.[1][2]

  • Preparation of Crude Solution: Dissolve the solid slag or crude vanadate source in water to create a solution containing vanadate anions and impurities.

  • Flocculant Addition: Add polyaluminum sulfate (PAS) to the crude solution. An optimal amount is around 50 g/L.[1][2]

  • Stirring and Precipitation of Impurities: Continuously stir the solution at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the impurities to precipitate with the flocculant.[1]

  • Filtration: Separate the precipitated impurities from the purified vanadate solution via pressure filtration.

  • This compound Precipitation: Heat the purified solution to approximately 50°C. Add an ammonium salt (e.g., ammonium sulfate) and stir for about 60 minutes.

  • pH Adjustment: Adjust the pH to a range of 8-9 by adding a diluted acid (e.g., H₂SO₄) to induce the precipitation of high-purity this compound.[1]

  • Final Filtration and Drying: Filter the precipitated this compound, wash it with deionized water, and dry it.

Data Presentation

Table 1: Efficiency of Impurity Removal using Polyaluminum Sulfate (PAS) [1][2]

ImpurityRemoval Efficiency (%)
Phosphorate93.39
Silicate97.11
Arsenate88.31

Table 2: Purity of this compound With and Without Flocculation [1][2]

Method Purity of NH₄VO₃ (%)
From crude solution98.33
From purified solution (with PAS)99.21

Visualizations

Experimental Workflow for Purification via Selective Flocculation

G A Crude Vanadate Solution (with impurities) B Add Polyaluminum Sulfate (PAS) A->B C Stir and Precipitate Impurities B->C D Pressure Filtration C->D E Precipitated Impurities (Phosphate, Silicate, Arsenate) D->E F Purified Vanadate Solution D->F G Add Ammonium Salt Adjust pH to 8-9 F->G H Precipitation of NH4VO3 G->H I Filtration and Washing H->I J High-Purity This compound I->J

Caption: Workflow for purifying this compound using selective flocculation.

Logical Relationship of pH Adjustment for Silica Removal

G cluster_0 Initial State cluster_1 Acidification Step cluster_2 Ammoniation Step A Siliceous Crude This compound (in water) B Add Sulfuric Acid (pH 2-3) A->B C Ammonium Polyvanadate (precipitate) B->C D Silica remains in Ammonium Sulfate Solution B->D E Add Ammonia (pH 7-9) C->E F High-Purity This compound (precipitate) E->F

Caption: pH adjustment strategy for the removal of silica impurities.

References

Troubleshooting low yield in ammonium metavanadate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of ammonium (B1175870) metavanadate.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for ammonium metavanadate synthesis?

A1: Under optimized conditions, the synthesis of this compound can achieve high yields, often ranging from 80% to over 99%.[1][2][3] The yield is highly dependent on the specific experimental conditions employed.

Q2: What are the most critical factors affecting the yield of this compound?

A2: The most critical factors influencing the yield include the pH of the reaction mixture, the concentration of reactants (vanadium source and ammonium salt), reaction temperature, and the purity of the starting materials.[2][3][4]

Q3: My this compound precipitate is yellow instead of white. What does this indicate?

A3: A yellow coloration in the final product often suggests the presence of impurities, most commonly V₂O₅ (vanadium pentoxide). This can result from improper pH control or thermal decomposition of the product during drying.

Q4: I am not getting any precipitate, or the precipitation is very slow. What could be the issue?

A4: Slow or absent precipitation can be due to several factors, including incorrect pH, insufficient concentration of the ammonium salt, or the reaction temperature being too high, which increases the solubility of this compound. The precipitation process itself can sometimes be slow.[3]

Troubleshooting Guide

Problem: Low Yield of this compound

Below is a systematic guide to help you identify and resolve the potential causes of low yield in your synthesis.

1. Incorrect pH of the Reaction Medium

  • Question: My yield is significantly lower than expected. Could the pH be the problem?

  • Answer: Yes, pH is a critical parameter. The optimal pH for this compound precipitation is typically in the neutral to slightly alkaline range, often between 7.0 and 8.5.[2][4] If the pH is too low (acidic), you may form soluble ammonium polyvanadates.[4] Conversely, a very high pH can also affect the precipitation equilibrium. It is crucial to monitor and adjust the pH of your solution carefully.

2. Suboptimal Reactant Concentrations

  • Question: I've checked the pH, but my yield is still low. Should I look at my reactant concentrations?

  • Answer: Absolutely. The concentrations of both the vanadium source and the ammonium salt are key to maximizing yield. A higher concentration of the vanadium solution generally leads to a higher precipitation efficiency. Furthermore, an excess of the ammonium salt (like ammonium chloride) is often necessary to drive the precipitation to completion due to the common ion effect, which reduces the solubility of this compound.

3. Inappropriate Reaction Temperature

  • Question: Does the reaction temperature play a significant role in the yield?

  • Answer: Yes, temperature is a crucial factor. While higher temperatures can increase the rate of dissolution of the initial vanadium source (like V₂O₅), they also increase the solubility of the final this compound product, which can lead to a lower yield. The precipitation is often carried out at room temperature or even in an ice bath to maximize the amount of product that crystallizes out of the solution.

4. Impurities in Starting Materials

  • Question: Could impurities in my starting materials be affecting my yield?

  • Answer: Yes, impurities can have a significant impact. Impurities such as iron, aluminum, phosphates, and silicates can interfere with the precipitation of pure this compound.[4][5] It is recommended to use high-purity starting materials. If you suspect impurities, you may need to perform a purification step on your initial vanadate (B1173111) solution before precipitation.[5]

5. Incomplete Reaction or Precipitation Time

  • Question: I followed the protocol, but the yield is still not as high as reported. Could the reaction time be a factor?

  • Answer: Yes, precipitation of this compound can be a slow process.[1] It is important to allow sufficient time for the precipitation to complete. Stirring the reaction mixture for an adequate duration after adding the ammonium salt is crucial. In some cases, allowing the mixture to stand for several hours or even overnight can improve the yield.

Data Presentation

The following table summarizes the influence of key parameters on the yield of this compound, based on literature data.

ParameterConditionEffect on YieldReference
pH 7.0 - 8.5Optimal for precipitation of NH₄VO₃[2][4]
< 7.0Formation of soluble polyvanadates, leading to lower yield[4]
Vanadium Concentration High (e.g., >50 g/L V₂O₅)Higher precipitation efficiency
Low (e.g., <10 g/L V₂O₅)Lower precipitation efficiency
Ammonium Chloride ExcessIncreases yield by common ion effect
Temperature Room Temperature or BelowMaximizes precipitation due to lower solubility
Elevated TemperatureIncreases solubility of NH₄VO₃, leading to lower yield

Experimental Protocols

High-Yield Synthesis of this compound from Vanadium Pentoxide

This protocol is adapted from established methods for the synthesis of high-purity this compound.[1]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

Procedure:

  • Preparation of Sodium Vanadate Solution:

    • In a beaker, dissolve sodium carbonate in deionized water with heating and stirring.

    • Slowly add vanadium pentoxide powder to the hot sodium carbonate solution. The addition should be done in small portions to control the effervescence of CO₂.

    • Continue heating and stirring until all the V₂O₅ has dissolved. The solution should be a clear, pale-yellow color. If there are any insoluble impurities, filter the hot solution.

  • Precipitation of this compound:

    • In a separate beaker, prepare a concentrated solution of ammonium chloride in deionized water.

    • Heat the ammonium chloride solution to a similar temperature as the sodium vanadate solution.

    • While stirring vigorously, add the hot ammonium chloride solution to the hot sodium vanadate solution.

    • Monitor the pH of the solution and, if necessary, adjust it to be within the 7.5-8.5 range using dilute HCl or NaOH.[2]

  • Crystallization and Isolation:

    • Allow the mixture to cool to room temperature while continuing to stir. For maximum yield, the mixture can be further cooled in an ice bath.

    • Allow the precipitate to settle for several hours or overnight to ensure complete crystallization.

    • Collect the white crystalline precipitate by vacuum filtration.

    • Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.

    • Dry the final product in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_ph Check pH of the reaction mixture start->check_ph ph_correct Is pH between 7.0 and 8.5? check_ph->ph_correct adjust_ph Adjust pH with dilute acid or base ph_correct->adjust_ph No check_reactants Review Reactant Concentrations ph_correct->check_reactants Yes adjust_ph->check_ph reactants_ok Are vanadium and ammonium salt concentrations optimal? check_reactants->reactants_ok increase_reactants Increase vanadium concentration or add excess ammonium salt reactants_ok->increase_reactants No check_temp Evaluate Reaction Temperature reactants_ok->check_temp Yes increase_reactants->check_reactants temp_ok Is the precipitation carried out at or below room temperature? check_temp->temp_ok lower_temp Lower the temperature during precipitation (e.g., use an ice bath) temp_ok->lower_temp No check_purity Assess Purity of Starting Materials temp_ok->check_purity Yes lower_temp->check_temp purity_ok Are high-purity reagents being used? check_purity->purity_ok purify_reagents Purify starting materials or use a higher grade purity_ok->purify_reagents No check_time Consider Reaction/Precipitation Time purity_ok->check_time Yes purify_reagents->check_purity time_ok Has sufficient time been allowed for precipitation? check_time->time_ok increase_time Increase stirring time or allow to stand for a longer period time_ok->increase_time No end_node Yield should be improved. If issues persist, consult further literature. time_ok->end_node Yes increase_time->check_time

References

Technical Support Center: Ammonium Metavanadate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of ammonium (B1175870) metavanadate (AMV). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the precipitation of ammonium metavanadate?

This compound (NH₄VO₃) precipitation is typically achieved by adding an ammonium salt, such as ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄), to a solution containing vanadate (B1173111) ions, commonly an aqueous solution of sodium vanadate (NaVO₃). The addition of ammonium ions (NH₄⁺) shifts the equilibrium, leading to the formation of sparingly soluble this compound, which then precipitates out of the solution. The overall reaction can be represented as:

NaVO₃(aq) + NH₄Cl(aq) → NH₄VO₃(s) + NaCl(aq)

The kinetics and yield of this precipitation are highly dependent on factors such as pH, temperature, concentration of reactants, and the presence of impurities.

Q2: How does pH influence the precipitation of this compound?

The pH of the solution is a critical parameter that dictates the species of vanadate ions present and, consequently, the nature and efficiency of the precipitation.[1]

  • Weakly Basic Conditions (pH 7.5-9.5): In this range, the predominant vanadium species is the metavanadate ion (VO₃⁻). Precipitation in this pH range yields this compound (NH₄VO₃).[2] A pH around 8 is often cited as optimal for high-purity NH₄VO₃ precipitation.[3] Increasing the pH within this range can enhance the crystallization rate.[2]

  • Acidic Conditions (pH < 7): At lower pH values, vanadate ions polymerize to form various polyvanadates, such as decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻).[1] Precipitation in acidic media will therefore yield ammonium polyvanadates instead of this compound.[2]

  • Strongly Acidic Conditions (pH < 2): In highly acidic solutions, the cationic pervanadyl ion ([VO₂]⁺) is the stable species.[1]

Q3: What is the effect of temperature on the precipitation process?

Temperature influences both the solubility of this compound and the reaction kinetics. The solubility of AMV in water increases with temperature. Therefore, lower temperatures favor a higher recovery yield of the precipitate. However, higher temperatures increase the rate of precipitation. A compromise is often necessary to achieve both a good yield and a reasonable reaction time.

Q4: Can impurities in the initial vanadate solution affect the final product?

Yes, impurities such as phosphate, silicate, and arsenate can co-precipitate with this compound, reducing its purity.[4] Iron compounds can also contaminate the precipitate, giving it a brownish color.[5] It is often necessary to purify the initial vanadate solution before precipitation. This can be achieved by methods like selective precipitation of impurities using flocculants such as polyaluminum sulfate (PAS).[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no precipitation of this compound. Incorrect pH: The pH may be too low, favoring the formation of more soluble polyvanadates, or too high, which can also affect solubility and kinetics.Adjust the pH of the solution to the optimal range of 7.5-9.5, ideally around 8. Use a calibrated pH meter for accurate measurements.
Insufficient ammonium salt concentration: The concentration of ammonium ions may not be high enough to exceed the solubility product of this compound.Increase the concentration of the ammonium salt solution being added. An excess of the precipitating agent is often used to maximize yield.
Temperature is too high: Higher temperatures increase the solubility of this compound, leading to lower yields.Conduct the precipitation at a lower temperature, such as room temperature or below, to decrease the solubility of the product.
The precipitate is off-white or colored (e.g., yellowish, brownish). Presence of impurities: Co-precipitation of impurities like iron or other metal ions can discolor the product.[5]Purify the initial sodium vanadate solution before precipitation. This can be done by adjusting the pH to precipitate certain metal hydroxides or by using selective flocculants.[4] Washing the final precipitate with a dilute ammonium chloride solution can also help remove some surface impurities.
Incorrect pH: Precipitation at a pH outside the optimal range can lead to the formation of different, sometimes colored, vanadium compounds.Ensure the pH is strictly controlled within the 7.5-9.5 range throughout the precipitation process.
The precipitated particles are very fine and difficult to filter. Rapid precipitation: Adding the precipitating agent too quickly can lead to rapid nucleation and the formation of very small crystals.Add the ammonium salt solution slowly and with constant stirring to promote the growth of larger, more easily filterable crystals.
Inadequate aging time: Insufficient time for the crystals to grow can result in a fine precipitate.Allow the solution to stand for a longer period (aging) after the addition of the precipitating agent to encourage crystal growth.
The yield of this compound is lower than expected. Sub-optimal pH or temperature: As discussed above, incorrect pH and high temperatures can reduce the yield.Optimize the pH and temperature of the precipitation reaction. Refer to the quantitative data tables below for guidance.
Losses during washing: Washing the precipitate with pure water can lead to dissolution and loss of product due to its slight solubility.Wash the precipitate with a cold, dilute solution of ammonium chloride to minimize solubility losses.

Quantitative Data

Table 1: Effect of pH on Vanadium Precipitation Rate

pHVanadium Precipitation Rate (%)Reference
7.0> 90[2]
8.0> 99[3]
9.1-9.5> 85[2]

Table 2: Effect of Temperature on Vanadium Precipitation Rate

Temperature (°C)Vanadium Precipitation Rate (%)Reference
30Varies with supersaturation[2]
40Varies with supersaturation[2]
50> 99[3]

Table 3: Effect of Ammonium Chloride Concentration on Vanadium Recovery

NH₄Cl Concentration (w/v)Vanadium Recovery (%)Reference
4%> 90[2]
12%> 97[2]

Experimental Protocols

1. Preparation of this compound from Sodium Vanadate Solution

This protocol describes the precipitation of this compound from a purified sodium vanadate solution.

  • Materials:

    • Sodium vanadate (NaVO₃) solution (e.g., 1 M)

    • Ammonium chloride (NH₄Cl) solution (e.g., saturated)

    • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Deionized water

    • Beakers, magnetic stirrer and stir bar, pH meter, filtration apparatus (e.g., Büchner funnel and vacuum flask), filter paper.

  • Procedure:

    • Place a known volume of the sodium vanadate solution into a beaker equipped with a magnetic stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the ammonium chloride solution to the sodium vanadate solution. A white precipitate of this compound will begin to form.

    • Monitor the pH of the solution continuously using a calibrated pH meter. Adjust the pH to maintain a value between 7.5 and 8.5 by adding dilute HCl or NaOH as needed.

    • After the complete addition of the ammonium chloride solution, continue stirring the mixture for a period of 1-2 hours to allow for complete precipitation and crystal growth.

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the precipitate on the filter paper with a small amount of cold, dilute ammonium chloride solution to remove any soluble impurities.

    • Wash the precipitate again with a small amount of cold deionized water to remove the excess ammonium chloride.

    • Dry the purified this compound precipitate in a desiccator or a low-temperature oven.

2. Purification of Crude Vanadate Solution using a Flocculant

This protocol outlines a general procedure for removing common impurities from a crude vanadate solution prior to precipitation.[4]

  • Materials:

    • Crude sodium vanadate solution containing impurities.

    • Polyaluminum sulfate (PAS) or another suitable flocculant.

    • Beakers, magnetic stirrer, heating plate, filtration apparatus.

  • Procedure:

    • Heat the crude sodium vanadate solution to approximately 60°C with stirring.

    • Slowly add the polyaluminum sulfate flocculant to the heated solution. A typical dosage might be around 50 g/L, but this should be optimized for the specific impurity load.[4]

    • Continue stirring the mixture at 60°C for about 60 minutes to allow for the precipitation of impurities.[4]

    • Filter the hot solution to remove the precipitated impurities.

    • The resulting purified sodium vanadate solution can then be used for the precipitation of high-purity this compound as described in the protocol above.

Visualizations

Vanadate_Species_pH p2 < 2 VO2 [VO₂]⁺ (Pervanadyl) p2_4 2 - 4 V10O28 [V₁₀O₂₈]⁶⁻ (Decavanadate) p4_6 4 - 6 H2VO4 [H₂VO₄]⁻ p7_9 7 - 9 VO3 VO₃⁻ (Metavanadate) p12_14 12 - 14 VO4 VO₄³⁻ (Orthovanadate) VO2->V10O28 Increasing pH V10O28->H2VO4 Increasing pH H2VO4->VO3 Increasing pH VO3->VO4 Increasing pH

Caption: Predominant vanadium(V) species in solution at different pH ranges.

Precipitation_Workflow start Start: Crude Sodium Vanadate Solution purification Optional: Impurity Removal (e.g., with Flocculant) start->purification precipitation Addition of Ammonium Salt (e.g., NH₄Cl) start->precipitation If solution is pure purification->precipitation ph_control pH Adjustment and Control (pH 7.5 - 9.5) precipitation->ph_control aging Stirring and Aging ph_control->aging filtration Filtration to Separate Precipitate aging->filtration washing Washing with Dilute NH₄Cl and Water filtration->washing drying Drying of the Precipitate washing->drying end End: Purified Ammonium Metavanadate drying->end

Caption: Experimental workflow for this compound precipitation.

References

Technical Support Center: Synthesis of High-Purity Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized ammonium (B1175870) metavanadate.

Troubleshooting Guides

Issue 1: The purity of the synthesized ammonium metavanadate is lower than expected, with significant silicate (B1173343) impurities.

  • Possible Cause: Silicate impurities from raw materials have co-precipitated with the this compound. Standard recrystallization methods may not effectively remove silicon.[1]

  • Troubleshooting Steps:

    • Acidification to Form Polyvanadate: Dissolve the impure this compound in water and acidify the solution to a pH of 2-3 using an acid like sulfuric acid. This converts the this compound into ammonium polyvanadate, leaving the silica (B1680970) in the solution.[1]

    • Solid-Liquid Separation: Filter the solution to separate the solid ammonium polyvanadate from the silica-containing filtrate.[1]

    • Re-dissolution and Precipitation: Wash the ammonium polyvanadate filter cake and then dissolve it in an ammonia (B1221849) solution. Adjust the pH to 7-9 to re-precipitate high-purity this compound.[1]

    • Filtration and Drying: Filter the purified this compound, wash it with deionized water, and dry it to obtain the final high-purity product.

Issue 2: The product is contaminated with phosphates, arsenates, and other water-soluble salts.

  • Possible Cause: These impurities are present in the initial vanadium-containing solution and crystallize along with the this compound.[2][3]

  • Troubleshooting Steps:

    • Selective Precipitation of Impurities: Before crystallizing the this compound, treat the crude solution with a flocculant. Polyaluminum sulfate (B86663) (PAS) has been shown to be effective.[2][3]

    • Optimize Flocculant Dosage and Conditions: Add the optimal amount of flocculant (e.g., around 50 g/L for PAS) and stir the solution at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow for the precipitation of impurities like phosphates, silicates, and arsenates.[2][3]

    • Filtration: Filter the solution to remove the precipitated impurities.[2][3]

    • Crystallization of this compound: Proceed with the crystallization of this compound from the purified solution by adjusting the pH and temperature.[2][3]

Issue 3: The final product has a yellowish tint, indicating the presence of V₂O₅ impurities.

  • Possible Cause: Decomposition of this compound to vanadium pentoxide (V₂O₅) may occur due to excessive heating during the drying process.[4]

  • Troubleshooting Steps:

    • Control Drying Temperature: Dry the purified this compound at a moderate temperature, well below its decomposition temperature of around 200°C.[4]

    • Recrystallization: If the impurity is already present, recrystallization can be performed. Dissolve the yellowish product in hot deionized water, filter out any insoluble V₂O₅, and then cool the solution to recrystallize the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind purifying this compound?

A1: The purification of this compound primarily relies on the differences in solubility and chemical properties between this compound and its impurities. Common techniques include recrystallization, pH-controlled precipitation of impurities, and selective extraction of vanadium.[1][2][5][6] The goal is to create conditions where the impurities are either selectively removed from the solution before crystallization or remain in the mother liquor during the precipitation of the desired product.

Q2: How does pH adjustment help in the purification process?

A2: pH plays a crucial role in the selective precipitation of both impurities and the desired vanadium compounds.

  • Impurity Removal: By adjusting the pH, specific metal hydroxides or other insoluble salts of impurities can be precipitated out of the solution while keeping the vanadate (B1173111) ions in solution. For instance, adjusting the pH to 8-10 can help precipitate certain anionic impurities when a suitable salt is added.[6] Further adjusting to pH 10-12 can precipitate cationic impurities.[6]

  • Vanadium Speciation: The vanadium species in solution are pH-dependent. For example, in acidic conditions (pH 2-3), this compound is converted to the less soluble ammonium polyvanadate, which can be separated from certain impurities like silica.[1]

Q3: What are the advantages of using solvent extraction for purification?

A3: Solvent extraction, particularly using a tertiary amine, offers a high degree of selectivity for vanadium.[5] This method can effectively separate vanadium from a wide range of impurities present in the initial leach liquor, leading to a high-purity ammonium decavanadate (B1236424) solution from which high-purity this compound can be precipitated.[5] This is particularly useful for producing materials for high-tech applications like vanadium redox flow batteries.[5]

Q4: Can recrystallization alone significantly improve the purity?

A4: Recrystallization is a fundamental purification technique that can be effective in removing many impurities. The process involves dissolving the crude this compound in hot water and then allowing it to cool, causing the purer compound to crystallize out while the impurities remain in the mother liquor. The effectiveness of recrystallization depends on the nature and concentration of the impurities. For certain persistent impurities like silica, a simple recrystallization may not be sufficient, and a multi-step purification process is often necessary.[1] Repeating the recrystallization process can further enhance purity.[6]

Data Presentation

Table 1: Effect of Selective Precipitation on Impurity Removal and Product Purity

ParameterCrude NH₄VO₃Purified NH₄VO₃Removal Efficiency
Purity 98.33%99.21%-
Phosphorus Content 0.12%0.018%85.2%
Silicon Content 0.056%0.041%26.8%
Arsenic Content 0.092%0.033%64.1%

Data sourced from a study using polyaluminum sulfate as a flocculant.[3]

Experimental Protocols

Protocol 1: Purification by Deep Silica Removal

  • Dissolution: Add 500g of crude this compound containing silica impurities to 800ml of water.

  • Heating and Acidification: Heat the mixture to 90°C with stirring. Slowly add 60% sulfuric acid over 120 minutes to adjust the pH to 2.5.

  • Conversion to Polyvanadate: Continue stirring for 5 hours to ensure the complete conversion of this compound to ammonium polyvanadate.

  • Filtration: Filter the mixture. The solid filter cake is ammonium polyvanadate, and the filtrate contains the dissolved silica and ammonium sulfate.

  • Washing: Wash the ammonium polyvanadate filter cake with water.

  • Re-dissolution: Place the washed filter cake in an ammonia solution and stir.

  • Precipitation: Control the reaction endpoint pH to be between 7 and 9 to precipitate high-purity this compound.

  • Final Filtration and Drying: Filter the purified product, wash with deionized water, and dry.[1]

Protocol 2: Purification by Selective Precipitation of Impurities

  • Crude Solution Preparation: Dissolve the solid slag containing vanadate and impurities (phosphates, silicates, arsenates) in water to create a crude solution.

  • Flocculant Addition: Add polyaluminum sulfate (PAS) to the crude solution to a final concentration of 50 g/L.

  • Precipitation of Impurities: Stir the solution continuously for 60 minutes at 30°C.

  • Filtration: Use pressure filtration to separate the precipitated impurities (adsorbed onto the flocculant) from the purified vanadate solution.

  • Crystallization: Heat the purified solution to 50°C and add ammonium sulfate (60 g). Adjust the pH to 8-9 with diluted sulfuric acid.

  • Cooling and Precipitation: Allow the solution to cool to room temperature naturally, which will cause the spontaneous crystallization of high-purity this compound.

  • Final Processing: Filter the crystals, wash them with water, and air-dry.[2][3]

Mandatory Visualization

experimental_workflow_silica_removal cluster_0 Impurity Removal Stage cluster_1 Purification Stage A Crude NH4VO3 (High Silica) B Dissolve in Water & Heat to 90°C A->B C Acidify to pH 2.5 (with H2SO4) B->C D Stir for 5h to form Ammonium Polyvanadate C->D E Filter D->E F Silica in Filtrate (Discard) E->F Impurity Stream G Ammonium Polyvanadate (Solid) E->G Purified Intermediate H Dissolve in Ammonia Solution G->H I Adjust pH to 7-9 H->I J Precipitate Pure NH4VO3 I->J K Filter, Wash & Dry J->K L High-Purity NH4VO3 K->L

Caption: Workflow for the purification of this compound by deep silica removal.

logical_relationship_selective_precipitation A Crude Vanadate Solution (with P, Si, As impurities) B Add Flocculant (e.g., Polyaluminum Sulfate) A->B C Selective Precipitation of Impurities B->C D Filtration C->D E Precipitated Impurities (Waste) D->E F Purified Vanadate Solution D->F G Crystallization of NH4VO3 F->G H High-Purity This compound G->H

Caption: Logical steps for purifying this compound via selective impurity precipitation.

References

Catalyst deactivation issues with ammonium metavanadate-derived catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) metavanadate-derived catalysts, particularly in applications like selective catalytic reduction (SCR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My V₂O₅/TiO₂ catalyst, prepared from ammonium metavanadate, shows a rapid decline in activity. What are the common causes?

A1: Rapid deactivation of V₂O₅/TiO₂ catalysts is typically attributed to one of three main causes: chemical poisoning, thermal degradation (sintering), or fouling (coking). Each of these has distinct underlying mechanisms and requires a specific troubleshooting approach.

Q2: How can I determine if my catalyst is poisoned?

A2: Catalyst poisoning occurs when impurities in the feed stream strongly bind to the active sites, rendering them inactive.[1] For V₂O₅/TiO₂ catalysts, common poisons include alkali and alkaline earth metals (e.g., K, Na, Ca), as well as arsenic.[2][3][4]

  • Symptoms:

    • Significant loss of catalytic activity, especially at lower temperatures.

    • Reduced N₂ selectivity in SCR reactions.

  • Diagnosis:

    • Perform elemental analysis (e.g., X-ray Fluorescence - XRF, Inductively Coupled Plasma - ICP) on the spent catalyst to identify the presence of potential poisons.

    • Compare the surface acidity of the fresh and deactivated catalyst using techniques like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD). A decrease in the number of acid sites is a strong indicator of alkali metal poisoning.[2][5]

Q3: What is thermal degradation and how do I identify it?

A3: Thermal degradation, or sintering, is caused by exposure to high temperatures, leading to the agglomeration of catalyst particles and a reduction in the active surface area.[6] This is a common issue in applications with high-temperature excursions.

  • Symptoms:

    • Gradual and often irreversible loss of activity.

    • Changes in the catalyst's physical properties (e.g., color, hardness).

  • Diagnosis:

    • Measure the Brunauer-Emmett-Teller (BET) surface area of the fresh and aged catalyst. A significant decrease in surface area points to sintering.

    • Use X-ray Diffraction (XRD) to observe changes in the crystallinity of the TiO₂ support and the V₂O₅ active phase. An increase in the crystallite size of anatase TiO₂ or the appearance of the rutile phase can indicate thermal damage.[6][7]

Q4: My catalyst is showing a significant pressure drop across the reactor. Could this be fouling?

A4: Yes, an increased pressure drop is a classic symptom of catalyst fouling. Fouling is the physical deposition of materials from the feed stream onto the catalyst surface, blocking active sites and pores. In hydrocarbon processing, this is often referred to as coking.

  • Symptoms:

    • Increased pressure drop across the catalyst bed.

    • Visible deposits on the catalyst surface.

    • Loss of activity due to mass transfer limitations.

  • Diagnosis:

    • Visually inspect the catalyst for deposits.

    • Thermogravimetric Analysis (TGA) can be used to quantify the amount of carbonaceous deposits (coke) by measuring the weight loss upon heating in an oxidizing atmosphere.

    • Scanning Electron Microscopy (SEM) can provide images of the catalyst surface, revealing pore blockage.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data on common deactivation issues for V₂O₅/TiO₂ catalysts.

Table 1: Effect of Alkali Metal Poisoning on SCR Activity

Poisoning AgentMolar Ratio (Poison/V)Temperature (°C)NOx Conversion (%) of Fresh CatalystNOx Conversion (%) of Poisoned CatalystActivity Loss (%)Reference
K₂O0.05300956036.8[2][3]
Na₂O0.05300957026.3[2][5]
CaO0.05300958510.5[2][3]
MgO0.0530095905.3[2]

Table 2: Influence of Thermal Aging on BET Surface Area of V₂O₅/TiO₂ Catalysts

CatalystAging Temperature (°C)Aging Time (h)Initial BET Surface Area (m²/g)Final BET Surface Area (m²/g)Surface Area Loss (%)Reference
V₂O₅/TiO₂6006533730.2[8]
V₂O₅/TiO₂75016654530.8[9][10]
V₂O₅-WO₃/TiO₂55024685519.1[7]
V₂O₅-WO₃/TiO₂60024684238.2[7]

Table 3: Regeneration Efficiency of Deactivated SCR Catalysts

Deactivation CauseRegeneration MethodActivity Recovery (%)Reference
Alkali Metal PoisoningWashing with 0.5 M H₂SO₄~90[11]
Arsenic PoisoningWashing with 4% H₂O₂ solution~50
General DeactivationWater washing followed by V₂O₅ impregnation>95[12]
FoulingThermal treatment in air at 450°CPartial to full, depending on deposit nature[11]

Experimental Protocols

Protocol 1: Preparation of V₂O₅/TiO₂ Catalyst via Wet Impregnation

This protocol describes the synthesis of a V₂O₅/TiO₂ catalyst using this compound as the precursor.

  • Support Preparation: Dry the TiO₂ support (e.g., Degussa P-25) at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution of this compound (NH₄VO₃). The concentration will depend on the desired vanadium loading on the catalyst. For example, to prepare a 5 wt% V₂O₅/TiO₂ catalyst, dissolve the required amount of NH₄VO₃ in deionized water. The addition of oxalic acid can aid in the dissolution of this compound.[13]

  • Impregnation: Add the TiO₂ support to the this compound solution. Stir the slurry continuously for 2-4 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the excess water using a rotary evaporator until a paste is formed. Further dry the catalyst in an oven at 110°C overnight.

  • Calcination: Calcine the dried catalyst in a muffle furnace. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours in a static air atmosphere.[14][15]

  • Characterization: The final catalyst can be characterized using techniques such as BET for surface area, XRD for crystal structure, and TEM for morphology.

Protocol 2: Laboratory-Scale SCR Catalyst Activity Testing

This protocol outlines a general procedure for evaluating the performance of a prepared catalyst for the selective catalytic reduction of NO with NH₃.

  • Reactor Setup:

    • Use a fixed-bed quartz reactor with an internal diameter of 10-20 mm.[16]

    • Place a known amount of the catalyst (e.g., 0.1-0.5 g) in the center of the reactor, supported by quartz wool.

    • A thermocouple should be placed in close proximity to the catalyst bed to monitor the reaction temperature accurately.

  • Gas Feed Composition:

    • The simulated flue gas typically consists of:

      • NO: 500 ppm

      • NH₃: 500 ppm

      • O₂: 5%

      • N₂: Balance

    • Mass flow controllers should be used to precisely control the flow rate of each gas.

  • Experimental Procedure:

    • Heat the catalyst to the desired reaction temperature (e.g., 150-450°C) under a flow of N₂.

    • Once the temperature is stable, introduce the reaction gas mixture to the reactor.

    • The total gas flow rate should be set to achieve a specific Gas Hourly Space Velocity (GHSV), for example, 30,000 h⁻¹.

    • Allow the reaction to reach a steady state (typically 30-60 minutes).

    • Analyze the composition of the effluent gas using a gas analyzer (e.g., FTIR or chemiluminescence NOx analyzer) to measure the concentrations of NO, NH₃, N₂O, and NO₂.

  • Data Analysis:

    • Calculate the NOx conversion using the following formula: NOx Conversion (%) = [(NOx_inlet - NOx_outlet) / NOx_inlet] * 100

    • Calculate the N₂ selectivity: N₂ Selectivity (%) = [1 - (2 * N₂O_outlet) / (NOx_inlet - NOx_outlet + NH₃_inlet - NH₃_outlet)] * 100

Visualizations

Deactivation_Troubleshooting_Workflow start Start: Catalyst Activity Decline Observed q1 Increased Pressure Drop? start->q1 q2 High Temperature Exposure? q1->q2 No fouling Probable Cause: Fouling/Coking q1->fouling Yes q3 Presence of Poisons in Feed? q2->q3 No sintering Probable Cause: Thermal Sintering q2->sintering Yes poisoning Probable Cause: Chemical Poisoning q3->poisoning Yes diag_fouling Diagnostic Actions: - Visual Inspection - TGA for coke quantification - SEM for pore blockage fouling->diag_fouling diag_sintering Diagnostic Actions: - BET Surface Area Analysis - XRD for crystallinity sintering->diag_sintering diag_poisoning Diagnostic Actions: - XRF/ICP for elemental analysis - NH3-TPD for surface acidity poisoning->diag_poisoning

Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.

Catalyst_Regeneration_Pathway start Deactivated Catalyst poisoned Poisoned (e.g., Alkali Metals, Arsenic) start->poisoned fouled Fouled/Coked start->fouled sintered Sintered start->sintered acid_wash Acid/Alkali Washing poisoned->acid_wash thermal_treatment Thermal Treatment (Calcination in Air) fouled->thermal_treatment partially_regenerated Partially Regenerated/ Irreversible Deactivation sintered->partially_regenerated impregnation Impregnation with Active Components (e.g., V₂O₅) acid_wash->impregnation regenerated Regenerated Catalyst thermal_treatment->regenerated impregnation->regenerated

Caption: General pathways for the regeneration of deactivated catalysts.

Experimental_Workflow synthesis Catalyst Synthesis (Wet Impregnation) characterization_fresh Characterization of Fresh Catalyst (BET, XRD, etc.) synthesis->characterization_fresh activity_testing Activity Testing (SCR Reaction) characterization_fresh->activity_testing deactivation Deactivation (Aging/Poisoning) activity_testing->deactivation characterization_deactivated Characterization of Deactivated Catalyst deactivation->characterization_deactivated regeneration Regeneration characterization_deactivated->regeneration characterization_regenerated Characterization of Regenerated Catalyst regeneration->characterization_regenerated final_activity_testing Final Activity Testing characterization_regenerated->final_activity_testing

Caption: A typical experimental workflow for catalyst testing, deactivation, and regeneration studies.

References

Technical Support Center: Synthesis of Ammonium Metavanadate (NH4VO3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) metavanadate (NH4VO3). The information is presented in a question-and-answer format to directly address common experimental challenges related to controlling crystal size and morphology.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the crystal size and morphology of NH4VO3 during synthesis?

A1: The primary parameters that control the crystal size and morphology of ammonium metavanadate are:

  • pH of the solution: The pH significantly affects the crystallization process.

  • Temperature: Reaction temperature influences the rate of precipitation and crystal growth.

  • Reactant concentration: The concentration of vanadium and ammonium sources in the solution plays a crucial role.

  • Stirring rate: The agitation speed during precipitation affects particle size and distribution.

  • Solvent system: The choice of solvent can alter the crystal habit.

Q2: How does pH affect the crystallization of NH4VO3?

A2: The pH of the solution has a notable effect on the crystallization process. Generally, crystal size increases with an increase in pH.[1] At a sufficiently low pH (below 6.8), NH4VO3 tends to crystallize slowly.[2] This slower crystallization can lead to the formation of larger, more well-defined crystals. Conversely, rapid precipitation at higher pH values may result in smaller particles.

Q3: What is the influence of temperature on NH4VO3 crystal formation?

A3: Temperature plays a critical role in the precipitation kinetics of NH4VO3. Higher temperatures generally lead to faster precipitation.[3] However, very rapid precipitation can result in the formation of smaller, less uniform crystals. For controlled crystal growth, it is often recommended to maintain a constant and optimized temperature throughout the crystallization process.

Q4: How does the stirring rate impact the final crystal size?

A4: The stirring rate during precipitation is a key factor in controlling particle size. In general, a faster stirring rate leads to the formation of smaller particles.[4] This is because increased agitation promotes more uniform mixing and can lead to a higher nucleation rate, resulting in a larger number of smaller crystals. For larger crystals, a slower stirring speed is often preferred.

Troubleshooting Guide

Issue 1: No crystals are forming; the solution remains clear.

  • Possible Cause: The solution is not supersaturated.

    • Solution:

      • Slowly evaporate the solvent to increase the concentration of the solute.

      • If using a mixed solvent system, you can introduce an "anti-solvent" (a solvent in which NH4VO3 is poorly soluble) to induce precipitation.

      • Gradually cool the solution, as the solubility of NH4VO3 decreases at lower temperatures.[5]

Issue 2: An oil or amorphous precipitate forms instead of crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to "crash out" of the solution.

    • Solution:

      • Start with a more dilute solution to slow down the rate of crystallization.

      • Ensure a slow and controlled cooling rate. Place the crystallization vessel in an insulated container to slow down heat loss.

      • Re-dissolve the precipitate by heating and add a small amount of additional solvent before attempting to recrystallize.

Issue 3: The resulting crystals are too small (microcrystalline powder).

  • Possible Cause: The nucleation rate is too high, leading to the formation of a large number of small crystals.

    • Solution:

      • Reduce the rate of supersaturation by slowing down solvent evaporation or cooling.

      • Decrease the stirring speed to reduce the number of nucleation sites.

      • Use a cleaner crystallization vessel to minimize heterogeneous nucleation from dust or scratches.

Issue 4: The crystal yield is very low.

  • Possible Cause: A significant amount of the product remains dissolved in the mother liquor.

    • Solution:

      • Ensure that the minimum amount of hot solvent was used to dissolve the starting material.

      • After filtering the initial crop of crystals, the filtrate can be concentrated by evaporating some of the solvent and cooled again to obtain a second crop of crystals.

      • Check the final temperature of the crystallization; lower temperatures generally decrease the solubility of NH4VO3 in water.[5]

Data Presentation

Table 1: Influence of Synthesis Parameters on NH4VO3 Crystal Size and Morphology (Qualitative)

ParameterConditionEffect on Crystal SizeEffect on Morphology
pH Lower pH (< 7)Generally LargerCan lead to more defined crystals
Higher pH (> 7)Generally SmallerMay result in agglomerates
Temperature Lower TemperatureSlower precipitation, potentially larger crystalsCan favor well-formed crystals
Higher TemperatureFaster precipitation, potentially smaller crystalsMay lead to less uniform shapes
Stirring Rate LowLarger particlesCan result in a wider size distribution
HighSmaller particlesPromotes more uniform particle size
Concentration LowSlower crystallization, potentially larger crystals-
HighFaster precipitation, potentially smaller crystalsMay lead to agglomeration

Experimental Protocols

Protocol 1: Controlled Precipitation of NH4VO3

This protocol is a general guideline for the synthesis of NH4VO3 with a focus on controlling crystal size.

Materials:

  • Vanadium pentoxide (V2O5)

  • Sodium carbonate (Na2CO3)

  • Ammonium chloride (NH4Cl)

  • Deionized water

Procedure:

  • Preparation of Sodium Vanadate (B1173111) Solution:

    • In a beaker, dissolve sodium carbonate in deionized water with heating and stirring.

    • Slowly add vanadium pentoxide to the hot sodium carbonate solution. Continue heating and stirring until all the V2O5 has dissolved, forming a sodium vanadate (NaVO3) solution.

  • Precipitation of NH4VO3:

    • In a separate beaker, prepare a saturated solution of ammonium chloride in deionized water and heat it to a desired temperature (e.g., 60-80°C).

    • Heat the sodium vanadate solution to the same temperature.

    • Slowly add the hot sodium vanadate solution to the hot ammonium chloride solution while stirring at a controlled rate.

    • This compound will precipitate as a white to yellowish solid.

  • Crystal Growth and Isolation:

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with cold deionized water to remove any soluble impurities.

    • Dry the crystals in a desiccator or at a low temperature (e.g., 40-50°C) to avoid decomposition.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for NH4VO3 Synthesis cluster_prep Solution Preparation cluster_reaction Precipitation cluster_isolation Isolation and Purification prep_na_vanadate Prepare Sodium Vanadate Solution (V2O5 + Na2CO3) mix Mix Solutions under Controlled Conditions (Temperature, Stirring, pH) prep_na_vanadate->mix prep_nh4cl Prepare Ammonium Chloride Solution prep_nh4cl->mix cool Cooling and Crystallization mix->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Deionized Water filtrate->wash dry Drying wash->dry product Final NH4VO3 Crystals dry->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Parameter_Influence Factors Influencing NH4VO3 Crystal Properties cluster_params Controllable Parameters cluster_props Crystal Properties pH pH Size Crystal Size pH->Size Morph Morphology pH->Morph Temp Temperature Temp->Size Temp->Morph Stir Stirring Rate Stir->Size Stir->Morph Conc Concentration Conc->Size Conc->Morph

Caption: A diagram showing the relationship between synthesis parameters and crystal properties.

References

Challenges in scaling up ammonium metavanadate synthesis for industrial use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) metavanadate, particularly when scaling up for industrial use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for industrial-scale synthesis of ammonium metavanadate?

A1: The most prevalent industrial method involves the precipitation of this compound (NH₄VO₃) from a sodium vanadate (B1173111) (NaVO₃) solution using an ammonium salt, typically ammonium chloride (NH₄Cl).[1][2][3] This process generally starts with the leaching of vanadium pentoxide (V₂O₅) with a sodium carbonate (Na₂CO₃) solution to form the soluble sodium vanadate.[1]

Q2: What are the critical parameters to control during the precipitation of this compound?

A2: For optimal yield and purity, it is crucial to control the pH of the solution, the concentration of reactants, the temperature, and the addition rate of the precipitating agent.[3][4] The pH, in particular, influences the species of vanadate in solution and can affect the co-precipitation of impurities.[4][5]

Q3: Why is the purity of this compound a significant challenge in industrial production?

A3: Achieving high purity is challenging due to the presence of various impurities in the initial vanadium source, such as silicon, phosphorus, arsenic, and sodium.[6][7] Sodium is a particularly persistent impurity, often requiring extensive washing of the final product, which can lead to a decrease in yield.[6] Industrial production often involves multiple purification steps to meet the high-purity requirements for applications like catalysts and battery materials.[7][8]

Q4: Can the particle size and morphology of this compound crystals be controlled during synthesis?

A4: Yes, the particle size and morphology can be influenced by controlling synthesis conditions. Factors such as the rate of addition of the precipitating agent, temperature, and the presence of certain organic additives can be adjusted to tailor the crystal properties.[9][10] Controlling these characteristics is important as they can impact the material's performance in downstream applications.[9]

Troubleshooting Guide

Problem 1: Low Yield of Precipitated this compound
Possible Cause Suggested Solution
Incorrect pH The pH of the solution significantly impacts the solubility of this compound. For the weak basic ammonium salt precipitation method, a pH range of 7.5-8.5 is often targeted.[4] A weakly acidic pH of around 6 may lead to the precipitation of decavanadate (B1236424) instead.[4]
Insufficient Ammonium Salt An excess of the ammonium salt, such as ammonium chloride, is often necessary to drive the precipitation to completion due to the slight solubility of this compound.[1]
Suboptimal Temperature Temperature affects the solubility of this compound. While precipitation is often carried out at room temperature, some processes may use elevated temperatures (e.g., 50°C) to control crystal growth, followed by cooling to maximize precipitation.[4][11]
Low Vanadium Concentration Higher concentrations of vanadium in the initial sodium vanadate solution can lead to higher precipitation efficiency.[1]
Problem 2: Product Contamination and Impurities
Possible Cause Suggested Solution
High Sodium Content High sodium content is a common issue stemming from the sodium vanadate precursor.[6] Thorough washing of the precipitate with deionized water is necessary. However, this can lead to some product loss due to the solubility of this compound.[6]
Presence of Si, P, or As These impurities can co-precipitate with the this compound. Purification of the initial sodium vanadate solution using flocculants like polyaluminum sulfate (B86663) can selectively remove these impurities before precipitation.[7]
Iron Contamination If the vanadium source contains iron, it can be removed from the leach solution by adjusting the pH to precipitate iron hydroxides before the addition of the ammonium salt.[11]
Problem 3: Poor Crystal Quality or Undesirable Particle Size
Possible Cause Suggested Solution
Rapid Precipitation A fast precipitation rate, often caused by the rapid addition of the precipitating agent, can lead to the formation of small, irregular crystals. A slower, controlled addition can promote the growth of larger, more uniform crystals.[3]
Inadequate Mixing Insufficient agitation during precipitation can result in localized areas of high supersaturation, leading to non-uniform crystal growth. Ensure vigorous and consistent mixing throughout the process.
Temperature Fluctuations Uncontrolled temperature changes can affect the solubility and crystal growth kinetics. Maintain a stable temperature during the precipitation and cooling phases.

Experimental Protocols

Protocol 1: this compound Precipitation from Vanadium Pentoxide

This protocol is based on the common industrial method of leaching V₂O₅ with sodium carbonate followed by precipitation with ammonium chloride.[1]

1. Leaching of Vanadium Pentoxide:

  • Prepare a sodium carbonate (Na₂CO₃) solution. The concentration will depend on the desired vanadium concentration.
  • Heat the sodium carbonate solution to boiling.
  • Slowly add vanadium pentoxide (V₂O₅) powder to the boiling solution with constant stirring. The theoretical ratio is approximately 1.72 g of V₂O₅ per gram of Na₂CO₃ to produce sodium metavanadate (NaVO₃).[1]
  • Continue boiling and stirring for approximately one hour to ensure complete dissolution.[1]
  • Filter the hot solution to remove any insoluble impurities.

2. Precipitation of this compound:

  • Cool the filtered sodium vanadate solution to room temperature.
  • Slowly add a concentrated solution of ammonium chloride (NH₄Cl) to the stirred sodium vanadate solution. An excess of ammonium chloride is typically used to maximize precipitation.[1]
  • Continue stirring for a designated period (e.g., 15 minutes) and then allow the precipitate to settle for several hours (e.g., 24 hours).[1]

3. Product Recovery and Washing:

  • Separate the precipitated this compound from the solution by filtration (e.g., vacuum filtration).
  • Wash the precipitate with a minimal amount of cold deionized water to remove residual sodium and chloride ions. Washing with ethanol (B145695) can also be effective.[1]
  • Dry the purified this compound product at a controlled temperature.

Data Presentation

Table 1: Effect of Reactant Concentrations on Precipitation Efficiency

V₂O₅ Concentration (g/L)V₂O₅/Na₂CO₃ (w/w)NH₄Cl/V₂O₅ (w/w)Precipitation Efficiency (%)Reference
10 - 1000.2 - 1.50.4 - 10Up to 99%[1]
30--> 99%[4]
501.0-High[1]

Table 2: Purity of this compound with and without Purification

ParameterPurity from Crude Solution (%)Purity from Purified Solution (%)Reference
NH₄VO₃ Purity 98.3399.21[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_leaching Leaching cluster_purification Purification cluster_precipitation Precipitation cluster_recovery Product Recovery V2O5 Vanadium Pentoxide (V₂O₅) Leaching Leaching at Elevated Temperature V2O5->Leaching Na2CO3 Sodium Carbonate (Na₂CO₃) Solution Na2CO3->Leaching Filtration1 Hot Filtration Leaching->Filtration1 NaVO3_sol Sodium Vanadate (NaVO₃) Solution Filtration1->NaVO3_sol Precipitation Precipitation at Room Temperature NaVO3_sol->Precipitation NH4Cl Ammonium Chloride (NH₄Cl) Solution NH4Cl->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Final_Product This compound (NH₄VO₃) Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_guide Start Low Yield or Purity Issue Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Start->Check_Purity Check_pH Check Solution pH Check_Yield->Check_pH Yes Check_Washing Review Washing Protocol Check_Purity->Check_Washing Yes Check_NH4Cl Check NH₄Cl Concentration Check_pH->Check_NH4Cl Check_Temp Check Temperature Control Check_NH4Cl->Check_Temp End_Yield Optimize pH, [NH₄Cl], and Temperature Check_Temp->End_Yield Check_Impurity_Removal Verify Initial Purification Steps Check_Washing->Check_Impurity_Removal End_Purity Improve Washing and/or Initial Purification Check_Impurity_Removal->End_Purity

Caption: Decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of Ammonium Metavanadate using XRD and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Ammonium (B1175870) metavanadate (NH₄VO₃) is a crucial precursor in the synthesis of various vanadium oxides and other vanadium compounds, which have significant applications in catalysis, energy storage, and materials science.[1][2] Accurate characterization of its structure and purity is paramount. This guide provides a detailed comparison of two primary analytical techniques, X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy, for the characterization of ammonium metavanadate, complete with experimental protocols and data interpretation.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to determine the crystalline structure, phase purity, and crystallite size of a material. It works by bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer is used for the analysis.

  • Data Acquisition: The sample is scanned over a specific range of 2θ angles. Typical parameters for the analysis of this compound are as follows:

    • X-ray Source: Cu-Kα radiation (λ = 1.5406 Å)[3]

    • Voltage and Current: 30 kV and 10 mA[3]

    • Scan Range (2θ): 10° - 80°[3]

    • Scan Speed: 0.017°/s[3]

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ. The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phase. For this compound, the pattern is typically matched with JCPDS card no. 00-025-0047, which corresponds to an orthorhombic crystal structure.[1]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different chemical bonds correspond to specific absorption bands in the IR spectrum.

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Approximately 1-2 mg of the dried this compound sample is mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr).[4]

    • The mixture is thoroughly ground to a fine powder in an agate mortar.

    • The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. Typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (averaged to improve signal-to-noise ratio)

  • Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are assigned to specific vibrational modes of the functional groups present in this compound, such as N-H and V-O bonds.

Data Presentation

Table 1: Characteristic XRD Peaks for this compound

The following table summarizes the prominent diffraction peaks for this compound corresponding to the orthorhombic structure (JCPDS No. 00-025-0047).[1]

2θ (°)d-spacing (Å)Miller Indices (hkl)
15.65.67(020)
20.34.37(110)
24.53.63(120)
26.23.40(001)
28.53.13(101)
31.52.84(040)
33.02.71(111)
34.52.60(210)
38.22.35(121)
41.02.20(230)
Table 2: Characteristic IR Absorption Bands for this compound

The table below lists the key IR absorption bands for this compound and their corresponding vibrational assignments.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3200 - 2800N-H stretching vibrations of the ammonium ion (NH₄⁺)[5][6]
~1410N-H bending vibrations of the ammonium ion (NH₄⁺)[7]
~994 - 850V=O terminal stretching vibrations[6]
~711V-O-V asymmetric stretching vibrations[5][6]
~520V-O-V symmetric stretching vibrations[7]

Comparison with Alternative Techniques

While XRD and IR spectroscopy are fundamental for the characterization of this compound, other techniques can provide complementary information:

  • Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly sensitive to symmetric vibrations and V=O stretching modes.[8]

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology, particle size, and surface features of the this compound crystals.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition behavior of this compound, identifying the temperatures at which it decomposes and the nature of the intermediate products.[9][10]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of this compound using XRD and IR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_xrd XRD Analysis cluster_ir IR Spectroscopy Analysis cluster_conclusion Characterization Conclusion start This compound Sample grinding Grind to Fine Powder start->grinding xrd_prep Pack into Sample Holder grinding->xrd_prep For XRD ir_prep Prepare KBr Pellet grinding->ir_prep For IR xrd_acq X-ray Diffraction Data Acquisition xrd_prep->xrd_acq xrd_analysis XRD Pattern Analysis xrd_acq->xrd_analysis xrd_result Phase Identification (e.g., JCPDS 00-025-0047) xrd_analysis->xrd_result conclusion Structural & Compositional Confirmation xrd_result->conclusion ir_acq FTIR Data Acquisition ir_prep->ir_acq ir_analysis IR Spectrum Analysis ir_acq->ir_analysis ir_result Functional Group Identification (N-H, V-O bonds) ir_analysis->ir_result ir_result->conclusion

Caption: Experimental workflow for XRD and IR characterization.

References

A Comparative Analysis of Ammonium Metavanadate and Vanadium Pentoxide as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical step in the synthesis of vanadium-based catalysts, directly influencing the catalyst's final physicochemical properties and performance. This guide provides an objective comparison of two commonly used precursors, ammonium (B1175870) metavanadate (NH₄VO₃) and vanadium pentoxide (V₂O₅), supported by experimental data and detailed protocols.

Ammonium metavanadate and vanadium pentoxide are both widely employed in the preparation of vanadium oxide catalysts, which are crucial in numerous industrial applications, including the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and various oxidation reactions. The selection between these precursors often hinges on factors such as desired catalyst characteristics, synthesis methodology, and economic considerations.

Executive Summary

This compound is a frequently used precursor due to its good water solubility and cost-effectiveness, making it a straightforward choice for impregnation methods.[1] Upon calcination, it decomposes to form vanadium pentoxide, the active catalytic species. Vanadium pentoxide, while being the active species itself, is often used as a precursor by first dissolving it in a solution, typically containing oxalic acid, to form vanadyl oxalate (B1200264). This method can offer advantages in achieving high dispersion of the active vanadium species, potentially leading to enhanced catalytic activity, especially at lower temperatures.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for V₂O₅/TiO₂ catalysts prepared from this compound and vanadium pentoxide (via vanadyl oxalate). It is important to note that the data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Table 1: Physicochemical Properties of V₂O₅/TiO₂ Catalysts

PrecursorVanadium Loading (wt% V₂O₅)SupportBET Surface Area (m²/g)Pore Volume (cm³/g)Primary Vanadium SpeciesReference
This compound4.0TiO₂ (Degussa P-25)48-Monomeric and polymeric vanadates[2]
Vanadium Pentoxide (as vanadyl oxalate)4.4TiO₂ (Anatase)--Highly dispersed vanadia[2]
This compound5.0TiO₂ Aerogel155-Monomeric and polymeric vanadia[3]

Table 2: Catalytic Performance in Selective Catalytic Reduction (SCR) of NO with NH₃

PrecursorCatalyst CompositionReaction Temperature (°C)NO Conversion (%)N₂ Selectivity (%)Reference
This compound5 wt% V₂O₅/TiO₂ (P-25)300~85>95[3]
This compound5 wt% V₂O₅/TiO₂ Aerogel250>90>95[3]

Note: The performance data presented is indicative and can vary significantly based on the specific synthesis parameters, support material, and reaction conditions.

Experimental Protocols

Detailed methodologies for the preparation of V₂O₅/TiO₂ catalysts using both precursors are outlined below.

Protocol 1: Synthesis of V₂O₅/TiO₂ Catalyst using this compound

This protocol is based on the wet impregnation method, a common technique for preparing supported catalysts.[3]

  • Precursor Solution Preparation: An aqueous solution of this compound is prepared by dissolving the required amount of NH₄VO₃ in deionized water, sometimes with the addition of oxalic acid to aid dissolution and improve dispersion.

  • Impregnation: The TiO₂ support (e.g., anatase or Degussa P-25) is added to the this compound solution. The slurry is stirred continuously for several hours to ensure uniform impregnation of the precursor onto the support.

  • Drying: The solvent is removed by evaporation, typically using a rotary evaporator, followed by drying in an oven at 100-120°C overnight to remove residual water.

  • Calcination: The dried powder is calcined in a furnace in a flow of air. The temperature is gradually ramped up to 400-500°C and held for several hours. This step decomposes the this compound to form the active vanadium pentoxide species on the TiO₂ support.

Protocol 2: Synthesis of V₂O₅/TiO₂ Catalyst using Vanadium Pentoxide

This protocol involves the in-situ formation of vanadyl oxalate from vanadium pentoxide, which is then used for impregnation.[1][2]

  • Precursor Solution Preparation: The required amount of vanadium pentoxide (V₂O₅) powder is dissolved in an aqueous solution of oxalic acid with stirring, often with gentle heating, to form a clear blue solution of vanadyl oxalate.

  • Impregnation: The TiO₂ support is added to the vanadyl oxalate solution, and the mixture is stirred for several hours to ensure uniform distribution of the precursor.

  • Drying: The solvent is evaporated using a rotary evaporator, and the resulting solid is dried in an oven at 100-120°C overnight.

  • Calcination: The dried material is calcined in air at a temperature typically between 400°C and 500°C for several hours. During this step, the oxalate ligand is decomposed, and the vanadium is oxidized to form highly dispersed V₂O₅ on the TiO₂ support.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of V₂O₅/TiO₂ catalysts from both this compound and vanadium pentoxide precursors.

Ammonium_Metavanadate_Workflow A Dissolve NH4VO3 in Water (+ Oxalic Acid) B Add TiO2 Support A->B C Stirring & Impregnation B->C D Drying (100-120°C) C->D E Calcination (400-500°C) D->E F V2O5/TiO2 Catalyst E->F

Catalyst synthesis workflow using this compound.

Vanadium_Pentoxide_Workflow A Dissolve V2O5 in Oxalic Acid Solution B Add TiO2 Support A->B C Stirring & Impregnation B->C D Drying (100-120°C) C->D E Calcination (400-500°C) D->E F V2O5/TiO2 Catalyst E->F

Catalyst synthesis workflow using vanadium pentoxide.

Concluding Remarks

Both this compound and vanadium pentoxide are effective precursors for the synthesis of high-performance vanadium-based catalysts.

  • This compound offers a straightforward, economical, and widely used method, particularly for large-scale production. The properties of the resulting catalyst can be fine-tuned by adjusting synthesis conditions such as vanadium loading and the use of additives.[1]

  • Vanadium pentoxide , typically used via the formation of vanadyl oxalate, provides a potential advantage in achieving a high dispersion of vanadium species. This can lead to enhanced catalytic activity, particularly at lower reaction temperatures, which is advantageous for energy efficiency and selectivity in certain applications.[1]

The ultimate choice of precursor will depend on the specific requirements of the catalytic application, including desired activity, selectivity, operating temperature, and economic constraints. Researchers are encouraged to consider these factors and the detailed protocols provided when developing their catalyst synthesis strategies.

References

A Comparative Guide to Ammonium Metavanadate and Sodium Metavanadate in Vanadium Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-purity vanadium compounds, essential for applications ranging from catalysis to pharmaceutical synthesis, the choice of purification strategy is paramount. This guide provides an objective comparison of two key intermediates, ammonium (B1175870) metavanadate (AMV) and sodium metavanadate (SMV), in the context of vanadium purification. While both are crucial in the vanadium recovery flowsheet, their roles and effectiveness in achieving high-purity vanadium pentoxide (V₂O₅) differ significantly. The industry standard practice involves the conversion of sodium vanadate (B1173111) solutions to precipitate ammonium metavanadate, which is then thermally decomposed to yield high-purity V₂O₅. This preference is rooted in the distinct chemical and physical properties of the two compounds.

Executive Summary

The primary route to high-purity vanadium involves the precipitation of this compound from a purified sodium vanadate solution. This is due to the lower solubility of this compound, which allows for high recovery rates, and its ability to be thermally decomposed to V₂O₅ and volatile ammonia, leaving no alkali metal contamination. Direct crystallization of sodium metavanadate for purification is generally not employed due to its higher solubility and the difficulty of removing sodium, an impurity that can be detrimental to the performance of vanadium-based catalysts and other high-purity materials.

Performance Comparison: Purity and Recovery

The effectiveness of the this compound precipitation process is evident in the significant reduction of impurities present in the initial crude sodium vanadate solution. The subsequent calcination of the purified this compound yields a high-purity vanadium pentoxide.

Table 1: Quantitative Comparison of Vanadium Purification via this compound Precipitation

ParameterCrude Sodium Vanadate SolutionPurified this compoundFinal V₂O₅ Purity
Purity ->99.3%[1][2]>99.3%[2]
Vanadium Recovery ->97%[3]-
Key Impurity (Sodium) HighSignificantly ReducedLow

Table 2: Impurity Removal Efficiency Using Flocculants Prior to this compound Precipitation [4][5]

ImpurityRemoval Efficiency
Phosphorate 93.39%
Silicate 97.11%
Arsenate 88.31%

Experimental Protocols

Protocol 1: Purification of Vanadium via this compound Precipitation

This protocol outlines the conversion of a sodium vanadate solution to high-purity this compound.

1. Leaching:

  • Crude vanadium pentoxide is leached with a sodium carbonate solution. The mixture is agitated for several hours, sometimes at elevated temperatures, to dissolve the vanadium as sodium vanadate.[6]

  • The resulting slurry is filtered to remove insoluble residues.

2. Solution Purification:

  • The pH of the sodium vanadate solution is adjusted.

  • Flocculants, such as polyaluminum sulfate, can be added to precipitate impurities like silicates, phosphates, and arsenates.[4][5] The solution is stirred and then filtered to remove the precipitated impurities.

3. This compound Precipitation:

  • Crystalline ammonium chloride is added to the purified sodium vanadate solution at room temperature with stirring.[6]

  • The pH of the solution is a critical parameter and is typically adjusted to a range of 5 to 8 to induce the precipitation of this compound.[1][7]

  • The slurry is stirred for a set period and then allowed to settle.

4. Filtration and Washing:

  • The precipitated this compound is recovered by vacuum filtration.

  • The precipitate is washed, often with a dilute solution of ammonium chloride or with ethyl alcohol, to remove any remaining soluble impurities.[6][7]

5. Drying and Calcination:

  • The purified this compound is dried.

  • The dried product is then calcined at temperatures around 550°C to thermally decompose it into high-purity vanadium pentoxide (V₂O₅).[8]

Protocol 2: Direct Precipitation from Sodium Vanadate Solution (for comparison)

Direct precipitation of a vanadium compound from a crude sodium vanadate solution without the conversion to the ammonium salt is not a standard method for achieving high purity. If attempted, it would likely involve pH adjustment or concentration to crystallize sodium polyvanadates, which would still contain significant sodium impurities.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the vanadium purification process, highlighting the central role of this compound.

Vanadium_Purification_Workflow cluster_leaching Leaching & Initial Separation cluster_purification Purification cluster_amv_precipitation This compound Precipitation cluster_final_product Final Product Generation Crude V-Source Crude V-Source Leaching Leaching Crude V-Source->Leaching Crude_NaVO3_Solution Crude Sodium Vanadate Solution Leaching->Crude_NaVO3_Solution Insoluble_Residue Insoluble_Residue Leaching->Insoluble_Residue Impurity_Precipitation Impurity Precipitation Crude_NaVO3_Solution->Impurity_Precipitation Purified_NaVO3_Solution Purified Sodium Vanadate Solution Impurity_Precipitation->Purified_NaVO3_Solution Precipitated_Impurities Precipitated_Impurities Impurity_Precipitation->Precipitated_Impurities AMV_Precipitation AMV Precipitation Purified_NaVO3_Solution->AMV_Precipitation NH4VO3_Precipitate This compound (NH4VO3) AMV_Precipitation->NH4VO3_Precipitate Barren_Solution Barren_Solution AMV_Precipitation->Barren_Solution Calcination Calcination NH4VO3_Precipitate->Calcination High_Purity_V2O5 High-Purity V2O5 Calcination->High_Purity_V2O5 Volatiles NH3, H2O Calcination->Volatiles

Figure 1. Workflow for Vanadium Purification via this compound.

The diagram above illustrates the multi-step process for obtaining high-purity V₂O₅, starting from a crude vanadium source. The key purification step is the selective precipitation of this compound.

Signaling Pathways and Logical Relationships

The choice between this compound and sodium metavanadate for purification is not a direct competition but rather a sequential process where the latter is a precursor to the former. The logic behind this is dictated by the desired purity of the final product.

Logical_Relationship Start Start: Crude Vanadium Solution (as Sodium Vanadate) Decision High Purity Required? Start->Decision AMV_Route Precipitate as This compound Decision->AMV_Route Yes SMV_Impure Direct Crystallization (Impure Sodium Vanadate) Decision->SMV_Impure No Calcination_Pure Calcination AMV_Route->Calcination_Pure Low_Purity_Product Lower Purity Vanadium Product SMV_Impure->Low_Purity_Product High_Purity_V2O5 High-Purity V2O5 Calcination_Pure->High_Purity_V2O5

Figure 2. Decision pathway for vanadium purification.

This diagram shows that for applications demanding high purity, the conversion to this compound is the necessary pathway.

References

Vanadium Precursors: A Comparative Guide to Cathode Electrochemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in energy storage, the choice of precursor material is a critical first step in designing high-performance vanadium-based cathodes. This guide provides an objective comparison of the electrochemical performance of cathodes derived from different vanadium precursors, supported by experimental data from recent studies.

The selection of a vanadium precursor significantly influences the morphology, crystal structure, and ultimately, the electrochemical characteristics of the final cathode material. This, in turn, impacts key performance metrics such as specific capacity, rate capability, and long-term cycling stability. This guide explores the performance of cathodes synthesized from common vanadium precursors, including vanadium pentoxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), and vanadium(III) oxide (V₂O₃), with a focus on their application in sodium-ion and zinc-ion batteries.

Comparative Electrochemical Performance

The following table summarizes the key performance indicators of vanadium-based cathodes synthesized from different precursors. The data is compiled from studies conducting direct comparisons under specific experimental conditions.

Cathode MaterialBattery TypeVanadium PrecursorSynthesis MethodSpecific Capacity (mAh/g)C-RateCycling Stability (% Capacity Retention after Cycles)Reference
Na₃V₂(PO₄)₃/CSodium-ionV₂O₃Solid-state reaction890.1C95% after 100 cycles[1][2]
Na₃V₂(PO₄)₃/CSodium-ionV₂O₅Solid-state reaction760.1C95% after 100 cycles[1][2]
V₂O₅Aqueous Zinc-ionOxalic acidHydrothermal457.950 mA/gNot specified[3]
V₂O₅Aqueous Zinc-ionThioacetamide (B46855)HydrothermalLower than oxalic acid50 mA/gNot specified[3]
VOPO₄·2H₂OAqueous Zinc-ionV₂O₅ + H₃PO₄Hydrothermal850.1 A/gLower stability[4]
[H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂OAqueous Zinc-ionV₂O₅ + H₃PO₄Hydrothermal650.1 A/gHigher stability and reproducibility[4]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and reproduction of research findings. The following sections outline the experimental procedures for the synthesis and electrochemical testing of the compared cathode materials.

Synthesis of Na₃V₂(PO₄)₃/C from V₂O₃ and V₂O₅

A solid-state reaction method was employed for the synthesis of Sodium Vanadium Phosphate (NVP)/Carbon composites.[1][2]

  • Precursor Mixing: Stoichiometric amounts of NaH₂PO₄·2H₂O, and either V₂O₃ or V₂O₅ as the vanadium source, were mixed. Citric acid was added as a carbon source for the subsequent carbothermal reduction.

  • Milling: The mixture was ball-milled to ensure homogeneity.

  • Calcination: The milled powder was then subjected to a two-step calcination process under an inert atmosphere. The first step was performed at a lower temperature to decompose the precursors, followed by a higher temperature treatment to form the crystalline NVP phase and in-situ carbon coating.

Hydrothermal Synthesis of V₂O₅ from Oxalic Acid and Thioacetamide

Vanadium pentoxide materials were synthesized via a hydrothermal method.[3]

  • Precursor Solution: V₂O₅ powder was dissolved in an aqueous solution containing either oxalic acid or thioacetamide.

  • Hydrothermal Reaction: The resulting solution was transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature for an extended period. The study noted that a longer reaction time was necessary for the oxalic acid precursor to achieve optimal performance, while a higher temperature was required for the thioacetamide precursor.[3]

  • Washing and Drying: After the reaction, the product was washed with deionized water and ethanol (B145695) and then dried to obtain the final V₂O₅ powder.

Electrochemical Characterization

The electrochemical performance of the synthesized cathode materials was evaluated using coin-type cells.

  • Electrode Preparation: The active material (e.g., NVP/C or V₂O₅), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) were mixed in a specific weight ratio in a solvent (e.g., NMP) to form a slurry. This slurry was then cast onto a current collector (e.g., aluminum foil) and dried under vacuum.

  • Cell Assembly: The prepared electrodes were assembled into coin cells in a glovebox filled with argon. For sodium-ion batteries, sodium metal was used as the counter electrode, and a glass fiber separator was soaked in an electrolyte solution (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate). For aqueous zinc-ion batteries, a zinc foil served as the anode, and an aqueous solution of ZnSO₄ was used as the electrolyte.[4]

  • Electrochemical Measurements: Galvanostatic charge-discharge cycling was performed at various current densities to determine the specific capacity, rate capability, and cycling stability. Cyclic voltammetry was also used to study the redox behavior of the electrode materials.[4]

Visualizing the Process and Impact

To better illustrate the experimental workflow and the influence of precursor choice, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Cathode Synthesis cluster_characterization Material Characterization cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing V2O3 V₂O₃ SolidState Solid-State Reaction V2O3->SolidState Hydrothermal Hydrothermal Synthesis SolGel Sol-Gel Method V2O5 V₂O₅ V2O5->SolidState V2O5->Hydrothermal NH4VO3 NH₄VO₃ NH4VO3->Hydrothermal XRD XRD SolidState->XRD Hydrothermal->XRD SolGel->XRD Slurry Slurry Casting XRD->Slurry SEM SEM TEM TEM GCD Galvanostatic Cycling Slurry->GCD CV Cyclic Voltammetry GCD->CV precursor_impact Precursor Vanadium Precursor (e.g., V₂O₃, V₂O₅, NH₄VO₃) Synthesis Synthesis Conditions (Temp, Time, pH) Precursor->Synthesis influences Properties Cathode Material Properties (Morphology, Crystallinity, Particle Size) Precursor->Properties directly affects Synthesis->Properties determines Performance Electrochemical Performance (Capacity, Stability, Rate Capability) Properties->Performance impacts

References

A Comparative Analysis of Vanadyl Oxalate and Ammonium Metavanadate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vanadium chemistry, vanadyl oxalate (B1200264) and ammonium (B1175870) metavanadate represent two frequently utilized compounds, each with distinct properties and applications relevant to researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate vanadium source for specific research needs. While both compounds serve as precursors for various vanadium-based materials and exhibit biological activities, their chemical nature—vanadyl oxalate being a vanadyl(IV) complex with an organic ligand and ammonium metavanadate an inorganic vanadate(V) salt—underpins their differential behavior in chemical and biological systems.

Physicochemical Properties: A Tabular Comparison

The fundamental differences in the chemical structure of vanadyl oxalate and this compound give rise to distinct physicochemical properties, which are summarized below.

PropertyVanadyl OxalateThis compoundReferences
Chemical Formula VOC₂O₄·nH₂O (commonly n=2)NH₄VO₃[1][2]
Molecular Weight 190.98 g/mol (dihydrate)116.98 g/mol [1][2]
Appearance Blue crystalline powderWhite or pale yellow crystalline powder[1][3]
Vanadium Oxidation State +4+5[1][2]
Solubility in Water Slightly soluble in cold waterSlightly soluble in cold water, more soluble in hot water[3][4]
Decomposition Decomposes upon heating to form vanadium oxidesDecomposes upon heating to V₂O₅, NH₃, and H₂O[5][6]
Nature Organic precursorInorganic precursor[5]

Comparative Biological Activity

Both vanadyl and vanadate (B1173111) compounds are known for their insulin-mimetic properties, primarily attributed to the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[7][8] Their cytotoxic effects against cancer cell lines have also been a subject of investigation. Generally, vanadyl (V(IV)) compounds are considered to be less toxic than vanadate (V(V)) compounds.

Cytotoxicity
Compound TypeCompoundCancer Cell LineIC50 (µM)Exposure TimeReference
Vanadyl (V(IV)) Vanadyl SulfateMCF-7 (Breast)~44 (25 µg/ml)24 hours[9]
Vanadyl SulfateMCF-7 (Breast)~35 (20 µg/ml)48 hours[9]
Oxidovanadium(IV) complexA375 (Melanoma)2.648 hours[5]
Vanadate (V(V)) This compoundBovine Alveolar Macrophages> 1.7 (0.1 µg/ml)24 hours[10]
Vanadate(V)A375 (Melanoma)4.748 hours[5]
Sodium MetavanadateRMS (Rhabdomyosarcoma)Not specified48 hours[5]
PTP1B Inhibition

The inhibition of PTP1B is a key mechanism for the insulin-mimetic effects of vanadium compounds. The table below presents the IC50 values for various oxovanadium(IV) and dioxovanadium(V) complexes against PTP1B.

Compound TypeCompound ExampleIC50 (nM) against PTP1BReference
Oxovanadium(IV) [VO(dipic)(dmbipy)]·2H₂O185.4 ± 9.8[11]
Dioxovanadium(V) --INVALID-LINK--·H₂O167.2 ± 8.0[11]
Vanadate (V(V)) Sodium Orthovanadate (standard inhibitor)204.1 ± 25.15[11]

Experimental Protocols

For researchers aiming to conduct comparative studies, detailed experimental protocols are crucial. Below are methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of vanadyl oxalate and this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Vanadyl oxalate and this compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of vanadyl oxalate and this compound in an appropriate solvent (e.g., water or DMSO). Further dilute the stock solutions in serum-free medium to achieve a range of final concentrations.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control and calculate the IC50 value.

PTP1B Inhibition Assay

This is a general protocol to assess the inhibitory effect of vanadium compounds on PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Vanadyl oxalate and this compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of vanadyl oxalate and this compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the PTP1B enzyme to the assay buffer.

  • Add the vanadium compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Analysis of PI3K/Akt Signaling Pathway by Western Blot

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway after treatment with vanadium compounds.

Materials:

  • Cell line of interest

  • Vanadyl oxalate and this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with vanadyl oxalate or this compound for the desired time. Lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_0 Cell-Based Assays cluster_1 Enzymatic Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Vanadyl Oxalate or This compound Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Cytotoxicity Western Blot Western Blot Incubation->Western Blot Signaling Pathway Analysis PTP1B Enzyme PTP1B Enzyme Compound Incubation Compound Incubation PTP1B Enzyme->Compound Incubation Add Vanadium Compound Substrate Addition Substrate Addition Compound Incubation->Substrate Addition Add pNPP Absorbance Reading Absorbance Reading Substrate Addition->Absorbance Reading Measure Inhibition

General experimental workflow for comparing the biological activities of vanadium compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Vanadium Vanadium Compounds (e.g., Vanadyl Oxalate, This compound) PTP PTPs Vanadium->PTP inhibit PTP->RTK dephosphorylates

Simplified PI3K/Akt signaling pathway indicating the inhibitory role of vanadium compounds on Protein Tyrosine Phosphatases (PTPs).

Logical_Relationship VanadiumCompounds Vanadium Compounds VanadylOxalate Vanadyl Oxalate (Vanadium IV) VanadiumCompounds->VanadylOxalate AmmoniumMetavanadate This compound (Vanadium V) VanadiumCompounds->AmmoniumMetavanadate OrganicPrecursor Organic Precursor VanadylOxalate->OrganicPrecursor DrugDev Drug Development VanadylOxalate->DrugDev InorganicPrecursor Inorganic Precursor AmmoniumMetavanadate->InorganicPrecursor AmmoniumMetavanadate->DrugDev Catalysis Catalysis OrganicPrecursor->Catalysis Dispersion Higher Dispersion of Active Species OrganicPrecursor->Dispersion InorganicPrecursor->Catalysis Economical More Economical InorganicPrecursor->Economical InsulinMimetic Insulin-Mimetic Activity (PTP1B Inhibition) DrugDev->InsulinMimetic Cytotoxicity Cytotoxicity against Cancer Cells DrugDev->Cytotoxicity

Logical relationship between vanadyl oxalate and this compound and their applications.

Conclusion

The choice between vanadyl oxalate and this compound depends heavily on the specific application. For catalytic purposes, vanadyl oxalate as an organic precursor may offer advantages in achieving high dispersion of vanadium species.[5] In the context of drug development and biological studies, the lower oxidation state and potentially lower toxicity of vanadyl(IV) compounds like vanadyl oxalate might be preferable for in vitro and in vivo studies.[12] Conversely, this compound is a more common and cost-effective inorganic precursor.[5]

While this guide provides a comparative overview based on available data, it also highlights the need for direct, head-to-head comparative studies of these two compounds in relevant biological systems to provide a more definitive quantitative comparison for drug development professionals. The provided experimental protocols offer a starting point for researchers to conduct such comparative analyses.

References

A Researcher's Guide to Validating the Synthesis of Vanadium Dioxide (VO2) from Ammonium Metavanadate (NH4VO3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common methods for synthesizing thermochromic Vanadium Dioxide (VO2) using Ammonium Metavanadate (NH4VO3) as a precursor. It details the validation of the final product through Differential Scanning Calorimetry (DSC) for thermal phase transition analysis and Scanning Electron Microscopy (SEM) for morphological characterization, offering researchers a comprehensive resource for their work.

Introduction to VO2 Synthesis and Validation

Vanadium Dioxide (VO2) is a highly researched smart material known for its reversible metal-insulator transition (MIT) at a critical temperature of approximately 68°C.[1] This transition is accompanied by a change in crystal structure from monoclinic (insulating) to rutile (metallic), leading to drastic changes in its optical and electrical properties. This unique characteristic makes VO2 a promising candidate for applications such as smart windows, thermal sensors, and energy-efficient devices.[2]

A common and cost-effective method for producing VO2 is through the thermal decomposition of this compound (NH4VO3).[3][4] However, the synthesis process is sensitive to various parameters, including temperature, atmosphere, and the presence of reducing agents, which can lead to different phases and morphologies of vanadium oxide.[5][6] Therefore, precise validation of the synthesized product is crucial.

This guide focuses on two essential characterization techniques:

  • Differential Scanning Calorimetry (DSC): Used to identify the phase transition temperature and hysteresis of the synthesized VO2, confirming its thermochromic properties.[4][5]

  • Scanning Electron Microscopy (SEM): Used to investigate the surface morphology, particle size, and crystallinity of the product, which significantly influence its performance.[2][4]

Experimental Protocols

Detailed methodologies for a common synthesis route and subsequent validation are provided below.

Protocol 1: Synthesis of VO2 by Thermal Decomposition

This two-step process involves the thermal decomposition of NH4VO3 in a controlled atmosphere to first produce a metastable VO2 phase, followed by an annealing step to obtain the desired monoclinic VO2(M).[3]

Materials:

  • This compound (NH4VO3) powder

  • Tube furnace with gas flow control

  • Alumina (B75360) crucible

  • Nitrogen (N2) gas (high purity)

Procedure:

  • Place a specific quantity of NH4VO3 powder into an alumina crucible.

  • Step 1 (Thermolysis): Place the crucible in the tube furnace. Heat the sample to 400°C under a sealed condition or controlled nitrogen flow. The ammonia (B1221849) (NH3) produced during the decomposition acts as a reducing atmosphere, preventing the formation of higher vanadium oxides like V2O5.[3] This step often results in the formation of a metastable VO2(B) phase.

  • Step 2 (Annealing): After the initial thermolysis, increase the temperature to 500-750°C and anneal the powder under a continuous nitrogen (N2) atmosphere for 2-10 hours.[3][7] This step facilitates the phase transition from VO2(B) to the desired thermochromic VO2(M).

  • Cool the furnace down to room temperature under N2 flow to prevent oxidation.

  • Collect the resulting black powder for characterization.

Protocol 2: DSC Analysis of Synthesized VO2

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Nitrogen (N2) gas for purging

Procedure:

  • Accurately weigh 5-10 mg of the synthesized VO2 powder into an aluminum DSC pan and seal it with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with a constant flow of N2 gas.

  • Initiate the thermal program: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the transition point (e.g., 100°C) at a controlled rate, typically 10°C/min.[5]

  • Hold the sample at the upper temperature for a few minutes to ensure thermal equilibrium.

  • Cool the sample back to the starting temperature at the same rate (10°C/min).

  • Record the heat flow as a function of temperature. The heating curve will show an endothermic peak corresponding to the insulator-to-metal transition, while the cooling curve will show an exothermic peak for the reverse transition.

Protocol 3: SEM Morphological Analysis

Equipment:

  • Scanning Electron Microscope (SEM)

  • SEM stubs with conductive adhesive tape

  • Sputter coater (if samples are non-conductive)

Procedure:

  • Mount a small amount of the synthesized VO2 powder onto an SEM stub using double-sided carbon tape.

  • Gently blow away any loose powder with compressed air to prevent contamination of the SEM chamber.

  • If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold, platinum) using a sputter coater.

  • Insert the prepared stub into the SEM.

  • Evacuate the chamber to the required vacuum level.

  • Apply an appropriate accelerating voltage (e.g., 4 kV) and adjust the focus and stigma to obtain clear images.[5]

  • Capture images at various magnifications to observe the overall morphology, particle shape, size distribution, and degree of agglomeration.

Comparative Data of VO2 Synthesis

The synthesis conditions significantly impact the final properties of VO2. The table below summarizes data from various studies, highlighting these differences.

Synthesis MethodPrecursor(s)Reducing AgentTemp. (°C)Resulting Morphology (SEM)Transition Temp. (DSC)Hysteresis Width (°C)Reference
PyrolysisNH4VO3None (Self-generated NH3)400°C -> 500°CNot specifiedNot specifiedNot specified[3]
HydrothermalV2O5Hydrazine Hydrate500°C (Annealing)Asterisk-likeHeating: 67.56°C, Cooling: 58.81°C~8.75[5]
HydrothermalV2O5Oxalic/Succinic Acid700°C (Annealing)Nanoparticles (~45 nm)~68°C~11[1]
HydrothermalNH4VO3Oxalic Acid160-220°C -> 250-600°CNanoaggregates41.0°C6.6[8]
Solution-basedNH4VO3Oxalic Acid Dihydrate350-750°CSpherical nanoparticles< 387°C (Crystallization)Not specified[7]
HydrothermalNH4VO3 or V2O5None specifiedNot specifiedNanoparticles (20-30 nm)165°C (VO2(D) to VO2(M))Not specified[9]

Visualization of Experimental Workflow

The logical flow from precursor to validated product is essential for understanding the synthesis process.

G Workflow for Synthesis and Validation of VO2 cluster_synthesis Synthesis Stage cluster_validation Validation Stage precursor NH4VO3 Precursor method Synthesis Method (e.g., Thermal Decomposition) precursor->method Input product Synthesized VO2 Powder (e.g., VO2(M) Phase) method->product Output dsc DSC Analysis product->dsc Characterize sem SEM Analysis product->sem Characterize dsc_result Result: Phase Transition Temp. & Hysteresis dsc->dsc_result sem_result Result: Particle Morphology, Size & Shape sem->sem_result

Caption: Experimental workflow for VO2 synthesis and validation.

Interpretation of Results

  • DSC Results: A successful synthesis of thermochromic VO2(M) is confirmed by the presence of a sharp endothermic peak during heating and a corresponding exothermic peak during cooling.[5] The temperature at the peak of the endotherm is taken as the transition temperature (Tc). The difference between the heating and cooling peak temperatures defines the thermal hysteresis, a key parameter for many applications.[1] The absence of other significant peaks suggests a pure monoclinic phase was obtained.[5]

  • SEM Results: SEM analysis provides visual confirmation of the synthesized powder's physical characteristics. Different synthesis parameters, such as the use of reducing agents or variations in pH, can produce a wide range of morphologies, including nanoparticles, nanobelts, and complex asterisk- or urchin-like structures.[2][5][9] The particle size and uniformity are critical, as they can influence the phase transition temperature and the material's overall performance.[5] For instance, nanostructured VO2 may exhibit a lower transition temperature compared to its bulk counterpart.[2]

References

A Comparative Performance Analysis of Catalysts Derived from Ammonium Metavanadate (NH4VO3) and Potassium Metavanadate (KVO3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical step in catalyst synthesis, profoundly influencing the structural and functional properties of the final material. In the realm of vanadium-based catalysts, ammonium (B1175870) metavanadate (NH4VO3) and potassium metavanadate (KVO3) are common starting materials. This guide provides an objective comparison of the performance of catalysts derived from these two precursors, supported by experimental data, to aid in the selection of the optimal precursor for specific catalytic applications.

The primary distinction in performance arises from the influence of the counter-ion—ammonium (NH₄⁺) versus potassium (K⁺)—on the catalyst's active sites, particularly in applications such as selective catalytic reduction (SCR) of nitrogen oxides (NOx) and oxidation reactions. While direct, head-to-head comparisons for a single application are scarce in published literature, a clear trend emerges from studies on catalyst poisoning and precursor effects.

Executive Summary

Catalysts derived from ammonium metavanadate (NH₄VO₃) generally exhibit superior performance, especially in applications requiring strong Brønsted acidity, such as NH₃-SCR. The ammonium ion can be readily decomposed and removed during calcination, leaving behind a pristine vanadium oxide surface. In some cases, residual ammonium species can even enhance catalytic activity.

Conversely, catalysts prepared from or contaminated with potassium metavanadate (KVO₃) often show diminished performance. The potassium ion is a known deactivator for many vanadium-based catalysts. It can neutralize essential acid sites and form stable, less active potassium-vanadate compounds on the catalyst surface, thereby inhibiting the catalytic cycle.

Performance Data Presentation

The following tables summarize the performance of catalysts where the influence of the ammonium or potassium precursor is highlighted.

Table 1: Performance of NH₄VO₃ as a Direct Catalyst in Organic Synthesis

This table presents data for the use of this compound as a catalyst for the one-pot synthesis of pyridine (B92270) derivatives.

ProductReaction Time (min)Yield (%)Reference
4-(4-chlorophenyl)-2,6-dimethyl-3,5-diethylpyridine-dicarboxylate1096[1]
4-(4-methylphenyl)-2,6-dimethyl-3,5-diethylpyridine-dicarboxylate1595[1]
4-(4-nitrophenyl)-2,6-dimethyl-3,5-diethylpyridine-dicarboxylate1594[1]
4-phenyl-2,6-dimethyl-3,5-diethylpyridine-dicarboxylate1096[1]

Table 2: Impact of Potassium on the Performance of V₂O₅-based SCR Catalysts

This table illustrates the deactivating effect of potassium, which would be inherent in a KVO₃-derived catalyst or introduced as a poison, on the performance of vanadium-based catalysts in the selective catalytic reduction of NO with NH₃.

Catalyst SystemPotassium ContentKey Performance MetricObservationReference
V₂O₅-WO₃/TiO₂Not specifiedNH₃ AdsorptionK⁺ reacts with Brønsted acid sites, preventing NH₃ adsorption.[2]
V₂O₅/TiO₂K₂O additionFormation of KVO₃Potassium reacts with V₂O₅ to form KVO₃, altering active sites.[3]
V₂O₅-WO₃/TiO₂3 wt% V₂O₅K⁺ ResistancePolymeric vanadia species increase K⁺ adsorption, leading to deactivation.[4]
Supported VanadiaK/V ratio of 0.6Propane Oxidation ActivityMelting of potassium-vanadate phases leads to a drop in activity.[5]

Experimental Protocols

1. One-Pot Synthesis of Pyridine Derivatives using NH₄VO₃ Catalyst [1]

  • Catalyst: this compound (NH₄VO₃)

  • Reaction: A mixture of an aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (2.0 mmol), ammonium acetate (B1210297) (2.0 mmol), and this compound (117.0 mg) in acetic acid (3.0 mL) was refluxed.

  • Monitoring: The reaction progress was monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture was cooled to room temperature. The solid product was filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure pyridine derivative.

2. Evaluation of Potassium Deactivation on V₂O₅-WO₃/TiO₂ SCR Catalyst (Representative Protocol)[2][4]

  • Catalyst Preparation: A V₂O₅-WO₃/TiO₂ catalyst is prepared, often using NH₄VO₃ as the vanadium precursor via incipient wetness impregnation.

  • Potassium Impregnation: The catalyst is doped with potassium, typically by impregnating it with an aqueous solution of a potassium salt (e.g., KNO₃, KCl) to achieve a desired potassium loading. The catalyst is then dried and calcined.

  • Activity Measurement (NH₃-SCR): The catalytic activity is measured in a fixed-bed quartz reactor. A typical gas mixture consists of NO (e.g., 500 ppm), NH₃ (e.g., 500 ppm), O₂ (e.g., 5%), and a balance of N₂. The gas hourly space velocity (GHSV) is maintained at a constant value (e.g., 30,000 h⁻¹).

  • Analysis: The concentrations of NO and NO₂ in the inlet and outlet gas streams are continuously monitored using a chemiluminescence NOx analyzer. The NOx conversion is calculated based on the change in concentration.

Visualizations

Diagram 1: Experimental Workflow for Pyridine Synthesis

G cluster_reactants Reactant Mixing cluster_reaction Reaction Step cluster_workup Product Isolation Aldehyde Aldehyde Reflux Reflux Aldehyde->Reflux Mix EAA Ethyl Acetoacetate EAA->Reflux Mix AmmAcetate Ammonium Acetate AmmAcetate->Reflux Mix NH4VO3 NH4VO3 Catalyst NH4VO3->Reflux Mix AcOH Acetic Acid AcOH->Reflux Mix Cooling Cool to RT Reflux->Cooling Reaction Complete (TLC) Filtration Filter Solid Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize (Ethanol) Washing->Recrystallization Product Pure Pyridine Derivative Recrystallization->Product

Caption: Workflow for the NH₄VO₃-catalyzed one-pot synthesis of pyridine derivatives.

Diagram 2: Proposed Mechanism of V₂O₅/TiO₂ Catalyst Deactivation by Potassium

G cluster_active Active Catalyst Surface cluster_poisoning Potassium Poisoning cluster_deactivated Deactivated Catalyst Surface V_OH V-OH (Brønsted Acid Site) V_OK V-OK (Blocked Site) NH3_adsorption NH3 Adsorption V_OH->NH3_adsorption Adsorbs on acid site V_O_Ti V-O-Ti Interface KVO3_phase KVO3 Phase Formation K_ion K+ Ion K_ion->V_OH Reacts with K_ion->V_O_Ti Reacts with V2O5 K_ion->V_OK Forms K_ion->KVO3_phase Forms No_NH3_adsorption NH3 Adsorption Inhibited V_OK->No_NH3_adsorption SCR_Cycle_inhibited SCR Cycle Inhibited KVO3_phase->SCR_Cycle_inhibited SCR_Cycle Successful SCR Cycle NH3_adsorption->SCR_Cycle No_NH3_adsorption->SCR_Cycle_inhibited

Caption: Mechanism of catalyst deactivation by potassium ions on the surface.

References

A Comparative Guide to Spectrophotometric Analysis Using Ammonium Metavanadate Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectrophotometric methods utilizing ammonium (B1175870) metavanadate as a key reagent. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The guide delves into the well-established vanadomolybdate method for phosphate (B84403) determination, comparing it with a prominent alternative. Additionally, it explores the broader application of spectrophotometry in pharmaceutical analysis, offering insights into various methodologies and their validation.

Part 1: Spectrophotometric Determination of Phosphate

The determination of phosphate is crucial in various fields, including environmental monitoring, clinical chemistry, and industrial process control. The vanadomolybdate method, which employs ammonium metavanadate, is a widely used spectrophotometric technique for this purpose.

Method 1: this compound (Vanadomolybdate) Method

This method is based on the principle that in an acidic medium, orthophosphate reacts with a mixed reagent containing ammonium molybdate (B1676688) and this compound to form a yellow-colored vanadomolybdophosphoric acid complex. The intensity of the color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically.

Alternative Method: Molybdenum Blue Method (Ascorbic Acid Reduction)

A common alternative to the vanadomolybdate method is the molybdenum blue method. In this technique, orthophosphate reacts with ammonium molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by an agent, most commonly ascorbic acid, to produce a stable, intensely blue-colored complex known as molybdenum blue. The absorbance of this blue solution is then measured.

Quantitative Data Comparison

The performance of these two methods can be compared based on several key analytical parameters:

ParameterThis compound MethodMolybdenum Blue Method
Wavelength (λmax) ~400 - 470 nm~880 nm
Linearity Range ~0.2 - 20 mg/L PO₄³⁻~0.02 - 1.5 mg/L PO₄³⁻
Molar Absorptivity LowerHigher
Sensitivity Less sensitiveMore sensitive
Color Stability Very stableModerately stable
Interferences Fewer interferencesMore susceptible to interferences from reducing or oxidizing agents, and other ions like silicate (B1173343) and arsenate.
Experimental Protocols
  • Reagent Preparation (Vanadate-Molybdate Reagent):

    • Solution A: Dissolve 2.5 g of ammonium molybdate in 50 mL of deionized water.

    • Solution B: Dissolve 0.125 g of this compound in 50 mL of a 1:1 solution of concentrated hydrochloric acid and deionized water.

    • Mix Solution A and Solution B. The resulting reagent is stable for several weeks when stored in a dark bottle.

  • Standard Preparation:

    • Prepare a stock solution of phosphate (e.g., 1000 mg/L PO₄³⁻) using potassium dihydrogen phosphate (KH₂PO₄).

    • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 15, 20 mg/L).

  • Sample Analysis:

    • To 10 mL of the sample or standard solution, add 2.5 mL of the vanadate-molybdate reagent.

    • Mix well and allow the color to develop for 10 minutes.

    • Measure the absorbance at the predetermined λmax (typically around 420 nm) against a reagent blank.

  • Calibration:

    • Plot a calibration curve of absorbance versus phosphate concentration for the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

  • Reagent Preparation:

    • Ammonium Molybdate Solution: Dissolve 4 g of ammonium molybdate in 100 mL of deionized water.

    • Potassium Antimonyl Tartrate Solution: Dissolve 0.2 g of potassium antimonyl tartrate in 100 mL of deionized water.

    • Mixed Reagent: To 50 mL of 5N sulfuric acid, add 15 mL of the ammonium molybdate solution and 5 mL of the potassium antimonyl tartrate solution. Mix well. This reagent is stable for about two weeks.

    • Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.

  • Standard Preparation:

    • Prepare phosphate standards as described for the vanadomolybdate method, but at a lower concentration range suitable for this method (e.g., 0.1, 0.5, 1.0, 1.5 mg/L).

  • Sample Analysis:

    • To 50 mL of the sample or standard, add 8 mL of the mixed reagent and mix thoroughly.

    • Add 10 mL of the ascorbic acid solution and mix again.

    • Allow the color to develop for at least 10 minutes.

    • Measure the absorbance at 880 nm against a reagent blank.

  • Calibration:

    • Construct a calibration curve and determine the sample concentration as described previously.

Diagrams

phosphate_analysis_workflow cluster_vanadomolybdate Vanadomolybdate Method cluster_molybdenum_blue Molybdenum Blue Method vm_start Sample/Standard vm_reagent Add Vanadate-Molybdate Reagent vm_start->vm_reagent vm_develop Color Development (10 min) vm_reagent->vm_develop vm_measure Measure Absorbance @ ~420 nm vm_develop->vm_measure vm_result Phosphate Concentration vm_measure->vm_result mb_start Sample/Standard mb_mixed_reagent Add Mixed Reagent mb_start->mb_mixed_reagent mb_ascorbic Add Ascorbic Acid mb_mixed_reagent->mb_ascorbic mb_develop Color Development (10 min) mb_ascorbic->mb_develop mb_measure Measure Absorbance @ 880 nm mb_develop->mb_measure mb_result Phosphate Concentration mb_measure->mb_result

Caption: Experimental workflows for the Vanadomolybdate and Molybdenum Blue methods.

phosphate_reaction_pathways cluster_vanadomolybdate_reaction Vanadomolybdate Reaction cluster_molybdenum_blue_reaction Molybdenum Blue Reaction po4 PO₄³⁻ (Orthophosphate) reagent_vm Ammonium Molybdate + This compound (in acid) po4->reagent_vm Reacts with complex_vm Vanadomolybdophosphoric Acid (Yellow Complex) reagent_vm->complex_vm Forms po4_mb PO₄³⁻ (Orthophosphate) reagent_mb Ammonium Molybdate (in acid) po4_mb->reagent_mb Reacts with intermediate_mb Phosphomolybdate Complex reagent_mb->intermediate_mb Forms reducer Ascorbic Acid intermediate_mb->reducer Reduced by complex_mb Molybdenum Blue (Blue Complex) reducer->complex_mb Forms

Caption: Simplified reaction pathways for phosphate determination methods.

Part 2: Spectrophotometric Analysis in Drug Development

Spectrophotometry is a cornerstone of pharmaceutical analysis, offering a rapid, cost-effective, and reliable means of quantifying active pharmaceutical ingredients (APIs) and assessing drug product quality. While direct UV spectrophotometry is common for APIs with inherent chromophores, many drugs require derivatization to produce a colored product suitable for visible spectrophotometry. This compound can be employed as an oxidizing agent in some of these derivatization reactions.

General Principles of Spectrophotometric Drug Analysis

The choice of spectrophotometric method depends on the chemical structure of the drug.

  • Direct UV Spectrophotometry: Suitable for drugs with conjugated systems or aromatic rings that absorb UV radiation.

  • Visible Spectrophotometry (after Derivatization): For drugs lacking a strong chromophore, a chemical reaction is used to generate a colored product. This often involves:

    • Oxidation-Reduction Reactions: An oxidizing agent, such as this compound, can react with the drug to produce a colored product.

    • Complexation Reactions: The drug may form a colored complex with a metal ion.

    • Ion-Pair Formation: An acidic or basic drug can form a colored ion-pair with a dye molecule, which can be extracted into an organic solvent for measurement.

Comparison of Spectrophotometric Methods for Selected Pharmaceuticals

The following table provides a general comparison of different spectrophotometric approaches for the determination of three common drugs. It is important to note that specific validation parameters can vary based on the exact experimental conditions.

Drug (Class)Method PrincipleTypical Reagent(s)Wavelength (λmax)Linearity Range (µg/mL)
Ofloxacin (Fluoroquinolone)Direct UV0.1 M HCl~293 nm2 - 20
OxidationThis compound in H₂SO₄~766 nmNot widely reported
ComplexationFerric Chloride (FeCl₃)~381 nm12 - 50
Amlodipine (Calcium Channel Blocker)Direct UVMethanol~238 nm5 - 30
Ion-Pair FormationBromocresol Green~420 nm2 - 12
Diazotization & CouplingSodium Nitrite, N-(1-naphthyl)ethylenediamine~550 nm1 - 10
Metformin (Biguanide)Direct UVWater~232 nm2 - 10
Complexation with NinhydrinNinhydrin in alkaline medium~570 nm8 - 18
Oxidative Coupling3-methyl-2-benzothiazolinone hydrazone (MBTH) and Ferric Chloride~630 nm2 - 12
Experimental Protocol Considerations for Pharmaceutical Analysis

A generalized protocol for the spectrophotometric analysis of a pharmaceutical formulation involves the following steps:

  • Standard Preparation:

    • Accurately weigh a reference standard of the API.

    • Prepare a stock solution in a suitable solvent.

    • Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the API.

    • Dissolve the powder in the chosen solvent, using sonication if necessary.

    • Filter the solution to remove insoluble excipients.

    • Dilute the filtrate to a concentration within the linear range of the method.

  • Derivatization (if required):

    • To a known volume of the standard or sample solution, add the specified derivatizing reagents in the correct order and volume.

    • Allow the reaction to proceed for the optimized time, which may involve heating or a specific waiting period.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the predetermined λmax against a reagent blank.

  • Quantification and Validation:

    • Calculate the drug content in the sample using the calibration curve or a regression equation.

    • The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Diagrams

pharma_analysis_workflow start Pharmaceutical Formulation extraction Extraction of API start->extraction derivatization Derivatization (e.g., Oxidation with This compound) extraction->derivatization If necessary measurement Spectrophotometric Measurement extraction->measurement Direct UV derivatization->measurement quantification Quantification of API measurement->quantification

Caption: General workflow for spectrophotometric analysis of pharmaceuticals.

validation_parameters method Spectrophotometric Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq

Caption: Key validation parameters for analytical methods.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and should be adapted and validated for specific laboratory conditions and applications. Always refer to official pharmacopeias and regulatory guidelines for definitive procedures.

Safety Operating Guide

Proper Disposal of Ammonium Metavanad-ate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including ammonium (B1175870) metavanadate. This guide provides essential, step-by-step procedures for the safe handling and disposal of ammonium metavanadate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize health risks and ensure regulatory compliance.

This compound is classified as a hazardous substance, toxic if swallowed or inhaled, and harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, its disposal must be managed by a licensed professional waste disposal service and in accordance with all applicable federal, state, and local regulations.[4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when dealing with dust or aerosols.[6][7]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Work should always be conducted in a well-ventilated area or under a chemical fume hood.[3] An emergency eyewash station and safety shower should be readily accessible.[2][5]

Step-by-Step Disposal Protocol
  • Waste Identification and Classification:

    • This compound waste is classified as hazardous.[3]

    • The U.S. Environmental Protection Agency (EPA) has assigned the waste number P119 to discarded commercial chemical products, off-specification species, container residues, and spill residues of this compound.[4][7][8]

  • Waste Collection and Storage:

    • Collect all this compound waste, including contaminated materials, in a designated, suitable, and sealable container.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][9]

    • Ensure the container is kept tightly closed to prevent the release of dust or vapors.[1][2]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[6]

    • For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into the designated hazardous waste container.[1][8]

    • Do not use water to clean up the spill, as this can create a hazardous runoff.[9]

    • Wash the spill site with soap and water after the material has been completely removed.[1]

    • For large spills, contact your institution's environmental health and safety (EHS) department or emergency services immediately.[4]

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[2][3][6] This is crucial to prevent environmental contamination, as it is toxic to aquatic organisms.[3]

    • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.[1][5]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

While specific concentration limits for disposal are determined by local and national regulations and are not universally standardized in the provided safety data sheets, the following table summarizes key identification numbers for this compound.

IdentifierValueSource
CAS Number 7803-55-6[1][7]
UN Number UN2859[3][7]
EPA RCRA Waste Number P119[4][7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe collect 2. Collect Waste in a Labeled, Sealed Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_manage 3. Manage Spill Following Established Protocol spill_check->spill_manage Yes store 4. Store Container in a Secure, Ventilated Area spill_check->store No spill_manage->collect contact 5. Contact Approved Waste Disposal Service store->contact end End: Waste Transferred for Proper Disposal contact->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Metavanadate

Author: BenchChem Technical Support Team. Date: December 2025

Ammonium (B1175870) metavanadate, a versatile inorganic compound utilized in various research and development applications, necessitates stringent safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Adherence to these procedural, step-by-step guidelines is critical for minimizing risks and fostering a secure research environment.

Essential Personal Protective Equipment (PPE)

When handling ammonium metavanadate, a comprehensive array of personal protective equipment is mandatory to prevent exposure. This includes appropriate eye, face, hand, and body protection, as well as respiratory safeguards.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2][3]Protects against dust particles and potential splashes, preventing serious eye irritation.[4][5][6]
Skin Protection Impervious gloves (e.g., nitrile rubber) and a complete protective suit.[1][3][7]Prevents skin contact which can cause irritation.[4][5][6] Proper glove removal technique is crucial.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]Required when engineering controls are insufficient, exposure limits are exceeded, or irritation is experienced.[4][10]
Exposure Limits
OrganizationExposure LimitNotes
NIOSHREL: 0.05 mg/m³ (as Vanadium dust and fume)[11]Recommended airborne exposure limit that should not be exceeded.[11]
ACGIHTLV-TWA: 0.05 mg/m³ (as V₂O₅)Threshold Limit Value—Time-Weighted Average.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from acquisition to disposal, is paramount. The following workflow outlines the necessary steps to ensure safety at every stage.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Ensure Proper Engineering Controls (Fume Hood, Eyewash Station) b->c d Don Appropriate PPE c->d e Weigh and Handle in Fume Hood d->e f Avoid Dust Formation e->f g Keep Containers Tightly Closed e->g h Wash Hands Thoroughly After Handling f->h g->h i Collect Waste in Labeled, Sealed Containers h->i j Dispose as Hazardous Waste i->j k Follow Local, State, and Federal Regulations j->k

Caption: Workflow for the Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation :

    • Before commencing any work, conduct a thorough risk assessment for the planned experiment.

    • Carefully review the Safety Data Sheet (SDS) for this compound.[8]

    • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[8][9]

    • Don the required personal protective equipment as detailed in the table above.

  • Handling and Experimentation :

    • All handling of this compound powder, including weighing and transfers, must be conducted within a chemical fume hood to minimize inhalation exposure.[8][9]

    • Handle the substance carefully to avoid the formation of dust.[4][9][12]

    • Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[1][4]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory area.[5][8]

Emergency Response and Disposal Plan

Emergency Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Ingestion DO NOT induce vomiting.[4][12] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][9]
Spill and Leak Cleanup

In case of a spill, evacuate personnel from the area.[4] Wearing appropriate PPE, including respiratory protection, carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[4][9] Avoid generating dust.[4][9]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.[10][13] All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[4][13] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[4] The EPA waste number for this compound is P119.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.